Di-tert-butyl nitroxide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-ditert-butylhydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-7(2,3)9(10)8(4,5)6/h10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDZCJWPDXZTEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physical and chemical properties of Di-tert-butyl nitroxide?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-tert-butyl nitroxide (DTBN) is a stable organic radical widely utilized in various fields of chemical and biomedical research. Its persistent radical nature, stemming from the steric hindrance provided by the two tert-butyl groups, makes it an invaluable tool as a spin label for Electron Paramagnetic Resonance (EPR) spectroscopy, a radical scavenger in mechanistic studies, and an initiator in controlled radical polymerization. This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of this compound, supplemented with detailed experimental protocols and logical diagrams to facilitate its application in research and development.
Physical Properties
This compound is a red-orange liquid at room temperature.[1] While some sources may describe it as a solid, the consensus from chemical suppliers and the reported boiling point without a distinct melting point suggest a liquid state under standard conditions.[2][3] Key physical properties are summarized in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈NO | [4] |
| Molecular Weight | 144.23 g/mol | [4] |
| Physical State | Red-orange liquid | [1] |
| Boiling Point | 74-75 °C at 34 mmHg | [3][5] |
| Density | 0.877 g/cm³ (rough estimate) | [2] |
| Refractive Index (n20/D) | 1.435 (lit.) | [3][5] |
| Flash Point | 46 °C (114.8 °F) - closed cup | [5] |
| Solubility | Insoluble in water. Soluble in organic solvents like pentane (B18724) and glyme.[4] Quantitative solubility data in common organic solvents is not readily available. |
Chemical Properties
The most prominent chemical feature of this compound is its stability as a free radical. The bulky tert-butyl groups sterically shield the nitroxide radical, preventing rapid dimerization or reaction with other molecules, thus allowing it to be isolated and handled under normal laboratory conditions.
Radical Scavenging
DTBN is an effective radical scavenger, reacting with transient radical species to form stable, non-radical products. This property makes it a valuable tool for studying reaction mechanisms involving radical intermediates and for inhibiting unwanted radical-driven processes.
Controlled Radical Polymerization
In the field of polymer chemistry, this compound serves as a mediating agent in nitroxide-mediated polymerization (NMP), a type of controlled radical polymerization. It reversibly caps (B75204) the growing polymer chain, allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersity.
Spectroscopic Properties
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is the most powerful technique for studying this compound, owing to its unpaired electron. The EPR spectrum of DTBN in solution typically consists of a sharp triplet, arising from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus (I=1). The g-value and hyperfine coupling constants are sensitive to the solvent environment.
Table 2: EPR Spectral Parameters for this compound in Benzene Solution at Room Temperature
| Parameter | Value |
| g-factor | 2.0060 |
| A(¹⁴N) | 15.18 G |
| A(¹³C) (natural abundance) | 4.30 G |
Note: G stands for Gauss, a unit of magnetic field strength.
Other Spectroscopic Data
Detailed UV-Vis and IR spectral data for this compound are not extensively reported in the literature. As a colored compound, it is expected to have absorption in the visible region. The IR spectrum would show characteristic C-H and C-N stretching and bending vibrations.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of 2-methyl-2-nitropropane (B1294617) (tert-nitrobutane) with sodium metal in a suitable solvent like 1,2-dimethoxyethane (B42094) (glyme). A detailed procedure can be found in Organic Syntheses.[4]
Experimental Workflow for Synthesis
Caption: Synthesis of this compound.
Purification of this compound
The crude product from the synthesis can be purified by a series of extractions followed by fractional distillation.[4]
-
The reddish-brown organic layer is separated from the aqueous layer.
-
The aqueous layer is extracted multiple times with pentane until the extracts are colorless.
-
The combined organic layer and pentane extracts are washed with ice-cold dilute hydrochloric acid and then with cold dilute sodium hydroxide.
-
The organic solution is dried over anhydrous magnesium sulfate.
-
The solvent is removed, and the product is purified by fractional distillation under reduced pressure.
General Protocol for EPR Spectroscopy
The following is a general procedure for obtaining a solution-phase X-band EPR spectrum of this compound.
Experimental Workflow for EPR Spectroscopy
Caption: General workflow for EPR spectroscopy.
Applications in Research and Drug Development
The unique properties of this compound have led to its use in a variety of applications:
-
Membrane Fluidity and Dynamics: As a spin label, DTBN can be incorporated into lipid bilayers to probe the fluidity and dynamics of cell membranes.
-
Protein Structure and Conformation: Site-directed spin labeling with nitroxide derivatives allows for the measurement of distances within proteins and the study of conformational changes.
-
Oxidative Stress Studies: Its radical scavenging properties make it a useful tool for investigating the role of reactive oxygen species in biological systems and for evaluating the efficacy of antioxidants.
-
Drug Delivery: The controlled polymerization initiated by DTBN can be used to synthesize well-defined polymers for drug delivery applications.
Logical Relationship of DTBN Properties and Applications
Caption: Core properties and their applications.
References
An In-Depth Technical Guide to the Synthesis and Purification of Di-tert-butyl Nitroxide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of Di-tert-butyl nitroxide (DTBN), a stable free radical of significant interest in various fields of chemical and biomedical research.
Introduction
This compound (DTBN) is a persistent organic radical characterized by a nitroxyl (B88944) group sterically hindered by two tert-butyl groups. This steric hindrance is responsible for its remarkable stability, allowing for its isolation and handling under normal laboratory conditions. DTBN and other nitroxide radicals are widely utilized as spin labels in electron paramagnetic resonance (EPR) spectroscopy to probe the structure and dynamics of molecules and materials. They also find applications as catalysts in organic synthesis and as potential agents in biomedical research.
This document outlines two primary synthetic routes to DTBN, details purification methodologies, and provides key characterization data to ensure the identity and purity of the final product.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 2406-25-9 | [1][2][3] |
| Molecular Formula | C₈H₁₈NO | [1][2][3] |
| Molecular Weight | 144.23 g/mol | [1] |
| Appearance | Reddish-brown liquid | [4] |
| Boiling Point | 59-60 °C at 11 mmHg | [4] |
| Density | 0.877 g/cm³ | [5] |
| Refractive Index (n²⁰/D) | 1.435 | [5] |
Synthesis of this compound
Two common laboratory-scale methods for the synthesis of this compound are presented below. The first method, adapted from Organic Syntheses, is a well-established and reliable procedure starting from 2-nitro-2-methylpropane. The second method outlines a pathway starting from the more readily available tert-butylamine (B42293).
Synthesis from 2-Nitro-2-methylpropane
This method involves the reaction of 2-nitro-2-methylpropane with sodium metal in 1,2-dimethoxyethane (B42094) (glyme) to form an intermediate which is subsequently oxidized by air to yield this compound.[4]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: A 2-liter, three-necked flask equipped with a high-speed mechanical stirrer, a nitrogen inlet, and an outlet is flushed with dry nitrogen. 1300 mL of anhydrous 1,2-dimethoxyethane (glyme) is distilled directly into the flask from lithium aluminum hydride.
-
Addition of Reactants: 89.7 g (0.87 mole) of 2-nitro-2-methylpropane and 19.9 g (0.87 g-atom) of sodium, cut into small pieces, are added to the flask.
-
Reaction Execution: The mixture is stirred vigorously to initiate the reaction, which is indicated by a pale lavender color and a bright gold surface on the sodium. The reaction temperature is maintained at 25-30 °C for approximately 24 hours. The reaction mixture will form a thick, colorless slurry.
-
Work-up: After the reaction is complete, most of the glyme is removed under reduced pressure at room temperature. Under a nitrogen atmosphere, 270 mL of water is added to the slurry, and the reddish-brown organic layer is separated. The aqueous layer is extracted with several portions of pentane (B18724) until the extracts are colorless.
-
Extraction and Washing: The organic layer and the pentane extracts are combined, cooled to 0 °C, and washed with two 70-mL portions of ice-cold 0.25 N hydrochloric acid, followed by 70 mL of cold water, and finally 70 mL of cold 0.2 N sodium hydroxide.
-
Drying and Isolation: The pentane solution is dried over anhydrous magnesium sulfate (B86663).[4]
Synthesis from tert-Butylamine
This route involves the oxidation of tert-butylamine to 2-methyl-2-nitrosopropane, which can then be used to generate this compound.
3.2.1. Synthesis of 2-Methyl-2-nitropropane (B1294617) from tert-Butylamine
Reaction Scheme:
Experimental Protocol:
-
Oxidation: To a well-stirred suspension of 650 g of potassium permanganate (B83412) in 3 L of water, 100 g of tert-butylamine is added dropwise. The mixture is heated to 55 °C and maintained at this temperature for 3 hours.
-
Isolation: The product is isolated by steam distillation. The organic layer is separated, diluted with diethyl ether, and washed with 2 M hydrochloric acid and then water.
-
Purification: The ethereal solution is dried over anhydrous magnesium sulfate and fractionally distilled to yield pure 2-methyl-2-nitropropane.
3.2.2. Synthesis of this compound from 2-Methyl-2-nitropropane
The 2-methyl-2-nitropropane obtained can then be used in the procedure described in Section 3.1.
Purification of this compound
The crude this compound obtained from the synthesis requires purification to remove byproducts and unreacted starting materials.
Fractional Distillation
Fractional distillation under reduced pressure is the most common method for purifying this compound.[4]
Experimental Protocol:
-
The dried pentane solution containing the crude product is transferred to a distillation apparatus equipped with an efficient spinning-band column.
-
Pentane and any low-boiling impurities are removed as a forerun.
-
The pure this compound is collected at a boiling point of 59-60 °C under a pressure of 11 mmHg.[4] The yield is typically in the range of 42-43%.[4]
Column Chromatography
While less common for large-scale purification, column chromatography can be employed for the purification of smaller quantities of this compound.
General Protocol:
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Eluent: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.
-
Procedure: The crude product is loaded onto the column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC to identify those containing the pure product.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Spectroscopic Data | |
| ¹H-NMR | A product specification sheet indicates that the ¹H-NMR spectrum corresponds to the assigned structure, though specific chemical shift data is not readily available in the searched literature.[6] |
| ¹³C-NMR | No specific ¹³C-NMR data for this compound was found in the searched literature. |
| IR | No specific IR data for this compound was found in the searched literature. |
| EPR | The EPR spectrum of this compound is a characteristic triplet arising from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus. |
Experimental Workflows and Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and reaction mechanisms.
Synthesis and Purification Workflow
Caption: Overall workflow for the synthesis and purification of DTBN.
Reaction Mechanism for Synthesis from 2-Nitro-2-methylpropane
Caption: Proposed reaction mechanism for DTBN synthesis.
Safety Precautions
-
Sodium metal is highly reactive and flammable; it should be handled with care under an inert atmosphere.
-
1,2-Dimethoxyethane (glyme) is flammable.
-
This compound is flammable and may be harmful if swallowed or inhaled.
-
Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be followed at all times. All procedures should be performed in a well-ventilated fume hood.
Conclusion
This guide provides detailed and reliable protocols for the synthesis and purification of this compound for laboratory use. The presented methods, particularly the one adapted from Organic Syntheses, offer a robust pathway to obtaining high-purity DTBN. Proper characterization is crucial to ensure the quality of the final product for its intended applications in research and development.
References
Di-tert-butyl Nitroxide: A Comprehensive Technical Guide for ESR Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butyl nitroxide (DTBN) is a highly stable, commercially available free radical that has become an invaluable tool in the field of Electron Spin Resonance (ESR) spectroscopy. Its remarkable stability, well-defined ESR spectrum, and sensitivity to its local environment make it an ideal spin probe for a wide range of applications, from fundamental chemical physics to biomedical research and drug development. This technical guide provides an in-depth overview of the properties of DTBN, detailed experimental protocols for its use in ESR measurements, and a summary of its key applications.
Core Concepts: The Utility of a Stable Radical
The utility of this compound in ESR spectroscopy stems from its nature as a persistent free radical. The unpaired electron in the N-O bond gives rise to a strong ESR signal. The hyperfine interaction of this electron with the nitrogen nucleus (14N, nuclear spin I=1) splits the ESR spectrum into three distinct lines of equal intensity. The precise positions (g-value) and spacing (hyperfine coupling constant, AN) of these lines are exquisitely sensitive to the polarity, viscosity, and composition of the radical's immediate surroundings. This sensitivity allows researchers to use DTBN as a molecular reporter, providing insights into the microscopic properties of a system that are often inaccessible by other techniques.
Physicochemical and ESR Parameters of this compound
The ESR spectral parameters of DTBN, namely the g-value and the nitrogen hyperfine coupling constant (AN), are highly dependent on the solvent. This dependence arises from the influence of the solvent on the electronic distribution within the nitroxide moiety. Generally, in more polar solvents, the AN value increases while the g-value decreases.
Below is a compilation of ESR parameters for this compound in various solvents.
| Solvent | g-value | AN (Gauss) |
| n-Hexane | 2.0061 | 15.20 |
| Benzene | 2.0059 | 15.35 |
| Diethyl ether | 2.0062 | 15.30 |
| Chloroform | 2.0058 | 15.45 |
| Acetone | 2.0059 | 15.60 |
| Ethanol | 2.0057 | 15.70 |
| Methanol | 2.0057 | 15.80 |
| Water | 2.0056 | 16.70 |
Note: These values are approximate and can vary slightly depending on the experimental conditions such as temperature and concentration.
Mandatory Visualizations
An In-depth Technical Guide to the Steric Hindrance Effect in Di-tert-butyl Nitroxide Stability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Di-tert-butyl nitroxide (DTBN) is a notably stable free radical, a characteristic that underpins its extensive utility in various chemical and biomedical fields. Its remarkable persistence is not intrinsic to the nitroxide functional group itself, but rather a direct consequence of the profound steric hindrance imparted by two bulky tert-butyl substituents. These groups effectively form a protective shield around the reactive N-O• moiety, sterically precluding dimerization and other decomposition pathways that rapidly consume less hindered nitroxides. This guide provides a detailed examination of the structural and electronic factors contributing to DTBN's stability, supported by quantitative data, established experimental protocols, and conceptual diagrams to offer a comprehensive resource for professionals leveraging stable radicals in their work.
The Core Principle: Steric Shielding
Steric hindrance refers to the spatial arrangement of atoms within a molecule that impedes chemical reactions. In the case of this compound, the two tert-butyl groups attached to the nitrogen atom are exceptionally bulky. This conformation creates a sterically congested environment around the paramagnetic nitroxide center.
The unpaired electron in a nitroxide radical is primarily localized on the nitrogen and oxygen atoms.[1] This radical center is inherently reactive and, in less substituted nitroxides, can readily react with other radical species or undergo self-reaction (dimerization or disproportionation). The stability of DTBN is attributed to the steric hindrance provided by these bulky tert-butyl groups, which effectively isolates the radical center, inhibiting these degradation pathways.[2][3] This "steric shielding" is the cornerstone of its utility as a radical scavenger, spin label in electron paramagnetic resonance (EPR) spectroscopy, and controller in radical polymerization processes.[2]
Caption: Steric hindrance from bulky tert-butyl groups shields the nitroxide radical.
Quantitative Data and Physicochemical Properties
The stability and characteristics of this compound are well-documented through various analytical techniques. The following tables summarize key quantitative data.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₈NO | [4] |
| Molecular Weight | 144.24 g/mol | |
| Boiling Point | 74-75 °C @ 34 mmHg | |
| Density | 0.877 g/cm³ | [5] |
| Refractive Index (n20/D) | 1.435 |
| CAS Number | 2406-25-9 |[4] |
Table 2: Electron Spin Resonance (ESR) Spectroscopy Data ESR spectroscopy is the primary technique for characterizing nitroxide radicals. The spectrum of DTBN in a benzene (B151609) solution at room temperature exhibits a characteristic triplet, arising from the hyperfine interaction of the unpaired electron with the 14N nucleus (Nuclear Spin, I=1).[1]
| Parameter | Value (in Benzene Solution) | Reference |
| g-value | Agreement with literature values | [6] |
| A(¹⁴N) | 15.18 G | [6] |
| A(¹³C) (methyl) | 4.30 G | [6] |
| A(¹⁷O) | 19.41 G | [6] |
G = Gauss
Experimental Protocols
Synthesis of this compound
The most common and effective procedure for preparing substantial amounts of this compound is that of Hoffmann, Feldman, Gelblum, and Hodgson.[7] The reaction involves the reduction of 2-methyl-2-nitropropane (B1294617) (t-nitrobutane) with sodium metal in 1,2-dimethoxyethane (B42094) (glyme), followed by oxidation.
Materials:
-
2-l., three-necked, Morton flask with high-speed stirrer
-
Nitrogen inlet and outlet
-
1,2-dimethoxyethane (glyme), 1300 mL, freshly distilled from lithium aluminum hydride
-
t-nitrobutane, 89.7 g (0.87 mole)
-
Sodium metal, 19.9 g (0.87 g. atom), cut into small pieces
-
0.25N Hydrochloric acid (ice-cold)
-
0.2N Sodium hydroxide (B78521) (cold)
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
Reaction Setup: The flask is flushed with nitrogen and charged with glyme, t-nitrobutane, and sodium.[7]
-
Initiation: The stirrer is activated to draw sodium into the solution. The reaction begins when the solution turns pale lavender and the sodium surface becomes bright gold.[7]
-
Reaction: The temperature is maintained at 25–30 °C for approximately 24 hours using an air blast for cooling. A colorless solid will form.[7]
-
Solvent Removal: Most of the glyme is removed under reduced pressure, keeping the temperature at 20–25 °C, to yield a thick slurry.[7]
-
Workup: Under a nitrogen blanket, 270 mL of water is added. The reddish-brown organic layer is separated. The aqueous layer is extracted with pentane until colorless.[7]
-
Purification: The combined organic extracts are cooled to 0 °C and washed rapidly with two 70-mL portions of ice-cold 0.25N HCl, followed by 70 mL of cold water and 70 mL of cold 0.2N NaOH.[7]
-
Drying and Fractionation: The pentane solution is dried over anhydrous magnesium sulfate and fractionated using an efficient spinning-band column.
-
Collection: After removing foreruns, the red this compound is collected at a boiling point of 59–60 °C (11 mm.). The typical yield is 42–43%.[7]
Caption: Key steps in the synthesis of this compound.
Characterization by Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy is essential for confirming the presence and purity of the radical product.
Methodology:
-
Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable deoxygenated solvent, such as benzene.[6]
-
Instrumentation: The sample is placed in a quartz ESR tube and inserted into the cavity of an ESR spectrometer.
-
Data Acquisition: The magnetic field is swept while irradiating the sample with a constant microwave frequency. The absorption of microwaves is detected and recorded.
-
Analysis: The resulting spectrum is analyzed for its g-value, the number of lines (hyperfine splitting), and the splitting constants (e.g., A(¹⁴N)). For DTBN, a triplet of lines of roughly equal intensity is expected.[1]
Caption: Conceptual workflow of an ESR spectroscopy experiment.
Applications Driven by Stability
The steric protection of the nitroxide radical in DTBN is not merely a chemical curiosity; it is the key feature that enables its widespread application.
-
Radical Scavenger: DTBN is used to inhibit reactions that proceed via radical chain mechanisms, such as in polymer chemistry.[2]
-
Controlled Polymerization: It serves as an initiator or controller in nitroxide-mediated polymerization (NMP), a form of controlled radical polymerization.
-
ESR Standard: Due to its simple, strong, and relatively narrow-lined ESR spectrum, it is often used as a standard for ESR measurements.[7]
-
Spin Labeling: Its stability allows it to be used as a spin label in EPR spectroscopy to study molecular dynamics and interactions in biological and chemical systems.[2]
-
HALS Technology: The principles of steric hindrance in nitroxides are fundamental to the function of Hindered Amine Light Stabilizers (HALS), which protect polymers from photodegradation.[8]
Conclusion
The exceptional stability of this compound is a direct and demonstrable consequence of the steric hindrance imposed by its two tert-butyl groups. This structural feature provides a robust physical barrier that kinetically protects the inherently reactive nitroxide radical from decomposition and bimolecular reactions. This "steric shielding" effect has been quantified through spectroscopic techniques and is the critical enabler of DTBN's diverse applications, from a laboratory standard in ESR to a key component in controlled polymerization and materials science. Understanding this structure-stability relationship is paramount for researchers and developers aiming to harness the unique properties of stable free radicals.
References
- 1. testbook.com [testbook.com]
- 2. CAS 2406-25-9: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H18NO | CID 520092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]
An In-Depth Technical Guide to the Electron Paramagnetic Resonance (EPR) Spectrum of Di-tert-butyl Nitroxide
This technical guide provides a comprehensive overview of the Electron Paramagnetic Resonance (EPR) spectrum of Di-tert-butyl nitroxide (DTBN), a stable free radical widely utilized in chemical and biological research. The document is intended for researchers, scientists, and drug development professionals who employ EPR spectroscopy.
Introduction to this compound and its EPR Spectrum
This compound (DTBN) is a persistent nitroxide radical characterized by an unpaired electron delocalized between the nitrogen and oxygen atoms. This paramagnetic nature makes it an ideal subject for EPR spectroscopy. The EPR spectrum of DTBN in a dilute solution at room temperature is distinguished by a characteristic triplet, a set of three equally spaced lines. This pattern arises from the hyperfine interaction between the unpaired electron and the nuclear spin of the nitrogen atom (¹⁴N, nuclear spin I = 1). The number of lines is determined by the 2mI + 1 rule, where m is the number of equivalent nuclei (in this case, one nitrogen atom).[1][2]
The shape and parameters of the EPR spectrum are highly sensitive to the local environment of the nitroxide.[3][4] Factors such as solvent polarity, temperature, and molecular motion can significantly influence the g-value and the nitrogen hyperfine coupling constant (aN), providing valuable insights into the system under investigation.
Quantitative Spectroscopic Data
The key parameters derived from the EPR spectrum of DTBN are the g-value and the hyperfine coupling constant (aN). These values are sensitive to the solvent environment. A summary of representative data is presented below.
| Solvent | g-value | aN (Gauss) | Reference |
| Benzene | 2.0063 | 15.7 | [5] |
| Toluene | - | - | [3] |
| Ethanol | - | - | [3] |
| Methanol | - | - | [3] |
| Water | - | - | [3] |
| Propane (-90°C) | - | - | [5] |
| Toluene (-10°C) | 2.0056 | 28.7 | [5] |
Note: The g-value is a dimensionless quantity, and the hyperfine coupling constant is typically measured in Gauss (G) or millitesla (mT).
Experimental Protocol for Obtaining the EPR Spectrum of DTBN
The following provides a generalized methodology for acquiring the continuous-wave (CW) EPR spectrum of this compound.
3.1. Sample Preparation
-
Solution Preparation: Prepare a dilute solution of this compound in the desired solvent (e.g., ethanol, toluene). A typical concentration is in the range of 0.1 mM to avoid line broadening due to spin-spin interactions.[1]
-
Sample Loading: Draw the solution into a quartz EPR sample tube (typically 1-2 mm inner diameter). The sample volume should be sufficient to fill the active region of the EPR resonator.
-
Degassing (Optional but Recommended): To remove dissolved oxygen, which can broaden the EPR signal, the sample can be degassed by several freeze-pump-thaw cycles.
3.2. Spectrometer Setup and Calibration
-
Instrument Inıtialization: Turn on the EPR spectrometer, including the magnet, microwave source, and detector. Allow the instrument to warm up and stabilize according to the manufacturer's instructions.
-
Resonator Tuning: Insert the sample into the resonator. Tune the resonator to the microwave frequency to ensure optimal coupling of the microwave power to the sample.
-
Magnetic Field Calibration: Calibrate the magnetic field using a standard reference sample with a known g-value, such as the ER 4119HS-2100 marker.[6]
3.3. Data Acquisition
-
Set Spectrometer Parameters:
-
Center Field: Set the center of the magnetic field sweep around the expected g-value of DTBN (approximately 3400 G for X-band spectrometers).
-
Sweep Width: Set a sweep width sufficient to capture the entire three-line spectrum (e.g., 100 G).
-
Microwave Power: Use a low microwave power to avoid saturation of the signal (e.g., 1-5 mW).
-
Modulation Frequency and Amplitude: A modulation frequency of 100 kHz is standard. The modulation amplitude should be optimized to maximize signal intensity without distorting the line shape (typically a fraction of the linewidth).
-
Time Constant and Sweep Time: These parameters determine the signal-to-noise ratio and the scan speed. Multiple scans can be accumulated to improve the signal-to-noise ratio.
-
-
Record Spectrum: Initiate the magnetic field sweep and record the EPR spectrum.
-
Data Processing: The resulting spectrum is typically the first derivative of the absorption signal. Process the data by performing a baseline correction and, if necessary, integrating the spectrum to obtain the absorption lineshape.
Visualizations
Hyperfine Splitting in this compound
Caption: Origin of the three-line EPR spectrum of DTBN.
Experimental Workflow for EPR Spectroscopy
Caption: General workflow for an EPR experiment.
Principle of Spin Trapping
Caption: The concept of spin trapping radicals.
Applications in Research and Drug Development
The unique properties of this compound and other nitroxides make them invaluable tools in various scientific disciplines:
-
Spin Labeling: Covalently attaching nitroxide labels to biomolecules like proteins allows for the study of their structure, dynamics, and interactions using Site-Directed Spin Labeling (SDSL) EPR.[7][8]
-
Spin Probing: Non-covalently introducing nitroxide probes into a system can report on the local polarity, viscosity, and oxygen concentration of their microenvironment.[1]
-
Spin Trapping: Nitrones and nitroso compounds can be used as spin traps to react with and stabilize short-lived, reactive radicals, forming a more persistent nitroxide radical (the spin adduct) that can be detected and characterized by EPR.[9][10] This is particularly useful in studying oxidative stress and radical-mediated reaction mechanisms.
In drug development, these applications can be used to investigate drug-target interactions, membrane fluidity changes induced by drug candidates, and the generation of reactive oxygen species in biological systems.
Conclusion
The Electron Paramagnetic Resonance spectrum of this compound is a fundamental example of hyperfine interactions in a stable free radical. The sensitivity of its spectral parameters to the local environment, coupled with the versatility of nitroxides as spin labels, probes, and traps, establishes DTBN and related compounds as powerful tools in chemistry, biology, and pharmaceutical sciences. A thorough understanding of the principles governing its EPR spectrum and the experimental methodologies for its measurement is crucial for leveraging its full potential in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. testbook.com [testbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel [mdpi.com]
- 7. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Role of Di-tert-butyl Nitroxide as a Spin Label: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Di-tert-butyl Nitroxide (DTBN) as a Spin Label
This compound (DTBN) is a stable organic radical that serves as a valuable spin label in the field of Electron Paramagnetic Resonance (EPR) spectroscopy.[1] Its stability is attributed to the steric hindrance provided by the two bulky tert-butyl groups, which protect the nitroxide radical from rapid degradation.[1] This stability allows for its use as a probe to investigate the molecular dynamics and local environment in a variety of systems, from simple solutions to complex biological membranes.[1][2]
Unlike spin labels that are covalently attached to macromolecules, DTBN is often used as a "free" spin probe that partitions into different phases of a system, such as the aqueous and hydrophobic regions of a lipid bilayer.[1] The EPR spectrum of DTBN is highly sensitive to its local environment, providing information on properties like polarity, viscosity, and the presence of hydrogen bonding.[2] This sensitivity makes DTBN a powerful tool for researchers studying the structure and function of biological membranes, characterizing drug delivery systems, and investigating oxidative stress.[1][3]
Physicochemical Properties of this compound
DTBN is a commercially available compound with the following key properties:
| Property | Value |
| Molecular Formula | C₈H₁₈NO |
| Molar Mass | 144.24 g/mol |
| Appearance | Reddish-brown liquid or solid |
| Boiling Point | 74-75 °C at 34 mmHg |
| Key Feature | Stable nitroxide radical |
Data Presentation: EPR Spectral Parameters of DTBN
The EPR spectrum of a nitroxide spin label is primarily characterized by its g-factor and the hyperfine coupling constant (A) with the nitrogen nucleus. These parameters are sensitive to the polarity and proticity of the solvent.
Hyperfine Coupling Constants (Aiso) and g-Factors (giso) of DTBN in Various Solvents
The isotropic hyperfine coupling constant (Aiso) and the isotropic g-factor (giso) of DTBN vary with the solvent. This dependence is crucial for using DTBN as a probe for local polarity. The following table summarizes these parameters for DTBN in a range of common solvents.
| Solvent | Dielectric Constant (ε) | Aiso (Gauss) | giso |
| n-Hexane | 1.88 | 15.15 | 2.0061 |
| Cyclohexane | 2.02 | 15.20 | 2.0061 |
| Carbon Tetrachloride | 2.24 | 15.30 | 2.0060 |
| Benzene | 2.28 | 15.35 | 2.0059 |
| Toluene | 2.38 | 15.30 | 2.0059 |
| Diethyl ether | 4.34 | 15.40 | 2.0062 |
| Chloroform (B151607) | 4.81 | 15.55 | 2.0058 |
| Ethyl acetate | 6.02 | 15.60 | 2.0059 |
| Tetrahydrofuran | 7.58 | 15.65 | 2.0061 |
| Dichloromethane | 8.93 | 15.70 | 2.0057 |
| Acetone | 20.7 | 15.85 | 2.0058 |
| Ethanol (B145695) | 24.6 | 16.10 | 2.0057 |
| Methanol | 32.7 | 16.25 | 2.0057 |
| Acetonitrile | 37.5 | 15.90 | 2.0056 |
| Dimethyl sulfoxide | 46.7 | 15.95 | 2.0056 |
| Water | 80.1 | 16.90 | 2.0056 |
Data compiled from various sources, with Aiso values primarily based on the work of Reddoch and Konishi, 1979.
Rotational Correlation Time (τc)
The shape of the EPR spectrum is also highly dependent on the rotational mobility of the spin label, which is quantified by the rotational correlation time (τc). In low-viscosity solvents, DTBN tumbles rapidly, resulting in three sharp, well-resolved lines. As the viscosity of the environment increases (e.g., within a lipid bilayer), the rotational motion slows down, leading to broadening of the spectral lines. The rotational correlation time can be estimated from the EPR spectrum and is a key parameter for assessing local microviscosity.[4]
Experimental Protocols
Using DTBN as a Spin Probe to Measure Membrane Fluidity of Liposomes
This protocol describes the use of DTBN as a free spin probe to assess the fluidity of model lipid membranes (liposomes).
Materials:
-
Phospholipid (e.g., DMPC, DPPC)
-
Chloroform
-
Buffer (e.g., PBS, pH 7.4)
-
This compound (DTBN)
-
Small glass vials
-
Rotary evaporator
-
Bath sonicator or extruder
-
EPR spectrometer with a temperature controller
-
Glass capillaries for EPR measurements
Procedure:
-
Liposome (B1194612) Preparation (Thin-Film Hydration Method):
-
Dissolve the desired amount of phospholipid in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least one hour to remove residual solvent.
-
Hydrate the lipid film with the buffer solution by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be subjected to sonication in a bath sonicator or extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
-
Sample Preparation for EPR:
-
Prepare a stock solution of DTBN in a suitable solvent (e.g., ethanol or chloroform) at a concentration of approximately 10 mM.
-
Add a small aliquot of the DTBN stock solution to the liposome suspension to achieve a final DTBN concentration in the range of 0.1-0.5 mM. The final solvent concentration from the stock solution should be kept minimal (e.g., <1%).
-
Incubate the mixture for a short period (e.g., 15-30 minutes) to allow the DTBN to partition into the lipid bilayers.
-
Transfer the liposome suspension containing DTBN into a glass capillary tube suitable for EPR measurements.
-
-
EPR Data Acquisition:
-
Place the capillary tube into the EPR spectrometer's resonant cavity.
-
Allow the sample to equilibrate at the desired temperature using the instrument's temperature controller.
-
Acquire the EPR spectrum using typical X-band spectrometer settings for nitroxide radicals:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 5-10 mW (should be below saturation)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5-1.0 G
-
Sweep Width: 100 G
-
Sweep Time: 60-120 s
-
Number of Scans: 1-4 (for signal averaging)
-
-
-
Data Analysis:
-
Analyze the resulting EPR spectrum to determine the rotational correlation time (τc), which is a measure of membrane fluidity. For relatively fast motion, τc can be estimated from the relative heights and widths of the three spectral lines. More sophisticated spectral simulations can be used for more accurate determination, especially in the slow-motion regime.[4]
-
General Workflow for Site-Directed Spin Labeling (SDSL) of Proteins
For context, this is a general workflow for covalently attaching a functionalized nitroxide spin label to a protein, a common technique in structural biology.
Applications in Research and Drug Development
Probing Membrane Properties and Drug-Membrane Interactions
DTBN's ability to partition between aqueous and lipid environments makes it an excellent probe for studying the properties of biological membranes. By analyzing the EPR spectrum of DTBN in the presence of lipid bilayers, researchers can obtain information about:
-
Membrane Fluidity: As described in the experimental protocol, the rotational motion of DTBN is sensitive to the viscosity of its local environment. This allows for the measurement of microviscosity at different depths within the membrane by using a series of spin labels with the nitroxide group at different positions on an acyl chain.[2][4]
-
Polarity Profiles: The hyperfine coupling constant of DTBN is sensitive to the polarity of its surroundings. By analyzing the spectral components corresponding to DTBN in the aqueous and lipid phases, a polarity profile across the membrane can be constructed.
-
Drug-Membrane Interactions: The introduction of drug molecules can alter the physical properties of lipid membranes. DTBN can be used to monitor these changes. For example, the partitioning of a drug into the lipid bilayer may increase or decrease membrane fluidity, which can be detected by a change in the rotational correlation time of DTBN.[3] This information is valuable for understanding a drug's mechanism of action and its potential effects on membrane integrity.
Spin Trapping of Reactive Oxygen Species (ROS) in Oxidative Stress and Disease Models
Reactive oxygen species (ROS), such as the superoxide (B77818) radical (•O₂⁻) and the hydroxyl radical (•OH), are highly reactive molecules that can cause significant damage to cells and are implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's disease, as well as in cancer and cardiovascular diseases.[5][6] Due to their short lifetimes, direct detection of ROS is challenging.
DTBN can be used as a "spin trap" to detect these transient radicals. The diamagnetic DTBN molecule reacts with a short-lived radical to form a more stable nitroxide radical adduct, which can then be detected and characterized by EPR spectroscopy. The hyperfine coupling constants of the resulting spin adduct can provide information about the identity of the trapped radical.[7][8]
This application is particularly relevant in drug development for the screening and evaluation of antioxidant compounds. The efficacy of a potential antioxidant drug can be assessed by its ability to reduce the EPR signal of the DTBN-ROS adduct in a model system of oxidative stress.[8]
Characterization of Drug Delivery Systems
The properties of nanocarriers used for drug delivery, such as liposomes and micelles, are critical to their efficacy. DTBN can be used as a spin probe to characterize these systems. By observing the EPR spectrum of DTBN partitioned into these nanocarriers, information about the microenvironment within the carrier can be obtained. This includes the polarity and microviscosity of the drug-loading compartments, which can influence drug stability and release kinetics.[9] Furthermore, changes in the EPR signal of DTBN can be used to monitor the release of an encapsulated drug from its carrier.
Conclusion
This compound is a versatile and powerful spin label for EPR spectroscopy. Its stability and the sensitivity of its EPR spectrum to the local environment make it an invaluable tool for a wide range of applications in research and drug development. From elucidating the fundamental properties of biological membranes to aiding in the development of novel therapeutics for diseases associated with oxidative stress, DTBN continues to be a key player in the field of biophysical chemistry. This guide provides a foundational understanding of its principles and applications, intended to assist researchers in leveraging this technique to its full potential.
References
- 1. Molecular dynamics and partitioning of this compound in stratum corneum membranes: effect of terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EPR SPECTROSCOPY - Bringing EPR to a Wider World: Biological ROS & RNS Detection [drug-dev.com]
- 5. Scanned-probe detection of electron spin resonance from a nitroxide spin probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. syntechinnovation.com [syntechinnovation.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Di-tert-butyl Nitroxide: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sources, Grades, and Applications of Di-tert-butyl Nitroxide.
This compound (DTBN) is a stable free radical widely utilized in various scientific and industrial applications. Its stability, attributed to the steric hindrance provided by the two tert-butyl groups surrounding the nitroxide radical, makes it a valuable tool in polymer chemistry, materials science, and biochemistry. This technical guide provides a comprehensive overview of the commercial sources and available grades of DTBN, along with detailed insights into its primary applications and relevant experimental protocols.
Commercial Availability and Grades
This compound is commercially available from a range of chemical suppliers. The most commonly offered grade is a technical grade , typically with a purity of 90% or greater. While higher purity grades are less common, some suppliers may offer them upon request or for specialized applications. Researchers requiring analytical standards or purities exceeding 98% should inquire directly with manufacturers for custom synthesis options.
Below is a summary of representative commercial suppliers and the typical grades of this compound they offer.
| Supplier | Grade | Purity | CAS Number |
| Sigma-Aldrich | Technical Grade | 90% | 2406-25-9 |
| Santa Cruz Biotechnology | Standard | ≥90% | 2406-25-9 |
| Smolecule | Standard | Not specified | 2406-25-9 |
| Clearsynth | Standard | High quality, Certificate of Analysis provided | 2406-25-9 |
| Biosynth | Standard | Not specified | 2406-25-9 |
| NINGBO INNO PHARMCHEM CO.,LTD. | Custom | Per request | 2406-25-9 |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₈NO |
| Molecular Weight | 144.24 g/mol [1][2] |
| Appearance | Red liquid or solid |
| Boiling Point | 74-75 °C at 34 mmHg |
| Storage Temperature | 2-8°C |
Key Applications and Experimental Protocols
This compound's unique properties as a stable radical underpin its use in several key applications.
Spin Labeling for Electron Paramagnetic Resonance (EPR) Spectroscopy
DTBN and other nitroxides are extensively used as spin labels to study the structure and dynamics of biological and synthetic materials by Electron Paramagnetic Resonance (EPR) spectroscopy.[3] The EPR spectrum of the nitroxide is sensitive to its local environment, providing information on molecular motion, polarity, and distance between spin-labeled sites.
-
Protein Preparation: The protein of interest is typically mutated to introduce a cysteine residue at the desired labeling site.
-
Reduction: The protein is incubated with a reducing agent (e.g., DTT) for approximately 30 minutes to ensure the cysteine thiol group is in its reduced state. The reducing agent is subsequently removed, often by chromatography.
-
Labeling Reaction: The purified protein is then incubated with a molar excess (typically 10-fold) of a nitroxide spin label that is functionalized to react with cysteine residues. The reaction is allowed to proceed with agitation for 1-4 hours.
-
Removal of Unreacted Label: The unreacted spin label is removed from the labeled protein, usually by size-exclusion chromatography.
-
EPR Analysis: The spin-labeled protein is then analyzed by continuous-wave (cw-EPR) or pulsed-EPR (e.g., DEER) spectroscopy to study protein dynamics and structure.
References
- 1. ジ-tert-ブチルニトロキシド technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of Di-tert-butyl Nitroxide in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Di-tert-butyl nitroxide (DTBN), a stable free radical commonly used in various chemical and biological research applications. Adherence to these guidelines is crucial to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Below is a summary of its GHS classification.
-
Flammable liquids: Category 3[1]
-
Specific target organ toxicity – single exposure (Respiratory tract irritation): Category 3[1][2]
Signal Word: Warning
Hazard Statements: [2]
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈NO | [2] |
| Molecular Weight | 144.23 g/mol | [2] |
| Appearance | Red, orange liquid | [3] |
| Boiling Point | 74 - 75 °C at 45 hPa | |
| Flash Point | 46 °C (114.8 °F) - closed cup | |
| Storage Temperature | 2-8°C |
Toxicological Data
The toxicological properties of this compound have not been thoroughly investigated. The available data is summarized below.
| Toxicity Endpoint | Value | Species | Reference |
| LD50 Oral | 505 mg/kg | Mouse | [3] |
| Skin corrosion/irritation | No data available | [3] | |
| Serious eye damage/eye irritation | No data available | [3] | |
| Respiratory or skin sensitization | No data available | [3] | |
| Germ cell mutagenicity | No data available | [3] | |
| Carcinogenicity (IARC) | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. | [3] | |
| Reproductive toxicity | No data available | [3] | |
| Specific target organ toxicity - single exposure | Inhalation may cause respiratory irritation. | [3] | |
| Specific target organ toxicity - repeated exposure | No data available | [3] | |
| Aspiration hazard | No data available | [3] |
Experimental Protocols
Safe Handling and Personal Protective Equipment (PPE)
A logical workflow for the safe handling of this compound is essential to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use nitrile gloves and a flame-retardant lab coat.
-
Respiratory Protection: If working outside a fume hood or in case of a spill, use a respirator with an appropriate vapor cartridge (e.g., type ABEK).
Quenching and Disposal of this compound Waste
As a stable radical, this compound may need to be quenched before disposal. This can be achieved by reacting it with a reducing agent. A general procedure is outlined below. Note: This should be performed in a fume hood with appropriate PPE.
Materials:
-
This compound waste
-
Ascorbic acid or sodium ascorbate (B8700270)
-
A suitable solvent (e.g., ethanol (B145695) or water)
-
Stir plate and stir bar
-
Beaker or flask
Protocol:
-
Dilute the this compound waste with a suitable solvent to a low concentration.
-
While stirring, slowly add an excess of ascorbic acid or sodium ascorbate solution.
-
The characteristic red-orange color of the nitroxide should fade as it is reduced to the corresponding hydroxylamine.
-
Continue stirring for a sufficient period to ensure complete reaction. The disappearance of the color is a good indicator, but chromatographic analysis (e.g., TLC) can be used for confirmation.
-
Once the reaction is complete, the quenched solution should be collected in a properly labeled hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) office.
Reactivity and Incompatibilities
This compound is a stable radical, but it can react with certain substances. It is important to avoid contact with incompatible materials to prevent hazardous reactions.
Incompatible Materials:
-
Strong oxidizing agents
-
Strong reducing agents
-
Strong acids
-
Strong bases
Conditions to Avoid:
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.[3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Accidental Release Measures
In the event of a spill, evacuate the area and remove all sources of ignition.[3] Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ensure adequate ventilation.
This guide is intended to provide a comprehensive overview of the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before working with this chemical.
References
In-Depth Technical Guide: Thermal Stability and Decomposition of Di-tert-butyl Nitroxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-tert-butyl nitroxide (DTBN) is a persistent organic radical widely utilized as a spin label, radical scavenger, and polymerization mediator. Its utility is intrinsically linked to its notable stability, which is primarily attributed to the steric hindrance afforded by the bulky tert-butyl groups surrounding the nitroxide moiety. However, under conditions of elevated temperature, DTBN undergoes thermal decomposition, a process of significant interest in the contexts of its application limits, storage, and potential hazard assessment. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition products of this compound, drawing from available experimental data and theoretical studies. A notable scarcity of in-depth, publicly available experimental research specifically detailing the thermal decomposition of pure DTBN necessitates a cautious approach, integrating findings from related, sterically hindered nitroxides to infer potential decomposition pathways.
Thermal Stability of this compound
The remarkable stability of this compound is a key characteristic that underpins its wide range of applications. Unlike many other free radicals, DTBN can be isolated and stored as a red crystalline solid or liquid. This stability is a direct consequence of the steric shielding provided by the two tertiary butyl groups attached to the nitrogen atom. These bulky groups effectively prevent the unpaired electron on the nitroxide from readily participating in dimerization or other reactions that would lead to its degradation at ambient temperatures.
While DTBN is considered stable under normal storage conditions, its thermal stability is not absolute. Upon heating, the molecule will eventually acquire sufficient energy to overcome the activation barrier for decomposition. General literature suggests that when heated to decomposition, this compound emits toxic vapors of nitrogen oxides (NOx). However, precise, quantitative data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) specifically for pure DTBN are not extensively reported in publicly accessible literature. Such analyses would be crucial for determining the onset temperature of decomposition, the rate of mass loss, and the associated enthalpic changes.
Decomposition Pathways and Products
The specific pathways and resulting products of the thermal decomposition of this compound in the gas or neat liquid phase are not well-documented in dedicated experimental studies. However, based on the fundamental principles of radical chemistry and limited reports, a plausible decomposition mechanism can be proposed.
It is important to distinguish thermal decomposition from decomposition in solution. In aqueous environments, it has been reported that DTBN can decompose to form 2-methyl-2-nitrosopropane (B1203614) and tert-butanol. This process, however, is likely influenced by the presence of water and may not be representative of the purely thermal degradation pathway.
For the thermal decomposition of pure DTBN, the initiation step is likely the homolytic cleavage of the C-N bond, which is generally the weakest bond in the molecule apart from potential intermolecular interactions.
Proposed Primary Decomposition Products:
-
2-Methyl-2-nitrosopropane: Formed from the fragmentation of the DTBN radical.
-
tert-Butyl radical: Resulting from the C-N bond cleavage. This highly reactive radical would likely undergo further reactions such as hydrogen abstraction or combination.
-
Isobutylene: A potential product from the disproportionation of tert-butyl radicals.
-
Isobutane: Can be formed by hydrogen abstraction from other molecules by the tert-butyl radical.
-
Nitrogen Oxides (NOx): As indicated in safety literature, the decomposition at higher temperatures is expected to produce various oxides of nitrogen.
A comprehensive analysis of the decomposition products would necessitate techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to identify the volatile and semi-volatile organic products, and specific gas analyzers for NOx detection.
Quantitative Data Summary
Due to the limited availability of specific experimental data for the thermal decomposition of this compound, a quantitative summary table cannot be definitively populated at this time. Further experimental investigation is required to determine the precise decomposition temperatures, product yields, and kinetic parameters.
Experimental Protocols for Thermal Analysis
While specific, detailed protocols for the thermal analysis of this compound are not readily found, a general methodology based on standard techniques for thermally sensitive materials can be outlined. The following represents a recommended experimental workflow for researchers investigating the thermal stability and decomposition of DTBN.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: The analysis should be conducted under a controlled inert atmosphere, typically high-purity nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative processes.
-
Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range that encompasses the expected decomposition, e.g., from ambient temperature to 500 °C.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the initial decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, including melting and decomposition (exothermic or endothermic nature).
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: A small, accurately weighed sample of DTBN (typically 1-5 mg) is hermetically sealed in an aluminum or gold-plated stainless steel pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The experiment is conducted under an inert atmosphere (nitrogen or argon) with a constant purge rate.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate of 10 °C/min, over a relevant temperature range.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature, peak temperature, and enthalpy change (ΔH) for each transition are determined.
Analysis of Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the chemical composition of the volatile and semi-volatile products generated during the thermal decomposition of DTBN.
Methodology:
-
Instrument: A pyrolysis unit directly coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Sample Preparation: A small amount of DTBN is placed in a pyrolysis sample holder.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA/DSC results) in an inert atmosphere and held for a short period.
-
GC Separation: The evolved gases are swept into the GC column, where the different components are separated based on their boiling points and interactions with the stationary phase.
-
MS Detection and Identification: The separated components are introduced into the Mass Spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared with spectral libraries (e.g., NIST) to identify the individual decomposition products.
Visualization of Experimental Workflow
The logical flow of experiments to characterize the thermal stability and decomposition of this compound can be visualized as follows:
Proposed Decomposition Pathway
Based on the principles of radical chemistry, a simplified potential decomposition pathway for this compound at elevated temperatures is proposed below. This pathway is hypothetical and requires experimental validation.
Conclusion and Future Outlook
This compound is a cornerstone of radical chemistry due to its exceptional stability under ambient conditions. However, a comprehensive, quantitative understanding of its behavior at elevated temperatures is currently lacking in the public domain. The information available suggests that its thermal decomposition is a complex process that likely involves C-N bond homolysis as an initial step, leading to the formation of various smaller organic molecules and nitrogen oxides.
To advance the safe and effective use of DTBN in high-temperature applications and to fully characterize its hazard potential, further dedicated experimental research is imperative. A systematic study employing techniques such as TGA, DSC, and Py-GC-MS, as outlined in this guide, would provide the necessary quantitative data to establish a definitive understanding of the thermal stability and decomposition products of this important nitroxide radical. Such data would be invaluable for researchers, scientists, and drug development professionals who rely on the predictable behavior of this versatile molecule.
Methodological & Application
Application Notes and Protocols for Radical Detection Using Di-tert-butyl Nitroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butyl nitroxide (DTBN) is a stable free radical that serves as a valuable tool in the study of transient radical species.[1] Its primary application in this context is as a spin trap in Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy.[1] Spin trapping is a technique used to detect and identify short-lived free radicals by converting them into more stable radicals, known as spin adducts, which can then be readily detected by EPR.[2] The stability of DTBN is attributed to the steric hindrance provided by the bulky tert-butyl groups, which protect the nitroxyl (B88944) radical moiety.[1]
These application notes provide a comprehensive overview of the use of DTBN as a spin trap, including detailed experimental protocols, data presentation in tabular format, and visual representations of key processes to aid researchers in their experimental design and data interpretation.
Principle of Spin Trapping with this compound
The fundamental principle of spin trapping involves the reaction of a short-lived, highly reactive radical (R•) with a diamagnetic spin trap molecule (in this case, DTBN is already a stable radical, a nuanced point to consider in experimental design) to form a more persistent radical product, the spin adduct. The unique hyperfine splitting pattern of the resulting spin adduct in the EPR spectrum provides information about the nature of the trapped radical.
The reaction can be generalized as follows:
R• + Spin Trap → Spin Adduct (a more stable radical)
For nitrone and nitroso spin traps, the radical adds to a double bond. DTBN, being a stable nitroxide radical itself, can participate in radical reactions, and its utility as a "trap" can be more complex than simple addition, sometimes involving redox reactions or scavenging.[3]
Applications in Research and Drug Development
The detection and characterization of free radicals are crucial in various fields, including:
-
Biology and Medicine: Understanding the role of reactive oxygen species (ROS) and other radicals in disease pathogenesis, such as inflammation, neurodegenerative disorders, and cardiovascular diseases.
-
Drug Development: Screening and characterization of antioxidant properties of new chemical entities. Investigating drug metabolism and drug-induced toxicity mechanisms involving radical intermediates.
-
Materials Science: Studying degradation and polymerization processes initiated by radicals.[4]
-
Environmental Science: Investigating the role of free radicals in atmospheric and aquatic chemistry.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2406-25-9 | [4] |
| Molecular Formula | C₈H₁₈NO | [4] |
| Molecular Weight | 144.23 g/mol | [4] |
| Appearance | Colorless to pale yellow solid or liquid | [1] |
| Boiling Point | 74-75 °C at 34 mmHg | [4] |
| Storage Temperature | 2-8°C | [4] |
Table 2: EPR Hyperfine Coupling Constants of this compound Adducts
Note: Compiling a comprehensive experimental table of hyperfine coupling constants for a wide variety of DTBN adducts proved challenging from the available literature. The following values are illustrative and may vary depending on the solvent and temperature. Researchers should consult specialized literature or databases for specific adducts of interest.
| Trapped Radical | Solvent | aN (G) | aH (G) | g-factor | Reference |
| DTBN itself | Toluene | 15.3 | - | 2.0060 | Theoretical |
| tert-Butoxyl | Benzene | 27.5 | - | - | Theoretical |
| Methyl | Benzene | 16.3 | 11.7 | - | Theoretical |
Theoretical values are often calculated using methods like Density Functional Theory (DFT) and provide a basis for experimental comparison.[5]
Table 3: Rate Constants for Radical Trapping by Nitroxides
| Radical Type | Nitroxide | Rate Constant (k) in M⁻¹s⁻¹ | Solvent | Reference |
| Carbon-centered | This compound | 10⁷ - 10⁸ | Ethylbenzene | [6] |
| Carbon-centered | TEMPO | 10⁷ - 10⁸ | Ethylbenzene | [6] |
Experimental Protocols
Protocol 1: General Procedure for Radical Detection using DTBN and EPR Spectroscopy
This protocol provides a general framework. Specific parameters may need to be optimized depending on the radical source and the experimental system.
1. Reagent Preparation:
-
DTBN Stock Solution: Prepare a stock solution of DTBN in a suitable solvent (e.g., deoxygenated toluene, benzene, or an aqueous buffer with a co-solvent if necessary). A typical concentration range for the stock solution is 10-100 mM.
-
Radical Generating System: Prepare the system that will generate the radicals of interest. This could be a chemical reaction (e.g., Fenton reaction for hydroxyl radicals), a biological system (e.g., enzymatic reaction, cell culture), or a photochemical reaction.
-
Control Samples: Prepare control samples that include all components except the radical generating agent to obtain a baseline EPR spectrum.
2. Spin Trapping Reaction:
-
In an appropriate reaction vessel (e.g., a glass tube), combine the radical generating system with the DTBN stock solution. The final concentration of DTBN in the reaction mixture typically ranges from 1 to 50 mM.
-
The optimal concentration of the spin trap should be high enough to efficiently trap the radicals but not so high as to cause significant line broadening in the EPR spectrum.
-
Incubate the reaction mixture for a specific period. The incubation time will depend on the rate of radical generation and the stability of the spin adduct. This may range from a few minutes to an hour and should be determined empirically.
3. EPR Sample Preparation:
-
Transfer an aliquot of the reaction mixture into a suitable EPR sample tube (e.g., a quartz capillary tube or a flat cell). For aqueous samples, specialized aqueous flat cells are recommended to minimize dielectric loss.
-
Ensure the sample is free of oxygen, as molecular oxygen can broaden the EPR signal. This can be achieved by purging the sample with an inert gas like nitrogen or argon.
4. EPR Spectrometer Setup and Data Acquisition:
-
The following are typical X-band EPR spectrometer settings. These should be optimized for the specific instrument and sample.
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 1 - 20 mW (use non-saturating power levels, which should be determined by a power saturation study).
-
Magnetic Field Center: ~3400 G (this will depend on the g-factor of the spin adduct).
-
Sweep Width: 50 - 100 G
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.1 - 1.0 G (should be less than the narrowest line width to avoid distortion).
-
Time Constant: 0.03 - 0.3 s
-
Scan Time: 30 - 60 s
-
Number of Scans: Signal-to-noise ratio can be improved by accumulating multiple scans.
-
-
Record the EPR spectrum at a controlled temperature (e.g., room temperature).
5. Data Analysis:
-
Analyze the recorded EPR spectrum to determine the g-factor and the hyperfine coupling constants (a-values).
-
The number of lines in the spectrum and the magnitude of the hyperfine splittings can be used to identify the trapped radical by comparing the experimental values with literature data.[5]
-
The concentration of the spin adduct can be quantified by double integration of the EPR signal and comparison with a standard of known concentration (e.g., a stable nitroxide radical like TEMPO).[7]
Mandatory Visualizations
Concluding Remarks
This compound is a versatile and stable spin trap for the detection and identification of a variety of radical species. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute their spin trapping experiments. Successful application of this technique requires careful optimization of experimental parameters and a thorough understanding of the underlying principles of EPR spectroscopy. For quantitative analysis, meticulous attention to sample preparation and the use of appropriate standards are paramount.[7]
References
- 1. CAS 2406-25-9: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 二叔丁基硝基氧 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Electron paramagnetic resonance spectroscopy studies of oxidative degradation of an active pharmaceutical ingredient and quantitative analysis of the organic radical intermediates using partial least-squares regression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Di-tert-butyl Nitroxide in Controlled Radical Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxide-Mediated Polymerization (NMP) is a robust method for controlled radical polymerization (CRP), enabling the synthesis of well-defined polymers with predictable molecular weights, low polydispersity, and complex architectures.[1] A key component of NMP is the stable nitroxide radical, which reversibly terminates the propagating polymer chain, establishing a dynamic equilibrium between active and dormant species.[2] This process minimizes irreversible termination events, characteristic of conventional free-radical polymerization.[3]
Di-tert-butyl nitroxide (DTBN), also referred to as di-tert-butyl nitroxyl (B88944) (DBN), is an acyclic nitroxide that has demonstrated utility in controlling the polymerization of specific monomers, particularly acrylates. A notable advantage of DTBN is its ability to mediate the polymerization of monomers like tert-butyl acrylate (B77674) at lower temperatures than those required for more common nitroxides such as TEMPO.[4] This feature can be critical for preserving the integrity of sensitive functional groups and reducing side reactions.
These application notes provide a comprehensive overview of the mechanism, experimental protocols, and available data for the application of this compound in controlled radical polymerization.
Mechanism of Nitroxide-Mediated Polymerization
NMP operates on the principle of reversible deactivation. The process can be initiated in a bimolecular fashion, involving a conventional radical initiator (like benzoyl peroxide or AIBN) and a nitroxide, or through a unimolecular initiator, which is a pre-formed alkoxyamine that thermally dissociates.[2]
The core of the mechanism involves the following steps:
-
Initiation: A conventional initiator decomposes upon heating to generate primary carbon-centered radicals. These radicals then add to a monomer unit to start a propagating polymer chain.
-
Reversible Deactivation: The stable nitroxide radical (e.g., DTBN) rapidly and reversibly combines with the propagating polymer radical (P•) to form a dormant alkoxyamine species (P-ONR₂). This dormant species is the predominant form in the reaction mixture.
-
Activation/Propagation: The C-ON bond of the alkoxyamine is thermally labile and can homolytically cleave to regenerate the propagating radical (P•) and the free nitroxide. The propagating radical can then add a small number of monomer units before being recaptured by the nitroxide.
-
Equilibrium: A dynamic equilibrium is established between the active propagating chains and the dormant alkoxyamine species. This equilibrium maintains a very low concentration of active radicals at any given time, significantly suppressing bimolecular termination reactions (radical-radical coupling or disproportionation) and allowing for controlled, "living" chain growth.
This "persistent radical effect" ensures that chains grow at a similar rate, leading to polymers with a narrow molecular weight distribution.
Caption: Mechanism of this compound (DTBN) Mediated Polymerization.
Application Notes
-
Monomer Scope: While NMP is highly effective for styrenic monomers, the use of acyclic nitroxides like DTBN is particularly advantageous for controlling the polymerization of acrylates.[4] The polymerization of methacrylates remains challenging due to side reactions.
-
Temperature Considerations: DTBN allows for the controlled polymerization of tert-butyl acrylate to proceed at a lower temperature (e.g., 120 °C) compared to TEMPO-mediated systems.[4] However, prolonged reaction at elevated temperatures can lead to the decomposition of the resulting alkoxyamine and subsequent hydrogen transfer reactions, which can broaden the polydispersity.[4]
-
Initiator Choice: The polymerization can be initiated with a traditional radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) in the presence of free DTBN. The molar ratio of initiator to nitroxide is a critical parameter that influences the polymerization rate and control. A slight excess of free nitroxide is often used.
-
Solvents: Bulk polymerization is common, but solvents can be used to control viscosity and reaction kinetics. The choice of solvent is important, as chain transfer to the solvent can occur, affecting the livingness of the polymerization.[5]
-
Characterization: The progress of the polymerization can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine monomer conversion. The molecular weight (Mn) and polydispersity index (PDI or Đ) of the resulting polymer are typically determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
Experimental Protocols
Protocol 1: Bulk Polymerization of tert-Butyl Acrylate (tBA) Mediated by DTBN
This protocol describes a representative procedure for the bulk polymerization of tert-butyl acrylate using dicumyl peroxide (DCP) as the initiator and this compound (DTBN) as the mediating agent. This procedure is based on kinetic studies and may require optimization for specific applications.[4]
Materials:
-
tert-Butyl acrylate (tBA), inhibitor removed by passing through a column of basic alumina.
-
Dicumyl peroxide (DCP), initiator.
-
This compound (DTBN), mediating agent.
-
An appropriate solvent for purification (e.g., Tetrahydrofuran, THF).
-
A non-solvent for precipitation (e.g., cold Methanol or Methanol/Water mixture).
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of initiator (DCP) and DTBN. A typical molar ratio might be [DCP]:[DTBN] of 1:1.3.
-
Monomer Addition: Add the purified tert-butyl acrylate to the Schlenk flask via a syringe. The total volume will depend on the target molecular weight and scale of the reaction.
-
Degassing: Seal the flask and subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: After the final thaw cycle, backfill the flask with an inert gas (e.g., Nitrogen or Argon). Place the sealed flask into a preheated oil bath set to the desired temperature (e.g., 120 °C).
-
Monitoring: The reaction can be monitored by taking aliquots at timed intervals (under an inert atmosphere) and analyzing them for monomer conversion (by ¹H NMR) and molecular weight/PDI (by GPC).
-
Termination and Purification: To quench the polymerization, cool the reaction flask rapidly by immersing it in an ice bath. Dilute the viscous polymer solution with a suitable solvent like THF.
-
Precipitation: Precipitate the polymer by slowly adding the THF solution to a stirred, cold non-solvent (e.g., methanol).
-
Isolation: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Caption: General experimental workflow for DTBN-mediated polymerization.
Data Presentation
Quantitative data for the polymerization of various monomers specifically using DTBN is limited in readily accessible literature. The following table summarizes kinetic data from a study on the polymerization of tert-butyl acrylate (tBA) mediated by DTBN, which highlights its capability for achieving controlled polymerization.[4]
| Parameter | Value | Conditions | Reference |
| Monomer | tert-Butyl Acrylate (tBA) | - | [4] |
| Nitroxide | This compound (DTBN) | - | [4] |
| Temperature | 120 °C | - | [4] |
| kact of poly(tBA)-DTBN adduct | 1.0 x 10-3 s-1 | Determined by GPC curve-resolution | [4] |
| Observation | Controlled polymerization observed. | Rate can be increased by adding a radical initiator (DCP) without significant broadening of PDI. | [4] |
| Limitation | Polydispersity increased at later stages. | Attributed to decomposition of the alkoxyamine and subsequent hydrogen transfer. | [4] |
-
kact : The pseudo-first-order activation rate constant of the dormant alkoxyamine species. A sufficiently high kact is necessary for frequent activation-deactivation cycles to ensure low polydispersity.[4]
-
PDI : Polydispersity Index (Mw/Mn). Values close to 1.0 indicate a narrow molecular weight distribution, characteristic of a controlled polymerization.
References
Application Notes and Protocols: Di-tert-butyl Nitroxide as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butyl nitroxide (DTBN) is a stable free radical that has emerged as a versatile catalyst in a variety of organic synthesis reactions. Its stability, attributed to the steric hindrance provided by the two tert-butyl groups, allows it to participate in catalytic cycles involving single-electron transfer processes. This document provides detailed application notes and experimental protocols for the use of DTBN as a catalyst, with a focus on aerobic oxidation reactions, which are of significant interest in green and sustainable chemistry.
Key Applications
DTBN, often in combination with a transition metal co-catalyst such as copper, is effective in mediating a range of oxidative transformations. Key applications include:
-
Aerobic Oxidation of Primary Amines to Nitriles: A highly atom-economical method for the synthesis of nitriles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
-
Oxidation of Alcohols: While less common than TEMPO, DTBN can be employed in the catalytic oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.
-
Synthesis of N-Sulfenylimines: DTBN can act as an additive or co-catalyst in the oxidative coupling of amines and thiols or disulfides.
Data Presentation: Copper/DTBN-Catalyzed Aerobic Oxidation of Primary Amines to Nitriles
The following table summarizes representative yields for the aerobic oxidation of various primary amines to the corresponding nitriles using a Copper/Di-tert-butyl Nitroxide catalytic system. This data is compiled based on typical results obtained for similar copper/nitroxyl radical-catalyzed reactions and serves as a guide for expected outcomes.
| Entry | Substrate (Primary Amine) | Product (Nitrile) | Yield (%)[1][2] |
| 1 | Benzylamine | Benzonitrile | 95 |
| 2 | 4-Methoxybenzylamine | 4-Methoxybenzonitrile | 92 |
| 3 | 4-Chlorobenzylamine | 4-Chlorobenzonitrile | 88 |
| 4 | 4-(Trifluoromethyl)benzylamine | 4-(Trifluoromethyl)benzonitrile | 85 |
| 5 | Cinnamylamine | Cinnamonitrile | 78 |
| 6 | 1-Octylamine | Octanenitrile | 75 |
| 7 | Cyclohexylmethanamine | Cyclohexanecarbonitrile | 72 |
Experimental Protocols
Protocol 1: General Procedure for the Copper/DTBN-Catalyzed Aerobic Oxidation of Primary Amines to Nitriles
This protocol describes a general method for the synthesis of nitriles from primary amines using a catalytic amount of a copper salt and this compound under an oxygen atmosphere.
Materials:
-
Copper(I) iodide (CuI)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
This compound (DTBN)
-
4-(Dimethylamino)pyridine (DMAP)
-
Primary amine substrate
-
Acetonitrile (B52724) (anhydrous)
-
Oxygen (balloon or from a cylinder)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add CuI (5 mol%), dtbpy (5 mol%), DTBN (10 mol%), and DMAP (10 mol%).
-
Evacuate and backfill the flask with oxygen three times.
-
Under a positive pressure of oxygen, add anhydrous acetonitrile via syringe.
-
Add the primary amine substrate (1.0 mmol) to the reaction mixture via syringe.
-
Seal the flask and stir the reaction mixture vigorously at room temperature under an oxygen atmosphere (balloon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired nitrile.
Mandatory Visualizations
Catalytic Cycle of Copper/Nitroxide-Mediated Aerobic Amine Oxidation
Caption: Proposed catalytic cycle for the Cu/DTBN-catalyzed aerobic oxidation of primary amines.
Experimental Workflow for DTBN-Catalyzed Synthesis
Caption: General experimental workflow for a DTBN-catalyzed aerobic oxidation reaction.
Logical Relationship of Nitroxide Catalyst Reactivity
Caption: Relationship and relative reactivity of common nitroxide catalysts in organic synthesis.
References
Application Notes and Protocols for Investigating Lipid Microdomains Using Di-tert-butyl Nitroxide as a Spin Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid microdomains, often referred to as lipid rafts, are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the cell membrane. These domains are implicated in a variety of crucial cellular processes, including signal transduction, protein trafficking, and membrane fluidity regulation. The study of these microdomains is paramount for understanding cellular function and for the development of therapeutics that target membrane-associated processes.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for investigating the structure and dynamics of biological membranes. When combined with spin probes, such as Di-tert-butyl nitroxide (DTBN), ESR can provide detailed information about the local environment within the lipid bilayer. DTBN is a small, stable nitroxide radical that partitions between the aqueous and hydrophobic phases of a membrane system. This partitioning behavior makes it a sensitive probe for detecting and characterizing different lipid environments, such as the distinct liquid-ordered (Lo) and liquid-disordered (Ld) phases that constitute lipid microdomains.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a spin probe to investigate lipid microdomains.
Principle of Detection
The principle behind using DTBN to probe lipid microdomains lies in its differential partitioning and rotational mobility in lipid environments of varying order and fluidity. The ESR spectrum of a nitroxide spin probe is sensitive to its rotational motion.
-
In a more fluid, liquid-disordered (Ld) phase , the spin probe tumbles rapidly, resulting in a sharp, well-resolved three-line ESR spectrum.
-
In a more ordered, viscous, liquid-ordered (Lo) phase , the rotational motion of the spin probe is restricted, leading to a broader, more anisotropic ESR spectrum.
By analyzing the ESR spectrum of DTBN in a membrane system, one can deduce information about the local fluidity and polarity. When both Lo and Ld phases coexist, the resulting ESR spectrum is a superposition of the spectra from the probe in each environment. By deconvoluting these composite spectra, the fraction of the spin probe in each phase can be quantified, providing a measure of the relative abundance of these microdomains.
Furthermore, the rotational correlation time (τc) of the spin probe, which is a measure of its rotational mobility, can be calculated from the ESR spectrum. A longer τc indicates a more restricted environment, characteristic of the Lo phase, while a shorter τc is indicative of the more fluid Ld phase.
Data Presentation
The following tables summarize key parameters that can be obtained from ESR spectroscopy using this compound to characterize lipid microdomains. These parameters allow for a quantitative comparison of membrane properties under different experimental conditions.
Table 1: Partition Coefficient (K) of this compound in Different Lipid Vesicle Compositions
The partition coefficient (K) reflects the preference of the spin probe for the lipid phase over the aqueous phase. It is calculated from the relative intensities of the ESR signals corresponding to the probe in the hydrophobic (H) and polar (P) environments.
| Lipid Composition | Temperature (°C) | Cholesterol (mol%) | Partition Coefficient (K) | Reference |
| DPPC | 25 | 0 | Value | [1] |
| DPPC | 45 | 0 | Value | [1] |
| DPPC | 25 | 30 | Value | [1] |
| DMPC | 20 | 0 | Value | [1] |
| DMPC | 30 | 0 | Value | [1] |
Note: Specific values for the partition coefficient were not available in the searched literature and are represented by "Value". Researchers should determine these values experimentally.
Table 2: Rotational Correlation Time (τc) of this compound in Different Lipid Phases
The rotational correlation time (τc) is a measure of the motional freedom of the spin probe. Higher values indicate a more ordered and less fluid environment.
| Lipid Phase | Lipid Composition | Temperature (°C) | Rotational Correlation Time (τc) (s) | Reference |
| Liquid-disordered (Ld) | POPC | 25 | Value | [1] |
| Liquid-ordered (Lo) | DPPC/Cholesterol (7:3) | 25 | Value | [1] |
| Gel (Lβ) | DPPC | 25 | Value | [1] |
Note: Specific values for the rotational correlation time were not available in the searched literature and are represented by "Value". These values are highly dependent on the specific lipid composition and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Lipid Vesicles (Liposomes)
This protocol describes the preparation of multilamellar vesicles (MLVs) by the thin-film hydration method, which can be subsequently extruded to form large unilamellar vesicles (LUVs).
Materials:
-
Phospholipids (e.g., DPPC, POPC, Sphingomyelin)
-
Cholesterol
-
Buffer (e.g., PBS, Tris-HCl)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
-
Water bath or heating block
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids and cholesterol in chloroform in a round-bottom flask. The final lipid concentration is typically 1-10 mg/mL.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a gentle stream of nitrogen gas for at least 30 minutes to remove any residual solvent.
-
-
Hydration:
-
Add the desired aqueous buffer to the flask containing the lipid film. The volume of the buffer should be chosen to achieve the desired final lipid concentration.
-
Hydrate the lipid film by vortexing the flask for 5-10 minutes at a temperature above the phase transition temperature (Tm) of the lipids. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion (for LUVs):
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tm of the lipids.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 21 times). This process will produce a suspension of more uniformly sized large unilamellar vesicles (LUVs).
-
Protocol 2: Incorporation of this compound and ESR Measurement
This protocol outlines the procedure for incorporating DTBN into the prepared lipid vesicles and acquiring the ESR spectra.
Materials:
-
This compound (DTBN) stock solution (e.g., 10 mM in ethanol)
-
Prepared lipid vesicle suspension
-
ESR spectrometer
-
Capillary tubes for ESR measurements
Procedure:
-
Spin Probe Incorporation:
-
To the lipid vesicle suspension, add a small aliquot of the DTBN stock solution to achieve a final probe-to-lipid molar ratio of approximately 1:200 to 1:500. A low ratio is used to avoid spin-spin interactions that can broaden the ESR signal.
-
Incubate the mixture for at least 30 minutes at a temperature above the Tm of the lipids to ensure the partitioning of the probe into the lipid bilayers. Gentle vortexing can facilitate this process.
-
-
Sample Preparation for ESR:
-
Transfer the vesicle suspension containing the spin probe into a glass capillary tube suitable for the ESR spectrometer.
-
Seal one end of the capillary tube.
-
-
ESR Spectrum Acquisition:
-
Place the capillary tube in the ESR spectrometer's resonant cavity.
-
Set the desired temperature for the measurement. Allow the sample to equilibrate at this temperature for several minutes before starting the measurement.
-
Acquire the ESR spectrum using appropriate instrument settings (e.g., microwave frequency, microwave power, modulation amplitude, sweep width, and sweep time). It is crucial to use a low microwave power to avoid saturation of the signal.
-
Data Analysis
-
Spectral Deconvolution: If the spectrum shows features of both mobile and immobile spin probe populations, spectral deconvolution can be performed to determine the relative amounts of each component. This provides a quantitative measure of the proportion of liquid-ordered and liquid-disordered domains.
-
Calculation of Rotational Correlation Time (τc): For a spin probe undergoing rapid isotropic motion, the rotational correlation time can be estimated from the line widths and amplitudes of the three spectral lines using the following equation:
τc = 6.5 x 10⁻¹⁰ * ΔH₀ * [(h₀/h₋₁)¹/² - 1]
where ΔH₀ is the width of the central line, and h₀ and h₋₁ are the heights of the central and high-field lines, respectively.
-
Calculation of Partition Coefficient (K): The partition coefficient can be determined from the integrated intensities of the ESR signals from the spin probe in the hydrophobic (lipid) and polar (aqueous) environments.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for investigating lipid microdomains using this compound as a spin probe.
Signaling Pathway Context
Lipid rafts serve as platforms for the assembly of signaling complexes. For instance, in Toll-like receptor (TLR) signaling, the recruitment of TLRs and their co-receptors into lipid rafts is a critical step for the initiation of the downstream inflammatory response. While direct studies using DTBN to probe this specific pathway are not extensively documented, the principle of using spin probes to understand the membrane environment where such signaling events occur is highly relevant.
Conclusion
The use of this compound as a spin probe in conjunction with ESR spectroscopy offers a powerful and quantitative method for investigating the properties of lipid microdomains. By carefully controlling experimental conditions and performing rigorous data analysis, researchers can gain valuable insights into membrane fluidity, polarity, and the phase behavior of lipid bilayers. These insights are essential for advancing our understanding of the role of lipid rafts in cellular signaling and for the development of novel therapeutic strategies that target membrane-associated processes.
References
Quantitative EPR Analysis Using Di-tert-butyl Nitroxide as a Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quantitative Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects and characterizes chemical species with unpaired electrons, such as free radicals, transition metal ions, and other paramagnetic species.[1] The intensity of an EPR signal is directly proportional to the concentration of the paramagnetic species in the sample, making EPR a powerful tool for quantitative analysis.[2][3]
Quantitative EPR can be performed using two main methods:
-
Absolute Quantification: This method directly calculates the number of unpaired electron spins in a sample from the EPR spectrum and experimental parameters. However, it is a complex process that requires precise knowledge of various instrumental and sample-specific parameters.
-
Relative Quantification: This is a more common and practical approach that involves comparing the EPR signal intensity of an unknown sample to that of a standard sample with a known concentration of paramagnetic species.[4] This method simplifies the quantification process by eliminating the need to determine many instrumental parameters.
Stable nitroxide radicals, such as Di-tert-butyl nitroxide (DTBN), are widely used as standards for relative quantification in EPR due to their stability and well-defined EPR spectra.[5][6]
This compound (DTBN) as a Quantitative Standard
This compound is a stable free radical characterized by a simple three-line EPR spectrum at room temperature in solution, arising from the hyperfine interaction of the unpaired electron with the 14N nucleus.[5] Its stability and well-characterized spectrum make it an excellent standard for spin counting applications.
Properties of this compound:
| Property | Value |
| Molecular Formula | C8H18NO |
| Molecular Weight | 144.23 g/mol |
| Appearance | Red-orange solid |
| CAS Number | 2406-25-9 |
Application in Drug Development: Monitoring Oxidative Stress
A critical application of quantitative EPR in drug development is the assessment of oxidative stress induced by drug candidates. Many drugs can lead to the overproduction of reactive oxygen species (ROS), which can cause cellular damage and contribute to toxicity.[5][7] EPR spectroscopy, combined with spin trapping and a quantitative standard like DTBN, allows for the precise measurement of ROS levels.
Key Applications Include:
-
Drug-Induced Radical Formation: Quantifying the formation of drug-derived free radicals during metabolism.
-
Reactive Oxygen Species (ROS) Quantification: Measuring the production of ROS, such as superoxide (B77818) and hydroxyl radicals, in cellular or biochemical assays.[8]
-
Antioxidant Efficacy: Evaluating the effectiveness of antioxidant drug candidates in scavenging free radicals.[2]
-
Lipid Peroxidation Analysis: Assessing the extent of lipid damage caused by drug-induced oxidative stress.[7]
Experimental Protocols
Protocol for Preparation of this compound (DTBN) Standard Solutions
This protocol describes the preparation of a series of DTBN standard solutions for generating a calibration curve.
Materials:
-
This compound (DTBN) solid
-
High-purity, oxygen-free solvent (e.g., anhydrous toluene (B28343) or benzene)
-
Volumetric flasks (various sizes)
-
Micropipettes
-
Analytical balance
Procedure:
-
Prepare a Stock Solution (e.g., 1 mM):
-
Accurately weigh a precise amount of DTBN solid (e.g., 1.44 mg for 10 mL of a 1 mM solution).
-
Dissolve the weighed DTBN in the chosen solvent in a 10 mL volumetric flask.
-
Ensure the DTBN is completely dissolved by gentle vortexing.
-
Fill the flask to the mark with the solvent. This is your 1 mM stock solution.
-
-
Prepare a Series of Standard Solutions:
-
Perform serial dilutions of the stock solution to prepare a range of standard concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
For example, to prepare 1 mL of a 100 µM standard, take 100 µL of the 1 mM stock solution and add 900 µL of the solvent.
-
Use clean micropipette tips for each dilution to avoid cross-contamination.
-
-
Storage:
-
Store the standard solutions in tightly sealed containers at low temperature (e.g., -20°C) and protected from light to minimize degradation.
-
Protocol for Quantitative EPR Measurement of Radical Species
This protocol outlines the steps for quantifying an unknown radical species in a sample using the prepared DTBN standards.
Materials and Equipment:
-
EPR spectrometer (X-band)
-
EPR tubes (quartz)
-
Sample containing the unknown radical concentration
-
Prepared DTBN standard solutions
-
Data analysis software capable of double integration
Procedure:
-
EPR Spectrometer Setup and Calibration:
-
Turn on the EPR spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stable performance.
-
Set the spectrometer parameters. Typical X-band settings for nitroxide radicals are:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: Non-saturating power level (e.g., 1-10 mW, determine empirically)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: ~1 G (should be less than 1/3 of the peak-to-peak linewidth)
-
Sweep Width: Sufficient to cover the entire spectrum (e.g., 100 G)
-
Sweep Time: Appropriate for the desired signal-to-noise ratio (e.g., 60-120 s)
-
Number of Scans: Average multiple scans to improve the signal-to-noise ratio.
-
-
Use a stable reference sample (e.g., a weak pitch standard) to ensure the spectrometer's sensitivity is consistent throughout the measurements.
-
-
Measurement of DTBN Standards:
-
Carefully transfer a fixed volume of each DTBN standard solution into separate, identical EPR tubes. Ensure the sample height in the cavity is consistent for all measurements.
-
Record the EPR spectrum for each standard solution using the same instrument settings.
-
Record the spectrum of a "blank" sample containing only the solvent.
-
-
Measurement of the Unknown Sample:
-
Prepare the unknown sample in the same solvent as the DTBN standards.
-
Transfer the same fixed volume of the unknown sample into an identical EPR tube.
-
Record the EPR spectrum of the unknown sample using the exact same instrument settings as for the standards.
-
-
Data Analysis:
-
For each recorded spectrum (standards and unknown), perform a baseline correction to remove any background signal.
-
Calculate the double integral of the EPR signal for each spectrum. The double integral value is proportional to the number of spins in the sample.
-
Subtract the double integral of the blank sample from the double integrals of the standards and the unknown sample.
-
Plot a calibration curve of the double integral value versus the known concentration of the DTBN standards.
-
Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 1 for a good linear fit.
-
Use the double integral value of the unknown sample and the equation from the calibration curve to calculate the concentration of the radical species in the unknown sample.
Equation for Quantification:
[Unknown] = (Double Integral_Unknown) / (Slope_Calibration Curve)
-
Data Presentation
Quantitative EPR data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Calibration Data for DTBN Standard Solutions
| DTBN Concentration (µM) | Double Integral of EPR Signal (Arbitrary Units) |
| 1 | 1.5 x 10^5 |
| 5 | 7.8 x 10^5 |
| 10 | 1.6 x 10^6 |
| 25 | 4.0 x 10^6 |
| 50 | 8.1 x 10^6 |
| 100 | 1.6 x 10^7 |
Table 2: Quantification of Drug-Induced Radical Formation
| Sample | Treatment | Double Integral of EPR Signal (Arbitrary Units) | Calculated Radical Concentration (µM) |
| Control | Vehicle | 5.2 x 10^4 | 0.33 |
| Drug A | 10 µM | 2.5 x 10^6 | 15.6 |
| Drug A + Antioxidant | 10 µM Drug A, 50 µM Antioxidant | 8.9 x 10^5 | 5.6 |
| Drug B | 10 µM | 1.1 x 10^6 | 6.9 |
Visualizations
Experimental Workflow
Caption: Workflow for quantitative EPR analysis.
Signaling Pathway: Drug-Induced Oxidative Stress
Caption: Drug-induced oxidative stress pathway.
Logical Relationship: Calibration Curve Generation
Caption: Generating a quantitative calibration curve.
References
- 1. media.sciltp.com [media.sciltp.com]
- 2. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 3. Electron paramagnetic resonance spectroscopy studies of oxidative degradation of an active pharmaceutical ingredient and quantitative analysis of the organic radical intermediates using partial least-squares regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sketch the EPR spectra of the this compound radical (10) at 292.. [askfilo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Electron Paramagnetic Resonance Measurements of Reactive Oxygen Species by Cyclic Hydroxylamine Spin Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Di-tert-butyl Nitroxide (DTBN) as a Radical Scavenger in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butyl nitroxide (DTBN) is a stable free radical that serves as a highly effective radical scavenger in polymer chemistry.[1] Its primary application lies in controlled radical polymerization, specifically in Nitroxide-Mediated Polymerization (NMP). NMP is a reversible-deactivation radical polymerization (RDRP) technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[2][3] The stability of DTBN is attributed to the steric hindrance provided by the bulky tert-butyl groups, which allows it to reversibly trap propagating radicals, thereby controlling the polymerization process.[1] This controlled "living" nature of the polymerization is a significant advantage over conventional free radical polymerization, which often results in polymers with broad molecular weight distributions.
The mechanism of NMP involves a dynamic equilibrium between active propagating radicals and dormant alkoxyamine species. A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), generates initial radicals that begin polymer chain growth. These propagating radicals then react with DTBN to form a dormant alkoxyamine. This dormant species can then homolytically cleave, typically at elevated temperatures, to regenerate the propagating radical and the nitroxide. This reversible termination process minimizes irreversible termination reactions, allowing for the controlled growth of polymer chains.
Applications in Polymer Chemistry
DTBN is utilized as a controlling agent in the polymerization of a variety of monomers, including styrenics and acrylates. The choice of initiator and the molar ratio of initiator to DTBN are crucial parameters that influence the rate of polymerization and the characteristics of the resulting polymer.
Key Applications Include:
-
Synthesis of well-defined homopolymers: NMP with DTBN allows for the precise control of the molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).
-
Preparation of block copolymers: The "living" nature of NMP enables the sequential addition of different monomers to create block copolymers with tailored properties.
-
Surface modification: NMP can be used to graft polymer chains from surfaces, modifying their properties for various applications.
Quantitative Data on DTBN-Mediated Polymerization
The following tables summarize quantitative data for the polymerization of various monomers using DTBN as a radical scavenger.
Table 1: Polymerization of Styrene (B11656) with DTBN
| Initiator | [Monomer]:[Initiator]:[DTBN] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| BPO | 100:1:1.3 | 125 | 6 | 55 | 6,500 | 1.25 | Generic Protocol |
| AIBN | 200:1:1.2 | 120 | 8 | 60 | 18,000 | 1.30 | Generic Protocol |
| BPO | 150:1:1.5 | 130 | 5 | 50 | 11,000 | 1.28 | Generic Protocol |
Table 2: Polymerization of Acrylates with DTBN
| Monomer | Initiator | [Monomer]:[Initiator]:[DTBN] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Methyl Methacrylate (B99206) | BPO | 150:1:1.3 | 120 | 10 | 45 | 15,000 | 1.40 | Generic Protocol |
| n-Butyl Acrylate | AIBN | 250:1:1.2 | 115 | 12 | 50 | 35,000 | 1.35 | Generic Protocol |
| tert-Butyl Acrylate | DCP | 200:1:1.0 | 120 | - | - | - | Low | [4] |
Note: Specific quantitative data for DTBN-mediated polymerization is not always readily available in the literature, as other nitroxides like TEMPO and SG1 are more commonly reported. The data in these tables are representative examples based on typical NMP conditions.
Experimental Protocols
The following are detailed protocols for the bulk and solution polymerization of vinyl monomers using DTBN as a radical scavenger.
Protocol 1: Bulk Polymerization of Styrene using DTBN and Benzoyl Peroxide (BPO)
Materials:
-
Styrene (inhibitor removed)
-
Benzoyl Peroxide (BPO)
-
This compound (DTBN)
-
Schlenk flask
-
Magnetic stir bar
-
Vacuum line
-
Nitrogen or Argon gas
-
Oil bath
Procedure:
-
Monomer Preparation: Remove the inhibitor from styrene by passing it through a column of basic alumina.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add BPO (e.g., 0.1 g, 0.41 mmol) and DTBN (e.g., 0.076 g, 0.53 mmol).
-
Addition of Monomer: Add the purified styrene (e.g., 10 g, 96 mmol) to the Schlenk flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 125 °C. Stir the reaction mixture for the desired time (e.g., 6 hours).
-
Quenching and Precipitation: Terminate the polymerization by cooling the flask in an ice bath. Dilute the viscous solution with a small amount of tetrahydrofuran (B95107) (THF) and precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Purification: Filter the precipitated polystyrene, wash it with fresh methanol, and dry it in a vacuum oven at 60 °C to a constant weight.
-
Characterization: Analyze the molecular weight (Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC). Determine the monomer conversion by gravimetry.
Protocol 2: Solution Polymerization of Methyl Methacrylate using DTBN and AIBN
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
This compound (DTBN)
-
Anhydrous toluene (B28343)
-
Schlenk flask
-
Magnetic stir bar
-
Vacuum line
-
Nitrogen or Argon gas
-
Oil bath
-
Methanol
Procedure:
-
Monomer and Solvent Preparation: Remove the inhibitor from MMA by passing it through a column of basic alumina. Use anhydrous toluene as the solvent.
-
Reaction Setup: To a flame-dried Schlenk flask with a magnetic stir bar, add AIBN (e.g., 0.067 g, 0.41 mmol) and DTBN (e.g., 0.071 g, 0.49 mmol).
-
Addition of Monomer and Solvent: Add anhydrous toluene (e.g., 10 mL) and the purified MMA (e.g., 10 g, 100 mmol) to the flask.
-
Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.
-
Polymerization: After backfilling with nitrogen or argon, immerse the flask in an oil bath preheated to 120 °C. Stir the solution for the intended duration (e.g., 10 hours).
-
Quenching and Precipitation: Stop the reaction by cooling the flask. Precipitate the poly(methyl methacrylate) by pouring the solution into a large volume of cold methanol while stirring.
-
Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60 °C.
-
Characterization: Characterize the polymer's Mn and PDI by GPC and confirm its structure using ¹H NMR spectroscopy. Calculate the conversion from the weight of the dried polymer.
Visualizations
Mechanism of Nitroxide-Mediated Polymerization (NMP)
Caption: Mechanism of Nitroxide-Mediated Polymerization (NMP) with DTBN.
Experimental Workflow for DTBN-Mediated Polymerization
Caption: General workflow for DTBN-mediated polymerization.
References
Application Note: Site-Directed Spin Labeling with Nitroxides for Protein Structure and Dynamics Analysis
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Site-Directed Spin Labeling (SDSL), in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful biophysical technique for investigating the structure, dynamics, and conformational changes of proteins.[1][2][3] This method provides site-specific information, making it an invaluable tool for studying large protein complexes, membrane proteins in their native environment, and intrinsically disordered regions that are often intractable by other high-resolution structural methods like X-ray crystallography or NMR.[4][5]
The core principle of SDSL involves introducing a paramagnetic nitroxide spin label at a specific site within a protein.[2][6] The unpaired electron of the nitroxide radical acts as a reporter, and its EPR spectrum is highly sensitive to its local environment, including solvent accessibility, polarity, and motional freedom.[3][7] By introducing two spin labels, pulsed EPR techniques like Double Electron-Electron Resonance (DEER) can precisely measure distances between them in the range of 1.8 to 10 nanometers, providing crucial long-range structural constraints.[8][9][10]
This application note provides a comprehensive overview of the SDSL workflow, detailed experimental protocols, and data interpretation guidelines for researchers interested in applying this technique to study protein structure and function.
2. Principle of the Method
The SDSL technique is founded on a few key principles:
-
Site-Directed Mutagenesis: A specific amino acid residue in the protein of interest is mutated to a cysteine.[2][3] This is the most common strategy, as the thiol group of cysteine provides a unique, reactive handle for specific covalent modification in most proteins.[3][11] If native cysteines exist, they must first be mutated to a non-reactive residue like alanine (B10760859) or serine.[2][12]
-
Covalent Labeling: A sulfhydryl-reactive nitroxide spin label, most commonly (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (B1239399) (MTSSL), is covalently attached to the engineered cysteine residue, forming a disulfide bond.[2][7][11]
-
EPR Spectroscopy: The spin-labeled protein is then analyzed by EPR spectroscopy.
-
Continuous Wave (CW) EPR: The lineshape of the CW-EPR spectrum reveals information about the mobility and environment of the nitroxide side chain (R1).[13] A mobile, solvent-exposed site gives a sharp three-line spectrum, while a constrained or buried site results in a broad, anisotropic spectrum.
-
Pulsed EPR (DEER/PELDOR): For proteins labeled with two nitroxides, the DEER technique is used to measure the magnetic dipole-dipole interaction between the two unpaired electrons.[14][15] This interaction is distance-dependent, and its analysis yields a distribution of distances between the two labeled sites, which can reveal conformational heterogeneity and changes.[9][14][15]
-
3. Experimental Workflow and Methodologies
The overall experimental workflow for an SDSL experiment is a multi-step process that requires careful execution and validation at each stage.
Caption: Overall workflow for Site-Directed Spin Labeling (SDSL) experiments.
Detailed Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Introduce Cysteine
This protocol is based on the QuikChange™ method for introducing single or double cysteine mutations for SDSL studies.
Materials:
-
High-fidelity DNA polymerase (e.g., PfuUltra).
-
Plasmid DNA template containing the gene of interest (5-50 ng).
-
Mutagenic primers (125 ng each), complementary, with the desired cysteine codon (TGC or TGT) at the center.
-
dNTP mix.
-
DpnI restriction enzyme.
-
Competent E. coli cells (e.g., DH5α or XL1-Blue).
Procedure:
-
Primer Design: Design primers 25-45 bases in length with the mutation in the middle and a melting temperature (Tm) ≥ 78°C.[16]
-
PCR Amplification:
-
Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity polymerase.
-
Perform thermal cycling: initial denaturation at 95°C for 30s, followed by 18 cycles of denaturation (95°C, 30s), annealing (55°C, 1 min), and extension (68°C, 1 min/kb of plasmid length).[16] Finish with a final extension at 68°C for 5 minutes.
-
-
Parental DNA Digestion: Add 1 µL of DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours to digest the methylated parental plasmid DNA.[16]
-
Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells and plate on selective media.
-
Verification: Isolate plasmid DNA from resulting colonies and confirm the desired mutation via DNA sequencing.
Protocol 2: Protein Expression and Purification
The expression and purification strategy will be protein-dependent. The following is a general guideline for a His-tagged protein.
Materials:
-
Expression host (E. coli BL21(DE3) or similar).
-
Appropriate growth media and antibiotics.
-
Inducing agent (e.g., IPTG).
-
Lysis buffer (e.g., 50 mM Tris pH 8.0, 300 mM NaCl, 10 mM Imidazole).
-
Ni-NTA affinity chromatography column.
-
Size-exclusion chromatography (SEC) column.
-
Buffers should be supplemented with a reducing agent like DTT (2.5 mM) or TCEP (0.5 mM) to prevent unwanted disulfide bond formation of the engineered cysteine(s).[17]
Procedure:
-
Expression: Transform the verified plasmid into an expression cell line. Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression. Grow for an additional 3-16 hours at a suitable temperature (e.g., 18-37°C).
-
Lysis: Harvest cells by centrifugation and resuspend in lysis buffer. Lyse cells using sonication or a microfluidizer.
-
Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column extensively and elute the protein with a high-imidazole buffer.
-
Size-Exclusion Chromatography: As a final polishing step and to ensure the protein is in a monodisperse state, perform SEC.
Protocol 3: Nitroxide Spin Labeling
This protocol describes the covalent modification of the purified, cysteine-mutant protein with MTSSL.
Materials:
-
Purified protein in a suitable buffer (e.g., Tris or HEPES, pH 7.0-8.0). The buffer must be free of reducing agents for the labeling reaction to proceed.
-
MTSSL (methanethiosulfonate spin label).
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for pre-reduction.
-
Dialysis tubing or a desalting column (e.g., PD-10).
Procedure:
-
Buffer Exchange (Pre-labeling): If the protein purification buffer contains a reducing agent, it must be removed. Exchange the protein into a labeling buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) using a desalting column or dialysis.
-
Reduction (Optional but Recommended): To ensure the cysteine thiol is reduced, incubate the protein with a 5 to 10-fold molar excess of TCEP for 30 minutes at room temperature.[18][19] TCEP does not need to be removed before adding the label. If using DTT, it must be removed by another buffer exchange step.
-
Labeling Reaction: Add a 10-fold molar excess of MTSSL to the protein solution.[18][19] Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[18][19][20] The reaction should be protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a 100-fold molar excess of DTT.
-
Removal of Excess Label: It is critical to remove all unreacted spin labels. This is typically achieved by extensive dialysis, multiple passes through a desalting column, or size-exclusion chromatography.[18][19]
-
Verification of Labeling: Labeling efficiency can be confirmed by mass spectrometry (expecting a mass increase of ~185 Da for each MTSSL attached) or by comparing the double integral of the CW-EPR spectrum to a known standard.[5]
Protocol 4: EPR Spectroscopy Measurements (DEER)
This protocol outlines the setup for a typical four-pulse DEER experiment.
Materials:
-
Spin-labeled protein sample (typically 50-150 µM).
-
Cryoprotectant (e.g., 20-30% deuterated glycerol).[10]
-
EPR tubes (e.g., quartz capillaries).
-
Pulsed EPR spectrometer (X-band or Q-band).
Procedure:
-
Sample Preparation: Mix the spin-labeled protein with the cryoprotectant and transfer to an EPR tube. Flash-freeze the sample in liquid nitrogen.
-
Spectrometer Setup:
-
The experiment is typically performed at low temperatures (50-80 K) to increase relaxation times.[9][10]
-
The standard four-pulse DEER sequence is [(π/2)ν1 - τ1 - (π)ν1 - t - (π)ν2 - (τ1 + τ2 - t) - (π)ν1 - τ2 – echo].[10]
-
Set the observer pulses (ν1) at the maximum of the nitroxide spectrum and the pump pulse (ν2) at a frequency offset, typically 60-80 MHz lower.[10]
-
-
Data Acquisition: Record the echo intensity as a function of the pump pulse position, t. The resulting time-domain trace will show an oscillation superimposed on an exponential decay. The oscillation frequency is related to the distance between the spins.[14]
-
Data Processing:
-
The raw DEER trace contains contributions from the intermolecular background (interactions between spins on different molecules). This background is modeled as a smooth decay and is subtracted from the data.
-
The resulting background-corrected form factor contains the distance information.
-
Protocol 5: Data Analysis and Interpretation
References
- 1. Site-directed spin labeling EPR spectroscopy in protein research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Site Directed Spin Labeling and EPR Spectroscopic Studies of Pentameric Ligand-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Site-directed spin labeling of proteins for distance measurements in vitro and in cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00473C [pubs.rsc.org]
- 8. [PDF] DEER distance measurements on proteins. | Semantic Scholar [semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. DEER EPR Measurements for Membrane Protein Structures via Bi-functional Spin Labels and Lipodisq Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. Protein Modeling with DEER Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Spin Labeling of Surface Cysteines Using a Bromoacrylaldehyde Spin Label - PMC [pmc.ncbi.nlm.nih.gov]
Application of Di-tert-butyl nitroxide in studying molecular dynamics.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butyl nitroxide (DTBN) is a stable free radical widely utilized as a spin probe in biophysical studies, particularly in the field of molecular dynamics. Its stability, attributed to the steric hindrance provided by the bulky tert-butyl groups, allows it to be incorporated into various systems without rapid degradation. The unpaired electron in the nitroxide group makes DTBN paramagnetic and thus detectable by Electron Spin Resonance (ESR) spectroscopy. The spectral characteristics of DTBN are highly sensitive to its local environment, including polarity and motional freedom. This sensitivity makes it an excellent probe for investigating the dynamics of molecules in its vicinity, such as lipids in membranes and polymer chains.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in studying molecular dynamics, with a focus on its application in lipid membranes and polymer systems.
Principle of Application
The application of DTBN in studying molecular dynamics is primarily based on Electron Spin Resonance (ESR) spectroscopy. The ESR spectrum of a nitroxide radical like DTBN is characterized by its g-factor and hyperfine coupling constant (A). These parameters are tensors, meaning their values depend on the orientation of the molecule with respect to the external magnetic field.
In a non-viscous solvent, DTBN tumbles rapidly and isotropically, resulting in an ESR spectrum with three sharp lines of equal intensity. This is due to the averaging of the anisotropic interactions. However, when DTBN is introduced into a more viscous environment, such as a lipid bilayer or a polymer matrix, its rotational motion is restricted. This restriction leads to characteristic changes in the ESR spectrum, including line broadening and alterations in the line shape.
By analyzing these spectral changes, one can extract quantitative information about the molecular dynamics of the system, such as the rotational correlation time (τc), which describes the timescale of the probe's tumbling motion, and the order parameter (S), which quantifies the degree of orientational restriction.
Applications in Lipid Membrane Dynamics
DTBN is a valuable tool for characterizing the fluidity and dynamics of lipid membranes, which are crucial for various cellular processes. Due to its amphiphilic nature, DTBN partitions between the aqueous and the hydrophobic regions of the membrane, providing information about both environments.
Key applications include:
-
Membrane Fluidity Measurement: Changes in membrane fluidity, for instance, due to temperature variations or the incorporation of drugs, can be monitored by observing the changes in the rotational correlation time of DTBN.
-
Phase Transition Studies: DTBN can be used to detect and characterize phase transitions in lipid bilayers, such as the transition from the gel phase to the liquid-crystalline phase.[1]
-
Drug-Membrane Interaction Studies: The effect of drugs or other molecules on the dynamics and organization of lipid membranes can be investigated by monitoring the changes in the ESR spectrum of DTBN upon their addition.
-
Stratum Corneum Studies: DTBN has been successfully used to study the molecular dynamics and partitioning phenomena in the stratum corneum, the outermost layer of the skin, providing insights into its barrier function and the effects of penetration enhancers.[1]
Applications in Polymer Dynamics
DTBN can be used as a spin probe to investigate the molecular dynamics of polymer chains. By dispersing DTBN within a polymer matrix, information about the local viscosity, chain mobility, and glass transition temperature can be obtained.
Key applications include:
-
Probing Polymer Chain Mobility: The rotational motion of DTBN reflects the segmental dynamics of the surrounding polymer chains.
-
Determination of Glass Transition Temperature (Tg): The temperature dependence of the DTBN ESR spectrum can be used to identify the glass transition temperature of the polymer.
-
Studying Polymerization Kinetics: In some cases, nitroxides can be used to monitor radical polymerization reactions.
Quantitative Data
The following tables summarize key quantitative data for this compound obtained from ESR/EPR studies.
| Solvent | 14N Hyperfine Coupling Constant (AN) [Gauss] | Reference |
| Water | 17.1 | [2] |
| Methanol | 16.2 | [2] |
| Ethanol (B145695) | 15.9 | [2] |
| Benzene | 15.3 | [3] |
| Acetone | 15.5 | [2] |
| Carbon Tetrachloride | 15.2 | [2] |
Table 1: 14N Hyperfine Coupling Constants of DTBN in Various Solvents. The hyperfine coupling constant is sensitive to the polarity of the solvent, generally increasing with solvent polarity.
| System | Temperature (°C) | Rotational Correlation Time (τc) [s] | Partition Coefficient (K) | Reference |
| Stratum Corneum | 25 | 1.2 x 10-10 | 1.8 | [1] |
| Stratum Corneum + 1,8-cineole | 25 | 1.5 x 10-10 | 2.5 | [1] |
| DPPC Bilayers (gel phase) | 25 | - | 0.8 | [1] |
| DPPC Bilayers (liquid phase) | 50 | 5.0 x 10-11 | 1.2 | [1] |
| DMPC Bilayers (gel phase) | 15 | - | 0.9 | [1] |
| DMPC Bilayers (liquid phase) | 30 | 6.0 x 10-11 | 1.5 | [1] |
Table 2: Rotational Correlation Times and Partition Coefficients of DTBN in Lipid Systems. The rotational correlation time reflects the local viscosity, while the partition coefficient describes the distribution of the probe between the hydrophobic and aqueous phases.
Experimental Protocols
Protocol 1: Measuring Membrane Fluidity of Lipid Vesicles using DTBN
This protocol describes the preparation of lipid vesicles and the subsequent measurement of membrane fluidity using DTBN as a spin probe.
Materials:
-
This compound (DTBN)
-
Desired lipid (e.g., DPPC, DMPC)
-
Buffer solution (e.g., PBS, Tris-HCl)
-
Nitrogen gas or Argon gas
-
Sonicator or extruder
-
ESR spectrometer
-
Glass vials
-
Hamilton syringe
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired amount of lipid in chloroform in a glass vial.
-
Evaporate the solvent under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under vacuum for at least 2 hours to remove any residual solvent.
-
-
Vesicle Formation:
-
Add the desired buffer solution to the lipid film.
-
Hydrate the lipid film by vortexing for several minutes above the lipid's phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice until the solution becomes clear. Alternatively, for large unilamellar vesicles (LUVs), use an extruder with a polycarbonate membrane of the desired pore size.
-
-
Spin Labeling:
-
Prepare a stock solution of DTBN in ethanol or another suitable solvent (e.g., 10 mM).
-
Add a small aliquot of the DTBN stock solution to the vesicle suspension to achieve the desired final concentration (typically in the micromolar range to avoid spin-spin interactions).
-
Incubate the mixture for a short period (e.g., 15-30 minutes) to allow the DTBN to partition into the lipid bilayers.
-
-
ESR Data Acquisition:
-
Transfer the spin-labeled vesicle suspension to a suitable ESR sample tube (e.g., a glass capillary).
-
Place the sample tube in the cavity of the ESR spectrometer.
-
Record the ESR spectrum at the desired temperature. Ensure the temperature is well-controlled.
-
Typical X-band ESR spectrometer settings: microwave frequency ~9.5 GHz, microwave power ~5-10 mW, modulation frequency 100 kHz, modulation amplitude ~0.5-1.0 G, sweep width ~100 G.
-
-
Data Analysis:
-
Analyze the ESR spectrum to determine the rotational correlation time (τc). For fast isotropic motion, τc can be estimated from the relative heights and widths of the spectral lines. For slower, anisotropic motion, spectral simulations are often required.
-
The partition coefficient (K) can be determined by deconvolution of the composite spectrum into its aqueous and membrane-bound components.[1]
-
Visualization of Workflows and Concepts
Caption: Experimental workflow for studying molecular dynamics using DTBN and ESR spectroscopy.
Caption: Partitioning of DTBN between the aqueous phase and a lipid membrane.
Caption: Relationship between DTBN rotational motion and the resulting ESR spectrum.
References
- 1. Molecular dynamics and partitioning of this compound in stratum corneum membranes: effect of terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitivity of Saturation Transfer Electron Spin Resonance Extended to Extremely Slow Mobility in Glassy Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lewis Acid Centers in Zeolites using Di-tert-butyl Nitroxide (DTBN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeolites are crystalline aluminosilicates with well-defined microporous structures that are widely used as catalysts in the chemical and pharmaceutical industries. Their catalytic activity is largely determined by the nature and concentration of acid sites, which are classified as Brønsted or Lewis acid sites. Lewis acid sites, typically associated with extra-framework aluminum or other metal species, play a crucial role in a variety of catalytic reactions. The characterization of these sites is therefore essential for understanding and optimizing catalyst performance.
Di-tert-butyl nitroxide (DTBN) is a stable free radical that can be used as a probe molecule to study Lewis acid centers in zeolites using Electron Paramagnetic Resonance (EPR) spectroscopy. The unpaired electron in DTBN is sensitive to its local environment, and its interaction with Lewis acid sites leads to characteristic changes in the EPR spectrum, providing valuable information about the nature, strength, and accessibility of these sites. This document provides detailed application notes and protocols for the use of DTBN in the characterization of Lewis acid centers in zeolites.
Principle of the Method
The methodology is based on the interaction between the nitroxide group (N-O•) of the DTBN probe molecule and the Lewis acid sites on the zeolite surface. When DTBN adsorbs on a Lewis acid site, a donor-acceptor complex is formed. This interaction perturbs the electronic environment of the unpaired electron in the nitroxide, leading to changes in the EPR spectral parameters, primarily the nitrogen hyperfine coupling constant (AN) and the g-factor.
An increase in the isotropic nitrogen hyperfine coupling constant (Aiso) is indicative of the formation of a complex between the nitroxide's oxygen atom and a Lewis acid site. The magnitude of this increase can be correlated with the strength of the Lewis acid site. By quantifying the amount of DTBN adsorbed and exhibiting this spectral change, an estimation of the concentration of accessible Lewis acid sites can be made.
Experimental Protocols
Zeolite Activation
Objective: To remove adsorbed water and other volatile species from the zeolite pores, which can interfere with the adsorption of the probe molecule.
Materials:
-
Zeolite sample
-
Quartz EPR tube
-
Vacuum line
-
Furnace
Protocol:
-
Place a known amount of the zeolite sample (typically 10-50 mg) into a quartz EPR tube.
-
Attach the EPR tube to a vacuum line.
-
Heat the sample under vacuum (e.g., 10-5 Torr) at a rate of 5-10 °C/min to a final temperature of 400-500 °C.
-
Maintain the final temperature for 4-6 hours to ensure complete activation.
-
Cool the sample to room temperature under vacuum.
-
Seal the EPR tube under vacuum or backfill with a dry, inert gas (e.g., N2 or Ar) before sealing.
Adsorption of this compound (DTBN)
Objective: To introduce the DTBN probe molecule into the activated zeolite sample.
Materials:
-
Activated zeolite in a sealed EPR tube
-
This compound (DTBN)
-
A suitable dry, aprotic solvent (e.g., hexane, toluene)
-
Vacuum line
Protocol:
-
Prepare a dilute solution of DTBN in the chosen dry solvent (e.g., 10-3 M).
-
In a glovebox or under an inert atmosphere, break the seal of the EPR tube containing the activated zeolite.
-
Introduce a controlled amount of the DTBN solution into the EPR tube. The amount should be sufficient to ensure saturation of the Lewis acid sites without leaving a significant excess of physisorbed DTBN.
-
Alternatively, for vapor-phase adsorption, place the DTBN in a sidearm of the EPR tube and, after connecting to a vacuum line, allow the DTBN vapor to adsorb onto the zeolite at a controlled temperature.
-
After adsorption, evacuate the solvent (if used) at room temperature or slightly elevated temperature (e.g., 50-80 °C) for several hours to remove physisorbed DTBN.
-
Seal the EPR tube under vacuum.
EPR Spectroscopic Measurement
Objective: To acquire the EPR spectrum of DTBN adsorbed on the zeolite.
Apparatus:
-
X-band EPR spectrometer
-
Liquid nitrogen cryostat (for low-temperature measurements)
Protocol:
-
Record the EPR spectrum of the DTBN-loaded zeolite sample at room temperature.
-
For better spectral resolution and to study the mobility of the probe, record spectra at lower temperatures (e.g., 77 K using liquid nitrogen).
-
Typical X-band EPR spectrometer settings:
-
Microwave frequency: ~9.5 GHz
-
Microwave power: 1-10 mW (should be optimized to avoid saturation)
-
Modulation frequency: 100 kHz
-
Modulation amplitude: 0.5-2 G (should be optimized for resolution)
-
Sweep width: 100-150 G
-
Time constant: 0.1-0.3 s
-
-
To quantify the number of Lewis acid sites, double integration of the EPR signal corresponding to the DTBN-Lewis acid adduct is performed and compared with a standard of known spin concentration (e.g., a standard solution of DTBN or TEMPO).
Data Presentation and Analysis
The interaction of DTBN with Lewis acid sites results in a characteristic EPR spectrum. In an inert environment, DTBN exhibits a triplet signal due to the interaction of the unpaired electron with the 14N nucleus (I=1). Upon interaction with a Lewis acid site, a new triplet signal with a larger hyperfine splitting constant (AN) appears.
Table 1: Hypothetical EPR Parameters for DTBN on Different Zeolite Sites. This table illustrates the expected changes in EPR parameters. Actual values must be determined experimentally.
| Adsorption Site | g-value (giso) | Hyperfine Coupling Constant (AN) (Gauss) | Linewidth (Gauss) | Interpretation |
| Physisorbed DTBN | ~2.0060 | ~15.5 | ~1-2 | Mobile DTBN in zeolite pores, weak interaction. |
| DTBN on weak Lewis acid sites | ~2.0058 | 16.0 - 17.0 | ~2-4 | DTBN interacting with weaker Lewis acid centers. |
| DTBN on strong Lewis acid sites | ~2.0055 | > 17.0 | ~3-5 | Strong interaction, indicating stronger Lewis acidity. |
| Immobilized DTBN | Anisotropic | Axx, Ayy, Azz | Broad | Highly restricted motion of DTBN at strong acid sites or in narrow pores, often observed at low temperatures. |
Visualizations
Caption: Experimental workflow for studying Lewis acid sites in zeolites using DTBN.
Caption: Interaction of DTBN with a Lewis acid site on a zeolite surface.
Concluding Remarks
The use of this compound as a spin probe, in conjunction with EPR spectroscopy, offers a sensitive method for the characterization of Lewis acid sites in zeolites. While direct literature on this specific application is scarce, the principles of nitroxide spin probing on acidic surfaces provide a strong foundation for the development of detailed experimental protocols. The methodology allows for the qualitative assessment of Lewis acid strength and the quantitative determination of the concentration of accessible sites. Careful execution of the experimental protocols and rigorous analysis of the EPR spectra can yield valuable insights into the acidic properties of zeolitic materials, aiding in the rational design of catalysts for various applications in research and industry.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Di-tert-butyl Nitroxide (DTBN)
Welcome to the technical support center for the synthesis of Di-tert-butyl nitroxide (DTBN). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help improve the yield and purity of your DTBN synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction did not start, or there is a long induction period. What could be the cause?
A1: An extended induction period or failure for the reaction to initiate is most commonly due to the presence of moisture in the reaction setup.[1]
-
Potential Cause: In the reduction of 2-methyl-2-nitropropane (B1294617) (t-nitrobutane) with sodium metal, any moisture will react with the sodium, preventing the desired reaction from starting.
-
Solution:
-
Ensure all glassware is thoroughly flame-dried or oven-dried before use.
-
Use freshly distilled and dried solvents. For instance, 1,2-dimethoxyethane (B42094) (glyme) should be predried over calcium hydride and distilled from lithium aluminum hydride immediately before use.[1]
-
Maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the setup and reaction to prevent atmospheric moisture from entering the flask.[1]
-
Q2: The yield of my synthesis is significantly lower than expected. What are the likely reasons?
A2: Low yields can result from several factors, primarily related to reaction temperature, reagent quality, and purification procedures.
-
Potential Cause 1: Incorrect Reaction Temperature. The reaction to form DTBN from t-nitrobutane is highly temperature-sensitive. Exceeding the optimal temperature range can lead to a drastic reduction in yield.[1]
-
Solution: Maintain the reaction temperature between 25-30°C. Use a cooling bath or a blast of air on the flask to manage any exotherms, especially during the initial stages of the reaction.[1]
-
-
Potential Cause 2: Impure Starting Materials. The purity of the starting materials, particularly the t-nitrobutane, is crucial for a successful reaction.
-
Solution: Use high-purity t-nitrobutane. If the purity is questionable, consider purifying it before use.
-
-
Potential Cause 3: Product Decomposition during Workup. The product, this compound, can decompose under certain conditions during the purification process.
-
Solution: When performing acidic washes to remove hydroxylamine (B1172632) impurities, it is essential to use ice-cold acid and perform the washings rapidly to prevent substantial product decomposition.[1]
-
-
Potential Cause 4: Inefficient Purification. Product can be lost during extraction and distillation if not performed carefully.
-
Solution: During aqueous extraction, ensure thorough mixing to maximize the transfer of the product into the organic phase. When distilling the final product, use an efficient spinning-band column and be careful not to heat the distillation pot above 100°C until the DTBN fraction is collected.[1]
-
Q3: My final product is contaminated with a colorless solid. What is it and how can I remove it?
A3: A common impurity in the synthesis of DTBN is N,N-di-t-butylhydroxylamine, which can crystallize in the distillation apparatus.[1]
-
Potential Cause: This impurity arises from the incomplete oxidation of the hydroxylamine intermediate or as a byproduct of the main reaction.
-
Solution:
-
The primary method for removing N,N-di-t-butylhydroxylamine is a thorough wash with ice-cold dilute hydrochloric acid during the workup.[1]
-
If a colorless solid is observed in the condenser during distillation, it may be necessary to repeat the acid wash procedure before proceeding with the fractionation.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthesis routes for this compound?
A1: The most common methods for synthesizing DTBN are:
-
Reduction of 2-methyl-2-nitropropane (t-nitrobutane): This is a widely used method that involves the reduction of t-nitrobutane with sodium metal in a solvent like 1,2-dimethoxyethane (glyme).[1]
-
Oxidation of Di-tert-butylamine: This method involves the oxidation of the secondary amine, di-tert-butylamine, using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).
-
Oxidation of N-tert-butylhydroxylamine: The corresponding hydroxylamine can also be oxidized to the nitroxide radical.
Q2: What are the visual cues that indicate a successful reaction when using the t-nitrobutane reduction method?
A2: Several visual indicators can help you monitor the progress of the reaction:
-
Initiation: The start of the reaction is marked by the solution turning a pale lavender color, and the surface of the sodium metal will appear etched and bright gold.[1]
-
Progression: As the reaction proceeds, a colorless solid will precipitate from the solution.[1]
-
Completion: After approximately 24 hours, the reaction mixture will consist of the colorless solid and a colorless glyme solution.[1]
-
Workup: Upon adding water, the organic layer containing the product will appear as a reddish-brown layer.[1] The final purified this compound is a red liquid.[1]
Q3: Why is it critical to maintain an inert atmosphere during the synthesis?
A3: An inert atmosphere (nitrogen or argon) is crucial for two main reasons:
-
To prevent reaction with moisture: As mentioned in the troubleshooting guide, moisture can quench the reaction. An inert atmosphere prevents atmospheric water from entering the reaction vessel.[1]
-
To prevent ignition of hydrogen gas: The reaction of sodium with any trace amounts of water or other protic species will produce hydrogen gas. A nitrogen blanket is used to prevent the potential ignition of this hydrogen gas, especially in the presence of unreacted sodium.[1]
Data Presentation
The following table summarizes the yields of different synthetic routes for this compound.
| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Reference |
| Reduction | 2-methyl-2-nitropropane | Sodium, 1,2-dimethoxyethane | 42-43% | [1] |
| Oxidation | N,N'-di-tert-butyl-octafluorobiphenyl-diamine | m-CPBA | ~80% (oxidation step) |
Experimental Protocols
Method 1: Synthesis of this compound from 2-Methyl-2-nitropropane
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
2-methyl-2-nitropropane (t-nitrobutane), 89.7 g (0.87 mole)
-
Sodium, 19.9 g (0.87 g-atom)
-
1,2-dimethoxyethane (glyme), 1300 mL, freshly distilled from lithium aluminum hydride
-
0.25 N Hydrochloric acid, ice-cold
-
0.2 N Sodium hydroxide, aqueous, cold
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a 2-L, three-necked Morton flask equipped with a high-speed stirrer, a nitrogen inlet, and an outlet. The flask should be flushed with nitrogen.
-
Add the freshly distilled glyme to the flask, followed by the t-nitrobutane and pea-sized pieces of sodium.
-
Begin stirring at a speed sufficient to draw some of the sodium into the stirrer blades. The onset of the reaction is indicated by a pale lavender color in the solution and a bright gold, etched appearance of the sodium surface.
-
Maintain the reaction temperature between 25-30°C for approximately 24 hours. Use an air blast to cool the flask if necessary. A colorless solid will form as the reaction progresses.
-
After 24 hours, remove most of the glyme by evaporation under reduced pressure at room temperature, leaving a thick, colorless slurry.
-
Under a nitrogen blanket, add 270 mL of water to the slurry. Separate the reddish-brown organic layer.
-
Extract the aqueous layer with several portions of pentane until the extracts are colorless.
-
Combine the initial organic layer and the pentane extracts. Cool the combined solution to 0°C.
-
Wash the cooled organic solution rapidly and thoroughly with two 70-mL portions of ice-cold 0.25 N hydrochloric acid.
-
Immediately after the acid wash, wash the organic solution with 70 mL of cold water, followed by 70 mL of cold 0.2 N aqueous sodium hydroxide.
-
Dry the pentane solution over anhydrous magnesium sulfate.
-
Fractionally distill the solution using an efficient spinning-band column. After removing the foreruns of pentane and glyme, collect the red this compound fraction at a boiling point of 59-60°C (11 mm Hg).
Mandatory Visualizations
Caption: Workflow for DTBN Synthesis via t-Nitrobutane Reduction.
Caption: Troubleshooting Low Yield in DTBN Synthesis.
References
Troubleshooting unexpected EPR spectra of Di-tert-butyl nitroxide adducts.
Technical Support Center: Di-tert-butyl Nitroxide Adducts
Welcome to the technical support center for troubleshooting Electron Paramagnetic Resonance (EPR) spectra of this compound and related adducts. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during spin trapping experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my EPR spectrum have a poor signal-to-noise (S/N) ratio?
A low S/N ratio can obscure weak signals and prevent accurate analysis. Several factors can contribute to this issue:
-
Suboptimal Microwave Power: Every radical has an optimal microwave power for detection. Too little power results in a weak signal, while too much power can lead to saturation, where the spin system cannot relax fast enough, causing the signal intensity to decrease and broaden. For many nitroxides in aqueous solutions at room temperature, saturation effects can begin around 25 mW.[1]
-
Incorrect Modulation Amplitude: The modulation amplitude should be optimized to be a fraction of the line width of the narrowest feature in your spectrum. If it's too large, it can broaden the signal and distort the lineshape, reducing the apparent signal height.
-
Low Adduct Concentration: The concentration of the spin adduct may be too low. This can be due to a low concentration of the initial short-lived radical, inefficient spin trapping, or adduct decomposition.
-
Sample Degassing: The presence of dissolved molecular oxygen (a paramagnetic species) can shorten the relaxation times of the spin adduct, leading to line broadening and a reduction in signal intensity. Properly degassing the sample solution is often crucial.
Q2: The lineshape of my nitroxide triplet is distorted or asymmetrical. What are the common causes?
An ideal nitroxide spectrum in a low-viscosity solution at room temperature is a sharp, symmetrical triplet. Distortions often indicate issues with the adduct's environment or mobility.
-
Reduced Molecular Motion: If the spin adduct has reduced mobility (i.e., it is tumbling slowly in solution), the spectrum will transition from a sharp isotropic triplet to a broad, asymmetric, anisotropic powder pattern.[2][3] This can be caused by high solvent viscosity, low temperature, or the adduct being bound to a larger molecule like a protein.[2][4]
-
High Concentration: At high concentrations, spin-spin interactions between radical adducts can cause line broadening, which can distort the spectrum.
-
Over-modulation: As mentioned in Q1, setting the modulation amplitude too high will artificially broaden the spectral lines, potentially causing them to merge and distort.
Q3: My measured nitrogen hyperfine coupling constant (aN) is different from the expected literature value. Why?
The nitrogen hyperfine coupling constant (aN) is highly sensitive to the local environment of the nitroxide group.
-
Solvent Effects: The polarity of the solvent is a primary determinant of the aN value.[5] More polar solvents can stabilize the charge separation in the N-O bond, leading to increased spin density on the nitrogen and a larger aN value. Hydrogen bonding with the solvent can also influence this parameter.[5]
-
Temperature: The aN value for this compound is known to be temperature-dependent.[6] Ensure your sample temperature is stable and comparable to the conditions reported in the literature.
-
Adduct Structure: The specific radical trapped will determine the geometry of the resulting adduct. Subtle changes in bond angles and conformations can alter the spin density distribution and thus change the hyperfine coupling constants.[7][8] You may have trapped a different radical than you expected.
Q4: I am seeing more lines than the expected triplet. What does this mean?
The presence of additional lines, or "superhyperfine" structure, can arise from several sources:
-
Coupling to Other Nuclei: The unpaired electron can couple not only with the nitrogen nucleus but also with other nearby magnetic nuclei, such as protons (¹H).[7] This splits each of the three nitrogen lines into further multiplets, revealing more detail about the adduct's structure. For example, a triplet of doublets indicates coupling to one additional proton.[9]
-
Presence of Multiple Radical Species: The sample may contain more than one type of radical adduct.[10][11] This results in the superposition of multiple, distinct EPR spectra. This can happen if the initial radical fragments, the adduct decomposes into a secondary radical, or an impurity is present.[9][12][13]
-
Impurities: Paramagnetic impurities in your sample or EPR tube can give rise to unexpected signals.
Q5: My EPR signal disappears or changes over time. What is happening?
Signal instability is a common problem in spin trapping experiments and usually points to the chemical instability of the spin adduct.
-
Adduct Decomposition: Many spin adducts are not indefinitely stable and can decompose over time. For instance, peroxyl radical adducts are notoriously unstable and can decay to form more stable alkoxyl radical adducts, which will have a different EPR spectrum.[9][12][14]
-
Redox Reactions: The nitroxide group can be reduced to a diamagnetic (EPR-silent) hydroxylamine (B1172632) or oxidized to an oxoammonium cation by other species in your solution.
-
Radical-Radical Reactions: At higher concentrations, adducts can react with each other, leading to signal decay.
Q6: How can I confirm the identity of my radical adduct?
Identifying an unknown radical adduct requires careful analysis and often further experiments.
-
Spectral Simulation: The most reliable way to identify an adduct is to simulate its EPR spectrum using software packages (like EasySpin) and match the simulated parameters (aN, aH, g-value, line widths) to the experimental data.[2][10][11]
-
Isotopic Labeling: If you suspect coupling from a particular nucleus, using an isotopically labeled precursor can confirm it. For example, replacing a proton with deuterium (B1214612) (which has a much smaller magnetic moment) will cause the corresponding hyperfine splitting to collapse or significantly decrease.
-
Use of Different Spin Traps: Trapping the same radical with a different spin trap will produce a completely different adduct and EPR spectrum.[15] Consistent detection of a radical's activity with multiple traps strengthens the identification.
-
Literature Comparison: Carefully compare your experimental g-value and hyperfine coupling constants to established databases and literature values for known adducts.
Data Presentation
Table 1: Effect of Solvent Polarity on the Isotropic Nitrogen Hyperfine Coupling Constant (A_iso) of this compound (DTBNO)
This table illustrates how the polarity of the solvent affects the nitrogen hyperfine coupling. Data is compared to the values for another common nitroxide, MTSSL, to show the conserved trend.
| Solvent | Dielectric Constant (ε) | DTBNO A_iso (Gauss) |
| Toluene | 2.38 | ~15.2 |
| Ethanol | 24.55 | ~15.9 |
| Methanol | 32.70 | ~16.0 |
| Water | 80.10 | ~17.0 |
| (Data adapted from studies on nitroxide solvent dependence, specific values are illustrative of the trend)[5] |
Table 2: Quick Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor S/N Ratio | Low adduct concentration, incorrect power/modulation, sample has oxygen. | Optimize reactant concentrations, perform a microwave power saturation study, degas sample thoroughly. |
| Asymmetrical/Broad Lines | Slow molecular tumbling (high viscosity), high radical concentration. | Decrease solvent viscosity (e.g., by increasing temperature), dilute the sample. |
| Incorrect aN Value | Solvent polarity or temperature differs from reference. | Use the same solvent and temperature as the literature; check for solvent impurities. |
| Extra Spectral Lines | Superhyperfine coupling (e.g., to ¹H), multiple radical species present. | Use simulation software to identify couplings; simplify the reaction system to isolate the primary radical. |
| Signal Changes with Time | Adduct is unstable and decomposing, redox reaction is occurring. | Acquire spectra immediately after mixing; perform time-course measurements to track changes; remove potential oxidants/reductants. |
Experimental Protocols
General Protocol for a Spin Trapping Experiment
This protocol provides a general framework. Specific concentrations, incubation times, and instrument settings must be optimized for each experimental system.
-
Sample Preparation:
-
Prepare a stock solution of the spin trap (e.g., 50-100 mM) in an appropriate solvent. The solvent should not react with the radical source or the trap.
-
Prepare the solution for the radical-generating system.
-
Crucial Step: If required, thoroughly degas all solutions by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
-
Reaction Initiation:
-
In an EPR-compatible container (e.g., a small glass vial), combine the spin trap solution with the solution containing the radical source. Typical final concentrations are 25-50 mM for the spin trap and a much lower concentration for the radical source.
-
Initiate the radical-generating reaction. This could be through the addition of a final reagent, exposure to UV light, or a change in temperature.
-
Immediately after initiation, transfer an aliquot of the reaction mixture into a flat cell or a capillary tube suitable for EPR analysis.
-
-
EPR Spectrometer Setup:
-
Insert the sample into the EPR cavity.
-
Tune the spectrometer to the resonant frequency of the cavity.
-
Set initial, non-saturating EPR parameters. A typical starting point for X-band EPR of nitroxides:
-
Center Field: ~3480 Gauss (for g ≈ 2.006)
-
Sweep Width: 100 Gauss
-
Microwave Frequency: ~9.8 GHz
-
Microwave Power: 5-10 mW (to avoid saturation)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.1 - 0.5 Gauss (start low)
-
Time Constant: 40-80 ms
-
Number of Scans: Start with 1-4 scans to get a quick look, increase for better S/N.
-
-
-
Data Acquisition and Optimization:
-
Acquire an initial spectrum.
-
Optimize the signal by adjusting the modulation amplitude. Increase it until the signal height is maximized without significant line broadening.
-
Perform a microwave power saturation study by acquiring spectra at increasing power levels (e.g., 1, 5, 10, 20, 40, 80 mW) to find the optimal power for maximum signal intensity without saturation.[1]
-
Once parameters are optimized, acquire the final spectrum with a sufficient number of scans to achieve a good S/N ratio.
-
-
Data Analysis:
Visualizations
Caption: High-level workflow for a typical EPR spin trapping experiment.
Caption: Troubleshooting flowchart for unexpected EPR spectra.
Caption: Key experimental factors influencing nitroxide EPR spectral parameters.
References
- 1. Optimal EPR detection of weak nitroxide spin adduct and ascorbyl free radical signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Temperature-dependent hyperfine coupling constants in electron spin resonance. Part 6.—Planar and non-planar nitroxide radicals - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 7. Origin of Long-Range Hyperfine Couplings in the EPR Spectra of 2,2,5,5-Tetraethylpyrrolidine-1-oxyls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gauging the importance of structural parameters for hyperfine coupling constants in organic radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. EPR detection of the unstable tert-butylperoxyl radical adduct of the spin trap 5,5-dimethyl-1-pyrroline N-oxide: a combined spin-trapping and continuous-flow investigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Spin trapping - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Di-tert-butyl Nitroxide (DTBN) Concentration for Polymerization Control
Welcome to the technical support center for optimizing the use of Di-tert-butyl nitroxide (DTBN) in controlled radical polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and optimizing experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (DTBN) in polymerization?
A1: this compound (DTBN) is a stable free radical that acts as a controlling agent in Nitroxide-Mediated Polymerization (NMP). Its primary function is to reversibly terminate growing polymer chains. This reversible capping process establishes a dynamic equilibrium between active (propagating) and dormant polymer chains. By keeping the concentration of active radicals low, DTBN minimizes irreversible termination reactions, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index - PDI).
Q2: Which monomers are suitable for DTBN-mediated polymerization?
A2: DTBN is most effective for the controlled polymerization of styrenic monomers. While it can be used for other monomers, its effectiveness with acrylates and methacrylates is limited compared to second-generation nitroxides. For challenging monomers like acrylates, DTBN often requires higher temperatures and may still result in broader polydispersity.
Q3: What is the typical temperature range for DTBN-mediated polymerization?
A3: The optimal temperature for DTBN-mediated polymerization is typically between 110°C and 135°C. The specific temperature depends on the monomer being polymerized and the desired reaction rate. For instance, the polymerization of styrene (B11656) is often carried out at around 125°C.
Q4: How does the concentration of DTBN affect the polymerization?
A4: The concentration of DTBN, particularly its ratio to the initiator, is a critical parameter for achieving controlled polymerization.
-
Too little DTBN: An insufficient amount of DTBN will lead to a higher concentration of active radicals, resulting in a loss of control. This manifests as a broad molecular weight distribution (high PDI) and an increased likelihood of irreversible termination reactions.
-
Too much DTBN: An excess of DTBN can significantly slow down the polymerization rate or even inhibit it completely by scavenging too many initiating radicals.
Q5: What is the ideal ratio of DTBN to a conventional initiator like benzoyl peroxide (BPO)?
A5: The optimal ratio of DTBN to initiator is crucial for establishing the persistent radical effect, which is key to controlled polymerization. A common starting point for the molar ratio of nitroxide to initiator is slightly above 1, typically in the range of 1.1:1 to 1.3:1. This slight excess of the stable nitroxide helps to ensure that the propagating radicals are effectively capped.
Troubleshooting Guides
Below are common problems encountered during DTBN-mediated polymerization, along with their potential causes and recommended solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| High Polydispersity Index (PDI > 1.5) | 1. Insufficient DTBN Concentration: The ratio of DTBN to the initiator is too low, leading to an excess of active radicals and uncontrolled polymerization. 2. High Temperature: Excessively high temperatures can lead to side reactions and loss of control. 3. Impure Monomer or Solvent: Impurities can interfere with the polymerization process. | 1. Increase DTBN Concentration: Adjust the molar ratio of DTBN to the initiator to be in the range of 1.1:1 to 1.3:1. 2. Optimize Temperature: For styrene, a temperature of around 125°C is often optimal. If control is poor, consider lowering the temperature slightly. 3. Purify Reagents: Ensure the monomer is freshly distilled to remove inhibitors and that the solvent is of high purity. |
| Slow or No Polymerization | 1. Excess DTBN Concentration: Too much DTBN can scavenge all initiating radicals, effectively stopping the polymerization. 2. Low Temperature: The temperature may be too low for efficient homolysis of the dormant species. 3. Inefficient Initiator: The chosen initiator may not be decomposing at a sufficient rate at the reaction temperature. | 1. Decrease DTBN Concentration: Reduce the molar ratio of DTBN to the initiator, approaching a 1:1 ratio. 2. Increase Temperature: Gradually increase the reaction temperature in 5-10°C increments. 3. Select a More Appropriate Initiator: Choose an initiator with a suitable half-life at the desired polymerization temperature. For DTBN-mediated polymerizations, benzoyl peroxide (BPO) is a common choice. |
| Low Monomer Conversion | 1. Reaction Time is Too Short: The polymerization may not have had enough time to proceed to high conversion. 2. Chain Transfer Reactions: Chain transfer to solvent or monomer can lead to the formation of dead polymer chains. 3. Viscosity Issues: In bulk polymerizations, high viscosity at higher conversions can hinder monomer diffusion and slow down the reaction. | 1. Increase Reaction Time: Extend the duration of the polymerization. 2. Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant. 3. Use a Solvent: If conducting a bulk polymerization, consider switching to a solution polymerization to mitigate viscosity effects. |
Experimental Protocols
Protocol 1: Bulk Polymerization of Styrene using DTBN and Benzoyl Peroxide (BPO)
This protocol outlines a typical procedure for the controlled polymerization of styrene.
Materials:
-
Styrene (inhibitor removed)
-
This compound (DTBN)
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Benzoyl peroxide (BPO)
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Schlenk flask
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Monomer Preparation: Purify styrene by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: To a Schlenk flask, add the desired amount of purified styrene.
-
Reagent Addition: Add BPO as the initiator and DTBN as the controlling agent. A typical molar ratio of [Styrene]:[BPO]:[DTBN] is 200:1:1.2.
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Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
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Polymerization: Place the sealed flask in a preheated oil bath at 125°C and stir.
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Monitoring: Periodically take samples to monitor monomer conversion (via ¹H NMR or gravimetry) and molecular weight/PDI (via Gel Permeation Chromatography - GPC).
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Termination: To stop the polymerization, rapidly cool the reaction flask in an ice bath.
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Purification: Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran) and precipitate it into a non-solvent (e.g., methanol) to remove unreacted monomer and other small molecules. Dry the polymer under vacuum.
Data Presentation
The following table summarizes the expected outcomes based on varying the DTBN to BPO ratio in the polymerization of styrene.
| [Styrene]:[BPO]:[DTBN] Molar Ratio | Temperature (°C) | Expected PDI | Polymerization Rate | Control Level |
| 200:1:1.0 | 125 | > 1.5 | Fast | Poor |
| 200:1:1.2 | 125 | 1.2 - 1.4 | Moderate | Good |
| 200:1:1.5 | 125 | < 1.2 | Slow | Excellent but slow |
| 200:1:2.0 | 125 | < 1.2 | Very Slow / Inhibited | High control, but impractical rate |
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key processes in Nitroxide-Mediated Polymerization.
Preventing decomposition of Di-tert-butyl nitroxide in aqueous solutions.
Welcome to the technical support center for Di-tert-butyl nitroxide (DTBN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of DTBN in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guides & FAQs
This section provides answers to specific questions regarding the stability of DTBN in aqueous solutions and offers solutions to common problems.
FAQ 1: My DTBN signal is decaying rapidly in my aqueous buffer. What is happening?
This compound (DTBN) can decompose in aqueous solutions. The primary decomposition pathway involves the formation of 2-Methyl-2-nitroso propane (B168953) and Tert-butanol[1]. The rate of this decomposition is highly dependent on the pH and temperature of your solution.
FAQ 2: How does pH affect the stability of DTBN in my experiments?
The stability of nitroxides, including DTBN, is significantly influenced by the pH of the aqueous solution. Generally, nitroxide radicals are more stable in neutral to slightly alkaline conditions. Acidic conditions can promote disproportionation reactions, leading to a loss of the paramagnetic signal. It is crucial to carefully control the pH of your buffer system to minimize decomposition.
FAQ 3: Can temperature fluctuations impact the stability of my DTBN solution?
Yes, temperature is a critical factor in the stability of DTBN. As with most chemical reactions, the rate of decomposition of DTBN increases with temperature. For optimal stability, it is recommended to prepare and store DTBN solutions at low temperatures (e.g., 2-8°C) and to perform experiments at controlled, and where possible, lower temperatures.
FAQ 4: I am observing a faster than expected decay of DTBN even at neutral pH and low temperature. What other factors could be at play?
Besides pH and temperature, other factors can contribute to DTBN decomposition:
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Presence of Reducing or Oxidizing Agents: DTBN is a stable free radical but can still participate in redox reactions. The presence of strong reducing or oxidizing agents in your solution can lead to the loss of the nitroxide radical.
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Exposure to Light: Some nitroxides can be light-sensitive. It is good practice to protect your DTBN solutions from direct light, especially during long-term storage or experiments.
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Presence of Metal Ions: Certain metal ions can catalyze the decomposition of nitroxides. If your buffer or sample contains metal ions, consider using a chelating agent like EDTA to sequester them.
FAQ 5: How can I prevent or minimize the decomposition of DTBN in my aqueous solutions?
To enhance the stability of DTBN in aqueous solutions, consider the following strategies:
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pH Control: Maintain a neutral to slightly alkaline pH (pH 7-8) for your buffer system.
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Temperature Control: Prepare, store, and handle DTBN solutions at low and controlled temperatures.
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Use of Antioxidants: The addition of antioxidants, such as ascorbic acid (Vitamin C), can help to mitigate oxidative degradation of nitroxides. Ascorbic acid can help to regenerate the nitroxide from its reduced form (hydroxylamine).
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Degassing of Solvents: Removing dissolved oxygen from your aqueous solution by degassing can reduce oxidative decomposition pathways.
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High Purity Reagents: Use high-purity water and reagents to avoid contaminants that could accelerate decomposition.
Data Summary
| Compound | Decomposition Products in Aqueous Solution |
| This compound (DTBN) | 2-Methyl-2-nitroso propane, Tert-butanol[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stabilization and monitoring of DTBN in aqueous solutions.
Protocol 1: Monitoring DTBN Decomposition using Electron Paramagnetic Resonance (EPR) Spectroscopy
Objective: To quantify the rate of DTBN decomposition in an aqueous buffer.
Materials:
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This compound (DTBN)
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Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
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EPR spectrometer and suitable capillaries or flat cells
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Temperature control unit for the EPR spectrometer
Procedure:
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Prepare a stock solution of DTBN in a suitable organic solvent (e.g., ethanol) at a known concentration.
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Prepare the final aqueous solution by adding a small aliquot of the DTBN stock solution to the desired aqueous buffer to achieve the target final concentration (e.g., 100 µM). Ensure thorough mixing.
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Immediately transfer a sample of the freshly prepared DTBN solution into an EPR capillary or flat cell.
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Place the sample in the EPR spectrometer's resonant cavity.
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Set the desired temperature for the experiment using the temperature control unit.
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Record the EPR spectrum of the sample at regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the expected rate of decay).
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Analyze the EPR spectra to determine the signal intensity (e.g., by double integration of the first derivative spectrum) at each time point.
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Plot the EPR signal intensity as a function of time to determine the decomposition kinetics. From this plot, the half-life (t½) of DTBN under the specific experimental conditions can be calculated.
Protocol 2: Stabilization of DTBN in Aqueous Solution with Ascorbic Acid
Objective: To reduce the rate of DTBN decomposition in an aqueous solution using an antioxidant.
Materials:
-
This compound (DTBN)
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Aqueous buffer of desired pH
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L-Ascorbic acid (Vitamin C)
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EPR spectrometer
Procedure:
-
Prepare a stock solution of DTBN as described in Protocol 1.
-
Prepare a fresh stock solution of L-ascorbic acid in the same aqueous buffer.
-
Prepare two sets of aqueous DTBN solutions:
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Control: Add an aliquot of the DTBN stock solution to the aqueous buffer.
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Stabilized: Add an aliquot of the DTBN stock solution and an aliquot of the ascorbic acid stock solution (e.g., to a final concentration of 1-5 mM) to the aqueous buffer.
-
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Monitor the EPR signal intensity of both the control and stabilized samples over time, as described in Protocol 1.
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Compare the decay rates of the DTBN signal in the presence and absence of ascorbic acid to evaluate its stabilizing effect.
Visualizations
The following diagrams illustrate key concepts related to the decomposition and stabilization of this compound.
Caption: Decomposition pathway of this compound in an aqueous environment.
Caption: Workflow for evaluating the stabilizing effect of an antioxidant on DTBN.
Caption: Factors influencing the stability of this compound in aqueous solutions.
References
Challenges in using Di-tert-butyl nitroxide as a spin label in cellular studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Di-tert-butyl nitroxide (DTBN) as a spin label in cellular studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTBN) and why is it used in cellular studies?
This compound (DTBN) is a stable free radical that can be used as a spin label for Electron Paramagnetic Resonance (EPR) spectroscopy.[1] Its paramagnetic properties allow it to provide information about its local environment, making it a valuable tool for studying cellular processes, membrane dynamics, and protein structures.
Q2: What are the primary challenges of using DTBN in live cells?
The main challenges when using DTBN in cellular studies are:
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Reduction to an EPR-silent state: The intracellular environment is highly reducing, containing molecules like ascorbate (B8700270) and glutathione (B108866), which can reduce the nitroxide group of DTBN to its corresponding hydroxylamine (B1172632).[2][3] This leads to a loss of the EPR signal.
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Cytotoxicity: At higher concentrations, DTBN can be toxic to cells, potentially affecting cell viability and interfering with normal cellular processes.
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Cellular Uptake and Localization: The efficiency of DTBN uptake and its specific localization within the cell can be variable and are often not well characterized, which can complicate data interpretation.
Q3: How does the stability of DTBN compare to other nitroxide spin labels?
Q4: Can DTBN interfere with cellular signaling pathways?
As a redox-active molecule, DTBN has the potential to interfere with cellular signaling pathways that are sensitive to the cellular redox state. Pathways such as the MAP kinase and PI3K/Akt signaling cascades are known to be regulated by reactive oxygen species (ROS) and cellular antioxidants.[4][5][6][7] While direct studies on DTBN's impact on these specific pathways are limited, it is a critical consideration, especially in drug development research where these pathways are often therapeutic targets.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Rapid loss of EPR signal | 1. Reduction by cellular components: High intracellular concentrations of ascorbate and glutathione are reducing DTBN to its EPR-silent hydroxylamine form.[2][3] 2. Low cellular uptake: Insufficient DTBN may be entering the cells. | 1. Optimize DTBN concentration and incubation time: Use the lowest effective concentration of DTBN and minimize incubation time to reduce the extent of reduction. 2. Lower the temperature: Conducting the experiment at a lower, yet physiologically permissible, temperature can slow down metabolic processes and the rate of reduction. 3. Use a more resistant spin label: If signal loss remains a significant issue, consider using a more sterically shielded nitroxide. |
| Poor signal-to-noise ratio | 1. Low concentration of DTBN in the sample. 2. Broadening of the EPR signal due to interaction with the cellular environment. | 1. Increase the number of cells: A higher cell density can increase the total amount of DTBN in the sample. 2. Optimize EPR spectrometer settings: Adjust the microwave power, modulation amplitude, and number of scans to improve the signal-to-noise ratio.[8] 3. Background subtraction: Record a spectrum of the cells without the spin label and subtract it from the sample spectrum to remove background signals.[9] |
| Observed cytotoxicity | 1. High concentration of DTBN. 2. Prolonged exposure of cells to DTBN. | 1. Perform a dose-response curve: Determine the IC50 value of DTBN for your specific cell line to identify a non-toxic working concentration. 2. Minimize incubation time: Only expose the cells to DTBN for the minimum time required to obtain a sufficient EPR signal. |
| Inconsistent or irreproducible results | 1. Variation in cell culture conditions: Differences in cell density, passage number, or metabolic state can affect DTBN uptake and reduction. 2. Inconsistent sample preparation: Variations in incubation times, temperatures, or cell washing procedures. | 1. Standardize cell culture protocols: Ensure consistent cell culture conditions for all experiments. 2. Follow a strict and detailed experimental protocol: Carefully control all steps of the sample preparation and EPR measurement process. |
Quantitative Data
Table 1: Comparative Reduction Rates of Nitroxides by Ascorbate
| Nitroxide Type | Second-order Reduction Rate Constant (M⁻¹s⁻¹) | Reference |
| Tetramethyl-substituted nitroxides | ~10⁻⁴ | [3] |
| Tetraethyl-substituted nitroxides | 2.65x10⁻⁶ to 10⁻⁵ | [2][3] |
| This compound (DTBN) | Data not available in the searched literature |
Note: The table highlights the trend that increased steric hindrance around the nitroxide group leads to a lower reduction rate. While specific data for DTBN is not provided, its bulky tert-butyl groups suggest a slower reduction rate compared to less hindered nitroxides.
Table 2: Example IC50 Values for Cytotoxicity Assessment
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Reference |
| HepG2 | Vanadium Complex | 79 | 48 | [10] |
| HepG2 | Allylated biphenols | Varies | Not specified | [11] |
| HeLa | Various | Varies | Not specified | |
| Jurkat | Various | Varies | Not specified | |
| This compound (DTBN) | Data not available in the searched literature for these specific cell lines |
Note: This table provides examples of IC50 values for other compounds to illustrate the type of data researchers should generate for DTBN in their specific cell line of interest to determine a suitable working concentration.
Experimental Protocols
Protocol for Cellular EPR Measurement with DTBN
This protocol provides a general guideline. Optimization for specific cell types and experimental goals is recommended.
1. Cell Culture and Preparation:
- Culture cells to the desired confluency (typically 70-80%).
- Harvest the cells using a non-enzymatic method if possible to maintain cell membrane integrity.
- Wash the cells twice with a suitable buffer (e.g., phosphate-buffered saline, PBS).
- Resuspend the cells in the experimental buffer at a known concentration (e.g., 1x10⁶ cells/mL).
2. Spin Labeling with DTBN:
- Prepare a stock solution of DTBN in a compatible solvent (e.g., DMSO or ethanol).
- Add the DTBN stock solution to the cell suspension to achieve the desired final concentration (start with a range, e.g., 50-200 µM, to be optimized).
- Incubate the cells with DTBN for a specific period (e.g., 15-60 minutes) at the desired temperature (e.g., 37°C).
3. Sample Preparation for EPR:
- After incubation, gently pellet the cells by centrifugation.
- Remove the supernatant containing excess, unincorporated DTBN.
- Wash the cell pellet twice with cold buffer to remove any remaining extracellular DTBN.
- Resuspend the final cell pellet in a minimal volume of buffer.
- Load the cell suspension into a suitable EPR sample tube or capillary.
4. EPR Spectroscopy:
- Record the EPR spectrum using an X-band EPR spectrometer.
- Typical spectrometer settings to start with:
- Microwave frequency: ~9.5 GHz
- Microwave power: 1-10 mW (should be optimized to avoid saturation)
- Modulation frequency: 100 kHz
- Modulation amplitude: 0.5-1.0 G
- Sweep width: 100 G
- Number of scans: 1-16 (depending on signal intensity)
- Record a background spectrum of unlabeled cells and subtract it from the spectrum of the labeled cells.
Visualizations
Caption: Experimental workflow for cellular studies using DTBN as a spin label.
Caption: Cellular reduction of DTBN to its EPR-silent hydroxylamine form.
References
- 1. This compound | C8H18NO | CID 520092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reversible reduction of nitroxides to hydroxylamines: roles for ascorbate and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3 kinase integrates Akt and MAP kinase signaling pathways in the regulation of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 7. The Upregulation of PI3K/Akt and MAP Kinase Pathways is Associated with Resistance of Microtubule-Targeting Drugs in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. snorrisi.hi.is [snorrisi.hi.is]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
How to regenerate Di-tert-butyl nitroxide from its hydroxylamine.
Welcome to the technical support center for the regeneration of Di-tert-butyl nitroxide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for the oxidation of Di-tert-butylhydroxylamine to its corresponding stable nitroxide radical.
Frequently Asked Questions (FAQs)
Q1: Why do I need to regenerate my this compound?
A1: this compound is often used as a radical scavenger, a catalyst in oxidation reactions, or a spin label in electron paramagnetic resonance (EPR) spectroscopy. In many of these applications, it can be reduced to its corresponding hydroxylamine (B1172632), Di-tert-butylhydroxylamine. Regenerating the nitroxide from the hydroxylamine allows for the reuse of this valuable reagent, which can be both cost-effective and environmentally friendly.
Q2: What is the fundamental chemical transformation involved in the regeneration process?
A2: The regeneration of this compound from its hydroxylamine is an oxidation reaction. The hydroxyl group (-OH) of the hydroxylamine is oxidized back to the nitroxyl (B88944) radical (-O•).
Q3: What are the common oxidizing agents for this regeneration?
A3: Several oxidizing agents can be employed. Common methods include catalytic aerobic oxidation using a metal catalyst (such as copper) and air as the oxidant, or the use of stoichiometric oxidants like tert-butyl hydroperoxide (TBHP) or tert-butyl nitrite.[1][2] The choice of oxidant will depend on the scale of your reaction, available resources, and desired purity.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC).[3] this compound is a reddish-brown liquid, while its hydroxylamine is a colorless solid. This color change can also give a preliminary indication of the reaction's progress. For more quantitative analysis, techniques like Gas Chromatography (GC) or EPR spectroscopy can be utilized.
Q5: Is this compound stable?
A5: this compound is a stable free radical, primarily due to the steric hindrance provided by the two tert-butyl groups which prevents dimerization.[4] However, it can be sensitive to high temperatures and strongly acidic or basic conditions, which may cause decomposition.[5][6] It is recommended to store it at 2-8°C.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive or insufficient oxidizing agent. 2. Catalyst (if used) is poisoned or inactive. 3. Reaction temperature is too low. | 1. Use a fresh batch of the oxidizing agent and ensure the correct stoichiometry. 2. Use a fresh source of the catalyst. Ensure all glassware is clean and free of potential inhibitors. 3. Gradually increase the reaction temperature while monitoring the reaction by TLC. |
| Formation of Side Products | 1. Over-oxidation to the oxoammonium salt. 2. Decomposition of the nitroxide product. 3. Reaction with the solvent. | 1. Use a milder oxidizing agent or reduce the reaction time. Monitor the reaction closely to stop it upon completion. 2. Avoid excessive heating. Ensure the work-up conditions are not too harsh (e.g., use of cold, dilute acid for washes).[5] 3. Choose an inert solvent for the reaction. |
| Difficulty in Product Isolation | 1. Incomplete removal of the hydroxylamine starting material. 2. The product is partially soluble in the aqueous layer during work-up. 3. Emulsion formation during extraction. | 1. The hydroxylamine is basic and can be removed by washing the organic layer with cold, dilute aqueous acid (e.g., 0.25 M HCl).[5] 2. Perform multiple extractions with a suitable organic solvent. 3. Add a small amount of brine to the aqueous layer to help break the emulsion. |
| Product Decomposes During Purification | 1. High temperatures during distillation. 2. Presence of acidic or basic impurities. | 1. If distillation is necessary, perform it under reduced pressure to lower the boiling point. The boiling point of this compound is 59-60°C at 11 mmHg.[5] 2. Neutralize the crude product with a wash of saturated sodium bicarbonate solution before final purification steps. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the regeneration and purification of this compound.
Protocol 1: Catalytic Aerobic Oxidation of Di-tert-butylhydroxylamine
This protocol utilizes a copper catalyst and air as the primary oxidant, representing a green and efficient method.
Materials:
-
Di-tert-butylhydroxylamine
-
Copper(I) chloride (CuCl)
-
Acetonitrile (B52724) (CH₃CN)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Air pump or balloon filled with air
Procedure:
-
To a round-bottom flask, add Di-tert-butylhydroxylamine (1.0 eq).
-
Add acetonitrile to dissolve the hydroxylamine (concentration approx. 0.1 M).
-
Add Copper(I) chloride (0.05 eq).
-
Fit the flask with a condenser and bubble air through the solution using an air pump or a balloon filled with air.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ and then with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography or vacuum distillation if necessary.
Protocol 2: Purification of this compound from Hydroxylamine Impurity
This protocol is essential for removing any unreacted Di-tert-butylhydroxylamine from the final product.
Materials:
-
Crude this compound containing hydroxylamine impurity
-
Pentane (B18724) or diethyl ether
-
Ice-cold 0.25 M Hydrochloric acid (HCl)
-
Ice-cold 0.2 M Sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Dissolve the crude product in pentane or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer rapidly with two portions of ice-cold 0.25 M HCl. It is crucial to keep the solutions cold to prevent product decomposition.[5]
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Immediately wash the organic layer with one portion of cold water, followed by one portion of ice-cold 0.2 M NaOH.
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Wash the organic layer again with cold water until the washings are neutral.
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Dry the organic layer over anhydrous MgSO₄.
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Filter and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
The following table summarizes representative yields for the oxidation of hydroxylamines and related compounds using different catalytic systems. Note that the specific yield for the regeneration of this compound may vary.
| Starting Material | Oxidant/Catalyst System | Product | Yield (%) | Reference |
| N-phenylbenzylamine | TBHP / Rh₂(cap)₄ | N-benzylideneaniline | High | [1] |
| Benzyl alcohol | O₂ / Cu(I) / TEMPO | Benzaldehyde | >95% | |
| Cyclohexanol | O₂ / Cu(I) / TEMPO | Cyclohexanone | 81% | |
| N-benzyl-toluenesulfonamide | PhI(OAc)₂ / NHPI | N-sulfonylimine | 95% | [7] |
Visualizations
Catalytic Cycle of Nitroxide in Alcohol Oxidation
The following diagram illustrates the role of a nitroxide radical as a catalyst in the oxidation of an alcohol, which involves its conversion to the hydroxylamine and subsequent regeneration.
Caption: Catalytic cycle of this compound in alcohol oxidation.
Experimental Workflow for Regeneration and Purification
This diagram outlines the logical steps for the regeneration of this compound from its hydroxylamine followed by purification.
Caption: Workflow for regeneration and purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Anaerobic nitroxide-catalyzed oxidation of alcohols using the NO+/NO· redox pair. | Semantic Scholar [semanticscholar.org]
- 3. How To [chem.rochester.edu]
- 4. "Syntheses of nitroxide diradicals and tetraradicals" by Sumit Mukherjee [digitalcommons.unl.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Di-tert-butyl Nitroxide in Biological Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Di-tert-butyl nitroxide (DTBN) in aqueous biological buffers. Given that DTBN is a hydrophobic molecule, achieving a stable and appropriate concentration for biological experiments can be challenging. This guide offers systematic approaches to enhance its solubility and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound (DTBN) precipitate when I add it to my aqueous buffer (e.g., PBS, TRIS)?
A1: DTBN is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like most biological buffers. When a concentrated stock of DTBN, typically dissolved in an organic solvent like DMSO, is introduced into an aqueous buffer, the abrupt change in solvent polarity causes the DTBN to "crash out" or precipitate from the solution. This is a common issue for many hydrophobic compounds in biological assays.[1][2]
Q2: What is the estimated aqueous solubility of DTBN?
A2: There is no readily available quantitative data for the aqueous solubility of this compound in common biological buffers. However, its predicted LogP (a measure of lipophilicity) is approximately 1.7 to 2.23, which indicates its hydrophobic nature and suggests very low water solubility.[3][4] Therefore, direct dissolution in aqueous buffers is generally not feasible for achieving concentrations typically required for biological experiments.
Q3: What are the primary methods to improve the solubility of DTBN in biological buffers?
A3: The three main strategies to overcome the solubility issues of DTBN are:
-
Using a Co-solvent: Employing a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to first dissolve the DTBN before diluting it into the aqueous buffer.
-
Complexation with Cyclodextrins: Utilizing cyclodextrins to form inclusion complexes with DTBN, thereby increasing its apparent solubility in water.[5][6][7]
-
Liposomal Encapsulation: Encapsulating the hydrophobic DTBN within liposomes, which are microscopic vesicles that can be dispersed in aqueous solutions.[8][9][10]
Q4: Can I use sonication or heating to dissolve DTBN directly in my buffer?
A4: While gentle heating and sonication can sometimes aid in dissolving compounds, these methods are unlikely to be sufficient for a highly hydrophobic molecule like DTBN in a purely aqueous buffer. Sonication might temporarily create a fine suspension, but the compound will likely precipitate over time. Excessive heating can also degrade the DTBN molecule. A more robust solubilization strategy is recommended for consistent and reliable experimental results.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Cloudiness or precipitation upon adding DTBN stock to buffer. | The aqueous solubility limit of DTBN has been exceeded due to a rapid change in solvent polarity. | 1. Optimize Co-solvent Dilution: Prepare a high-concentration stock of DTBN in 100% anhydrous DMSO. Add the DMSO stock dropwise to the full volume of your pre-warmed (e.g., 37°C) aqueous buffer while vortexing to ensure rapid dispersion.[1][11] 2. Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DTBN stock in the buffer to gradually decrease the solvent concentration.[2][12] 3. Reduce Final DTBN Concentration: Your target concentration may be too high. Try working with a lower final concentration of DTBN. |
| Inconsistent or non-reproducible experimental results. | The DTBN may not be fully solubilized, leading to variations in the effective concentration between experiments. | 1. Visually Inspect Your Solution: Ensure your final working solution is clear and free of any visible precipitate before each experiment. 2. Use Freshly Prepared Solutions: Prepare your DTBN working solutions fresh for each experiment to avoid potential precipitation over time.[1] 3. Consider a More Robust Solubilization Method: If using a co-solvent is not providing consistent results, explore using cyclodextrins or liposomes for more stable formulations. |
| Observed cellular toxicity or off-target effects. | The concentration of the co-solvent (e.g., DMSO) may be too high for your specific cell line. | 1. Determine DMSO Tolerance: Perform a vehicle control experiment to determine the maximum concentration of DMSO your cells can tolerate without showing signs of toxicity. For most cell lines, the final DMSO concentration should be kept at or below 0.5%.[13][14] 2. Minimize Co-solvent Volume: Prepare a higher concentration of your DTBN stock solution in DMSO to minimize the volume added to your cell culture media.[13] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
This protocol describes a general method for preparing a working solution of DTBN in a biological buffer using DMSO as a co-solvent.
Materials:
-
This compound (DTBN) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile biological buffer (e.g., PBS, TRIS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Allow the DTBN powder to equilibrate to room temperature.
-
Accurately weigh a desired amount of DTBN and dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the DTBN is completely dissolved, resulting in a clear solution.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12]
-
-
Prepare the Final Working Solution:
-
Warm your biological buffer to the desired experimental temperature (e.g., 37°C).
-
Dispense the required volume of the pre-warmed buffer into a sterile tube.
-
While gently vortexing the buffer, add the required small volume of the DTBN stock solution dropwise to the buffer to achieve the final desired concentration.[1]
-
Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically ≤ 0.5% for cell-based assays).[13][14]
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Protocol 2: Solubilization using Cyclodextrins
This protocol provides a general method for preparing a DTBN solution using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.
Materials:
-
This compound (DTBN)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Biological buffer (e.g., PBS)
-
Vortex mixer
-
Sonicator (optional)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Cyclodextrin (B1172386) Solution:
-
Dissolve HP-β-CD in the biological buffer to achieve a desired concentration (e.g., 1-10% w/v). The optimal concentration may need to be determined empirically.
-
-
Form the DTBN-Cyclodextrin Complex:
-
Add DTBN powder directly to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for several hours (e.g., 12-24 hours) to allow for the formation of the inclusion complex. A magnetic stirrer is recommended.
-
Alternatively, the mixture can be sonicated for short intervals to aid in complexation.
-
-
Clarify the Solution:
-
After the incubation period, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved DTBN.
-
Carefully collect the supernatant, which contains the solubilized DTBN-cyclodextrin complex. This solution is now ready for use in your experiments.
-
Protocol 3: Liposomal Encapsulation of DTBN
This protocol is an adaptation of the thin-film hydration method for encapsulating the hydrophobic DTBN into liposomes.[8][10]
Materials:
-
This compound (DTBN)
-
Phospholipids (e.g., DSPC)
-
Cholesterol
-
Round-bottom flask
-
Rotary evaporator
-
Biological buffer (e.g., PBS)
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids, cholesterol, and DTBN in chloroform in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 7:3. The amount of DTBN should be determined based on the desired final concentration.
-
Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the lipid's transition temperature (Tc) to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration of the Lipid Film:
-
Add the pre-warmed biological buffer to the flask containing the lipid film.
-
Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs). This process should also be carried out above the Tc of the lipids.
-
-
Vesicle Size Reduction (Optional but Recommended):
-
To obtain a more uniform liposome (B1194612) size distribution, the MLV suspension can be subjected to sonication or extrusion.
-
For extrusion, pass the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times using a liposome extruder.
-
-
Removal of Unencapsulated DTBN:
-
To separate the liposomes containing DTBN from the unencapsulated compound, the suspension can be subjected to dialysis against the biological buffer or size exclusion chromatography.
-
The resulting liposomal suspension of DTBN is now ready for use.
-
Data Presentation: Comparison of Solubilization Methods
| Method | Principle of Solubilization | Advantages | Disadvantages | Typical Final Concentration of Solubilizing Agent |
| Co-solvent (DMSO) | Increases the polarity of the solvent mixture, allowing for the dissolution of hydrophobic molecules. | Simple, quick, and inexpensive. | Potential for compound precipitation upon dilution. Co-solvent may have biological effects or cause cytotoxicity at higher concentrations.[13][14] | ≤ 0.5% (v/v) for most cell-based assays.[13][14] |
| Cyclodextrins | Encapsulates the hydrophobic DTBN molecule within its non-polar interior, while the hydrophilic exterior allows for dispersion in aqueous solutions.[5][6][7] | Can significantly increase aqueous solubility. Generally considered biocompatible and low in toxicity.[5] | May require optimization of the cyclodextrin type and concentration. The complexation process can be time-consuming. | 1-10% (w/v) of HP-β-CD, to be optimized. |
| Liposomes | Encapsulates DTBN within the lipid bilayer of the vesicle, which can be suspended in an aqueous medium.[8][9][10] | High loading capacity for hydrophobic molecules. Can protect the encapsulated compound from degradation. Offers potential for targeted delivery. | Preparation protocol is more complex and time-consuming. Requires specialized equipment (e.g., rotary evaporator, extruder). | Dependent on the lipid concentration used in the formulation. |
Visualizations
Caption: Workflow for solubilizing DTBN using a co-solvent.
Caption: Workflow for DTBN solubilization with cyclodextrins.
Caption: Workflow for encapsulating DTBN in liposomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H18NO | CID 520092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. alzet.com [alzet.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. liposomes.ca [liposomes.ca]
- 10. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. lifetein.com [lifetein.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Di-tert-butyl Nitroxide (DBN) Mediated Oxidations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Di-tert-butyl nitroxide (DBN) mediated oxidations. The information is designed to help minimize common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary alcohol oxidation is producing a significant amount of carboxylic acid as a byproduct. How can I minimize this over-oxidation?
A1: Over-oxidation of the initially formed aldehyde to a carboxylic acid is the most common side reaction in the oxidation of primary alcohols. This occurs when the aldehyde reacts further with the oxidizing agent. Here are several strategies to minimize this unwanted reaction:
-
Anhydrous Conditions: The presence of water can facilitate the formation of a gem-diol (hydrate) from the aldehyde, which is readily oxidized to the carboxylic acid.[1][2] Conducting the reaction under strictly anhydrous conditions is crucial. Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Reaction Time and Temperature: Monitor the reaction closely using techniques like TLC or GC-MS. Stopping the reaction as soon as the starting material is consumed can prevent further oxidation of the aldehyde product. Lowering the reaction temperature can also help to improve selectivity, as the activation energy for aldehyde oxidation may be higher than that for alcohol oxidation.
-
Choice of Co-oxidant: The choice of the terminal oxidant can significantly impact selectivity. While strong oxidizing agents like potassium permanganate (B83412) or chromic acid will readily oxidize primary alcohols to carboxylic acids, milder co-oxidants are preferred for stopping at the aldehyde stage.[2][3] For DBN-mediated systems, co-oxidants like tert-butyl hypochlorite (B82951) or N-chlorosuccinimide (NCS) under controlled conditions can provide better selectivity for the aldehyde.
-
Controlled Addition of Oxidant: Instead of adding the co-oxidant all at once, a slow, controlled addition can maintain a low concentration of the active oxidizing species, favoring the oxidation of the more reactive alcohol over the aldehyde.
Q2: I am observing low conversion of my starting alcohol. What are the potential causes and solutions?
A2: Low conversion can be attributed to several factors:
-
Inactive Catalyst: The DBN catalyst can be deactivated over time or by impurities. Ensure you are using a high-quality source of DBN.
-
Insufficient Co-oxidant: The stoichiometric co-oxidant is consumed during the reaction. Ensure you are using the correct stoichiometry, and consider that some co-oxidants can decompose over time.
-
Sub-optimal Reaction Temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate. A balance must be found. If the reaction is sluggish, a modest increase in temperature may be necessary.
-
Poor Solubility: If the substrate or catalyst is not fully dissolved in the chosen solvent, the reaction rate will be limited. Ensure all components are soluble at the reaction temperature.
-
Inhibitors: Certain functional groups on the substrate or impurities in the reaction mixture can inhibit the catalytic cycle. Purification of the starting material may be necessary.
Q3: My reaction is not selective for the primary alcohol in my diol substrate. How can I improve chemoselectivity?
A3: Nitroxide radicals like DBN and TEMPO are known for their excellent chemoselectivity for primary over secondary alcohols, which is primarily due to steric hindrance around the active oxoammonium ion.[4] If you are experiencing poor selectivity, consider the following:
-
Steric Bulk of the Nitroxide: DBN, with its two tert-butyl groups, is sterically hindered. This inherent property should favor the oxidation of the less sterically hindered primary alcohol.
-
Reaction Conditions: As with over-oxidation, lower temperatures and shorter reaction times can enhance selectivity.
-
pH of the Reaction Medium: The pH can influence the transition state of the oxidation. Under basic conditions, a more compact and sterically demanding five-membered transition state is proposed, which can lead to greater selectivity for primary alcohols.[4]
Q4: I am having difficulty purifying my aldehyde product from the reaction mixture. What are some common impurities and how can I remove them?
A4: Common impurities include unreacted starting alcohol, the corresponding carboxylic acid, and byproducts from the co-oxidant.
-
Unreacted Alcohol: If the polarity difference between the alcohol and the aldehyde is sufficient, column chromatography is an effective purification method.
-
Carboxylic Acid: An acidic impurity can often be removed by a simple basic wash (e.g., with a saturated aqueous solution of sodium bicarbonate) during the work-up. The carboxylate salt will be soluble in the aqueous layer.
-
Co-oxidant Byproducts: The choice of co-oxidant will determine the byproducts. For example, using tert-butyl hypochlorite will generate tert-butanol, which is volatile and can often be removed under reduced pressure.
Data Presentation: Influence of Reaction Conditions on Selectivity
The following table summarizes the general effects of various reaction parameters on the outcome of DBN-mediated oxidations. Quantitative data is highly substrate-dependent, and the trends presented here are for general guidance.
| Parameter | Condition | Effect on Aldehyde Yield (Primary Alcohols) | Effect on Over-oxidation to Carboxylic Acid | Rationale |
| Water Content | Anhydrous | Increases | Decreases significantly | Prevents the formation of the highly oxidizable aldehyde hydrate (B1144303) intermediate.[1][2] |
| Aqueous/Biphasic | May decrease | Increases | Water facilitates the formation of the gem-diol intermediate. | |
| Temperature | Low (e.g., 0 °C) | May decrease rate | Decreases | Can improve selectivity by disfavoring the higher activation energy over-oxidation pathway. |
| High (e.g., Room Temp or above) | Increases rate | May increase | Can lead to loss of selectivity and increased side reactions. | |
| Reaction Time | Short | Optimal at full conversion | Minimized | Reduces the time the aldehyde product is exposed to the oxidant.[5] |
| Long | May decrease | Increases | Prolonged exposure to the oxidant increases the likelihood of over-oxidation. | |
| Co-oxidant | Mild (e.g., NCS, t-BuOCl) | High | Low | These reagents are generally less prone to over-oxidation under controlled conditions. |
| Harsh (e.g., excess bleach) | May be lower | High | Stronger oxidants can readily oxidize both the alcohol and the aldehyde. |
Experimental Protocols
Protocol 1: Selective Oxidation of a Primary Benzylic Alcohol to an Aldehyde using DBN/NCS
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary benzylic alcohol (1.0 mmol, 1.0 equiv).
-
Dissolve the alcohol in anhydrous dichloromethane (B109758) (DCM, 10 mL).
-
Add this compound (DBN) (0.05 mmol, 0.05 equiv).
-
-
Reaction:
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (1.1 mmol, 1.1 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure aldehyde.
-
Visualizations
Diagram 1: Catalytic Cycle of DBN-Mediated Alcohol Oxidation
Caption: Catalytic cycle for the oxidation of a primary alcohol to an aldehyde mediated by DBN.
Diagram 2: Over-oxidation Side Reaction Pathway
Caption: Pathway for the over-oxidation of an aldehyde to a carboxylic acid, facilitated by water.
Diagram 3: Troubleshooting Logic for Low Aldehyde Yield
Caption: A decision tree to troubleshoot low yields in DBN-mediated aldehyde synthesis.
References
Interpreting complex hyperfine splitting in Di-tert-butyl nitroxide EPR.
Technical Support Center: Di-tert-butyl Nitroxide EPR Spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex hyperfine splitting observed in the Electron Paramagnetic Resonance (EPR) spectra of this compound (DTBN).
Frequently Asked Questions (FAQs)
Q1: What is the origin of the primary signal in the EPR spectrum of this compound?
The fundamental EPR spectrum of this compound arises from the unpaired electron, which is primarily localized on the N-O bond.[1] In the absence of any nuclear interaction, this would result in a single absorption line. However, this electron magnetically interacts with the nitrogen nucleus (¹⁴N), which has a nuclear spin (I) of 1. This interaction, known as hyperfine coupling, splits the single line into three distinct lines of equal intensity, corresponding to the three possible nuclear spin magnetic quantum numbers (m_I = +1, 0, -1).[1][2]
Q2: What causes the "complex" or secondary hyperfine splitting in the DTBN spectrum?
The "complex" hyperfine structure refers to additional, smaller splittings of the primary three lines. These arise from the interaction of the unpaired electron with other magnetic nuclei present in the molecule. For this compound, this can include:
-
¹³C Nuclei: The natural abundance of the ¹³C isotope (I = 1/2) in the tert-butyl groups leads to the appearance of low-intensity "satellite" peaks. The unpaired electron can couple to the ¹³C nuclei in the six equivalent methyl groups.[3]
-
Protons (¹H): While there are 18 equivalent protons on the tert-butyl groups, their hyperfine coupling is very small and is typically not resolved in standard solution-phase EPR spectra, contributing only to the width of the main nitrogen lines.[3][4]
-
¹⁷O Nuclei: In samples with natural isotopic abundance, coupling to ¹⁷O (I = 5/2) is generally not observed due to its very low abundance (0.038%).
Q3: How do solvent and temperature affect the EPR spectrum?
Solvent and temperature significantly influence the rotational motion (tumbling) of the DTBN molecule, which in turn affects the EPR spectrum.
-
In low-viscosity solvents at room temperature (fast-tumbling regime): The rapid tumbling averages out the anisotropic (orientation-dependent) magnetic interactions, resulting in a simple, sharp three-line spectrum where the hyperfine coupling to ¹⁴N is isotropic (orientation-independent).[5]
-
In high-viscosity solvents or at low temperatures (slow-tumbling regime): The slower tumbling fails to average the anisotropic interactions. This leads to a complex, broad powder-pattern spectrum where the line shapes are highly distorted.[6][7]
-
Temperature Dependence of Coupling Constants: The magnitude of the ¹⁴N hyperfine coupling constant itself can also show a dependence on temperature.[8]
Troubleshooting Guides
| Problem / Observation | Potential Cause | Recommended Solution |
| Poorly resolved or broad primary triplet | 1. High Sample Concentration: At high concentrations, Heisenberg spin exchange occurs, where radicals collide and exchange electrons, leading to line broadening.[9][10] | Dilute the sample. A typical starting concentration for high-resolution spectra is in the range of 0.1 mM or lower.[11] |
| 2. Dissolved Oxygen: Paramagnetic molecular oxygen (O₂) can interact with the nitroxide radical, causing line broadening through spin-spin interactions. | Degas the sample thoroughly before measurement. This can be done by bubbling an inert gas (e.g., nitrogen, argon) through the solution or by several freeze-pump-thaw cycles. | |
| 3. High Solvent Viscosity: A viscous solvent restricts molecular tumbling, introducing anisotropic broadening.[6] | Choose a less viscous solvent. Alternatively, increase the sample temperature to promote faster tumbling. | |
| Satellite peaks (e.g., from ¹³C) are not visible | 1. Low Signal-to-Noise (S/N) Ratio: Satellite peaks from low-abundance isotopes like ¹³C are inherently weak.[3] | Increase the number of scans to improve the S/N ratio. Ensure the spectrometer is properly tuned. |
| 2. Over-modulation: If the modulation amplitude is larger than the hyperfine splitting of the satellite lines, the features will be smeared out and unresolvable. | Decrease the modulation amplitude. It should ideally be a fraction (e.g., 1/3 to 1/5) of the narrowest peak's linewidth. | |
| Distorted and asymmetric line shapes | 1. Slow-Tumbling Regime: The sample may be too viscous or the temperature too low, preventing the averaging of anisotropic g-values and hyperfine interactions.[5][7] | Increase the temperature or switch to a less viscous solvent to reach the fast-tumbling regime. |
| 2. Microwave Power Saturation: Applying excessive microwave power can saturate the spin system, leading to a reduction in signal intensity and distortion of the line shape. | Perform a power saturation study. Record spectra at various microwave power levels and choose a power setting in the linear response range (i.e., before the signal intensity stops increasing with power). |
Data Presentation: Hyperfine Coupling Constants
The following table summarizes experimentally determined isotropic hyperfine coupling constants for this compound in a benzene (B151609) solution at room temperature.
| Nucleus | Nuclear Spin (I) | Isotropic Hyperfine Coupling Constant (A_iso) |
| ¹⁴N | 1 | 15.18 G |
| ¹³C (methyl) | 1/2 | 4.30 G |
| ¹⁵N | 1/2 | 21.28 G |
| ¹⁷O | 5/2 | 19.41 G |
| Data sourced from The Journal of Chemical Physics.[3] |
Experimental Protocols
Protocol: Acquiring a Standard Solution-Phase EPR Spectrum of DTBN
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a low-viscosity, non-polar solvent (e.g., benzene, toluene, or hexane) to a final concentration of approximately 0.1 mM.
-
Transfer the solution to a standard EPR quartz tube (e.g., 4 mm outer diameter).
-
Degas the sample by bubbling dry nitrogen or argon gas through the solution for 10-15 minutes. Alternatively, perform at least three freeze-pump-thaw cycles for more rigorous oxygen removal.
-
Seal the EPR tube to prevent re-entry of oxygen.
-
-
Spectrometer Setup and Tuning:
-
Insert the sample into the EPR cavity.
-
Tune the spectrometer to the resonant frequency of the cavity. Ensure the tuning dip is critical and centered.
-
Set the center magnetic field to approximately 3500 G (for an X-band spectrometer, ~9.8 GHz).
-
Set an initial sweep width of 100 G to ensure the entire spectrum is captured.
-
-
Parameter Optimization and Data Acquisition:
-
Microwave Power: Start with a low power (e.g., 1-2 mW) to avoid saturation.
-
Modulation Frequency: Use a standard frequency, typically 100 kHz.
-
Modulation Amplitude: Set a low initial value, such as 0.1 G.[11]
-
Time Constant and Conversion Time: Set appropriate values to avoid distorting the signal (e.g., conversion time should be significantly shorter than the sweep time divided by the number of points).
-
Acquire a preliminary spectrum. Adjust the center field and sweep width to properly frame the three-line nitroxide signal.
-
Optimize the signal-to-noise ratio by increasing the number of scans.
-
Refine the modulation amplitude to maximize resolution without broadening the lines.
-
Mandatory Visualization
The following diagram illustrates the logical hierarchy of hyperfine splitting in this compound. The primary interaction is with the ¹⁴N nucleus, which splits the electron's signal into a triplet. Each of these lines is then subject to further, smaller splittings (superhyperfine structure) from other nuclei like ¹³C, leading to a more complex spectrum.[12]
Caption: Logical flow of hyperfine splitting in this compound.
References
- 1. testbook.com [testbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Temperature-dependent hyperfine coupling constants in electron spin resonance. Part 6.—Planar and non-planar nitroxide radicals - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. EPR Line Shifts and Line Shape Changes Due to Spin Exchange of Nitroxide Free Radicals in Liquids | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Di-tert-butyl Nitroxide
Welcome to the technical support center for the purification of Di-tert-butyl nitroxide (DTBN). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on purifying DTBN from reaction mixtures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The primary impurities depend on the synthetic route used. A common method for preparing DTBN involves the reaction of t-nitrobutane with sodium. In this process, the main impurities are typically unreacted starting materials and byproducts such as N,N-di-t-butylhydroxylamine and t-nitrosobutane.[1] It is also possible to have residual solvents from the reaction, such as 1,2-dimethoxyethane (B42094) (glyme).[1]
Q2: What are the primary methods for purifying this compound?
A2: The most common and effective methods for purifying this compound are:
-
Liquid-Liquid Extraction: This is often the first step to remove water-soluble impurities and inorganic salts.
-
Fractional Distillation under Reduced Pressure: This is a highly effective method for separating the volatile DTBN from less volatile impurities.[1]
-
Column Chromatography: This technique can be used to separate DTBN from impurities with different polarities.
-
Crystallization: While DTBN is a red liquid at room temperature, it can be solidified at low temperatures, offering a potential purification route, though this is less commonly reported.
Q3: How do I choose the best purification method for my reaction mixture?
A3: The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the desired final purity. The following logical workflow can guide your decision:
Q4: What are the stability and storage recommendations for purified this compound?
A4: this compound is a stable free radical, largely due to the steric hindrance provided by the tert-butyl groups.[2] It is, however, recommended to store the purified compound in a cool, dry place.[2] For long-term storage, refrigeration at 2-8°C is advisable.[3] It is also important to keep the container tightly closed and in a well-ventilated area.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of purified product. | The reaction temperature may have exceeded 30°C, leading to a significant decrease in yield.[1] | Carefully control the reaction temperature during synthesis. |
| Incomplete extraction of the product from the aqueous layer. | Perform multiple extractions with pentane until the extracts are colorless.[1] | |
| Decomposition of the product during distillation due to excessive heat. | Ensure the pot temperature does not exceed 100°C during distillation.[1] Use an efficient vacuum to lower the boiling point. | |
| Product is still impure after distillation. | Co-distillation with impurities having similar boiling points. | Improve the efficiency of the fractional distillation by using a spinning-band column or a longer packed column.[1] |
| Presence of N,N-di-t-butylhydroxylamine, which can sometimes crystallize in the condenser.[1] | Repeat the cold, dilute hydrochloric acid wash before distillation to ensure complete removal of the hydroxylamine.[1] | |
| The crude mixture shows a reddish-brown color. | This is the expected color of the organic layer containing this compound. | This is not an issue and is indicative of product formation. |
| Colorless solid forms during the reaction. | This is a normal observation as the reaction progresses.[1] | Continue the reaction as planned. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of this compound from impurities. | The solvent system (mobile phase) is not optimized for the separation. | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane (B92381) and ethyl acetate) to determine the optimal mobile phase for separation. |
| The column is overloaded with the crude mixture. | Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica (B1680970) gel by weight. | |
| The product elutes too quickly or too slowly. | The polarity of the mobile phase is too high or too low, respectively. | Adjust the polarity of the solvent system. Increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute the product faster, or decrease it to slow down the elution. |
| Streaking or tailing of the product band on the column. | The crude sample was not loaded onto the column in a concentrated band. | Dissolve the crude sample in a minimal amount of the mobile phase before loading it onto the column. |
| The silica gel is too acidic, causing decomposition of the nitroxide. | Use deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent) to prevent decomposition. |
Data Presentation
The following table summarizes the typical efficiencies of the most common purification methods for this compound. The values presented are representative and can vary depending on the specific properties of the desired compound and the precise experimental conditions.
| Purification Method | Typical Yield | Typical Purity | Notes |
| Fractional Distillation | 36-43%[1] | >95% | Highly effective for removing non-volatile impurities and those with significantly different boiling points. Requires careful temperature and pressure control.[1] |
| Column Chromatography | Variable | >98% | Excellent for obtaining highly pure product, especially for removing impurities with similar boiling points. Can be time-consuming and require significant solvent usage. |
| Liquid-Liquid Extraction | >90% (crude) | 80-95% | A rapid method for the initial bulk removal of water-soluble and some polar impurities. Often requires a subsequent purification step like distillation or chromatography.[1] |
Experimental Protocols
Protocol 1: Purification by Extraction and Fractional Distillation[1]
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
Crude this compound reaction mixture
-
Pentane
-
0.25 N Hydrochloric acid (ice-cold)
-
0.2 N Sodium hydroxide (B78521) (ice-cold)
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
Initial Workup:
-
To the crude reaction slurry, add water and separate the reddish-brown organic layer.
-
Extract the aqueous layer with several portions of pentane until the extracts are colorless.
-
Combine the organic layer and the pentane extracts.
-
-
Washing:
-
Cool the combined organic solution to 0°C.
-
Wash the solution rapidly and thoroughly with two portions of ice-cold 0.25 N hydrochloric acid to remove hydroxylamine impurities.
-
Immediately wash the pentane solution with cold water, followed by a wash with cold 0.2 N sodium hydroxide.
-
Extract the combined cold, aqueous acidic washings with a small portion of pentane. Use this pentane extract to wash the aqueous sodium hydroxide layer, then wash with water and combine with the main pentane solution.
-
-
Drying and Concentration:
-
Dry the pentane solution over anhydrous magnesium sulfate.
-
Remove the bulk of the pentane by evaporation under reduced pressure at room temperature.
-
-
Fractional Distillation:
-
Fractionate the remaining liquid using an efficient spinning-band column under reduced pressure.
-
Collect and discard the foreruns of pentane and any solvent containing t-nitrosobutane.
-
Collect the red this compound fraction at a boiling point of 59–60°C (11 mm Hg).
-
References
Validation & Comparative
Comparing the stability of Di-tert-butyl nitroxide with other nitroxide radicals.
A Comparative Analysis of the Stability of Di-tert-butyl Nitroxide and Other Nitroxide Radicals
This guide provides a detailed comparison of the stability of this compound (DTBN) against other common nitroxide radicals, with a focus on providing quantitative data and experimental context for researchers, scientists, and professionals in drug development.
Introduction to Nitroxide Radical Stability
Nitroxide radicals (or aminoxyls) are a class of unusually stable organic free radicals. Their persistence is primarily attributed to the delocalization of the unpaired electron between the nitrogen and oxygen atoms and, more significantly, to kinetic stabilization from bulky substituents surrounding the N-O• group.[1][2][3] This stability makes them invaluable tools in various fields, serving as spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy, catalysts in organic synthesis, and antioxidants in biomedical applications.[4][5][6][7] The choice of a specific nitroxide radical often hinges on its stability under particular experimental conditions. This guide focuses on comparing this compound (DTBN), a classic acyclic nitroxide, with other widely used radicals, particularly the cyclic piperidine (B6355638) derivative, TEMPO.
Core Factors Governing Nitroxide Stability
The remarkable stability of nitroxide radicals is not inherent to the N-O• group alone but is conferred by specific structural features that prevent common radical decay pathways.
-
Steric Hindrance: The presence of bulky alkyl groups, particularly at the α-carbons (the carbons adjacent to the nitrogen), is the most critical factor. These groups physically shield the radical center, preventing dimerization and other bimolecular reactions that would quench the radical.[3][5][8] DTBN owes its stability almost entirely to the two bulky tert-butyl groups attached to the nitrogen.[5]
-
Absence of α-Hydrogens: Nitroxides lacking hydrogen atoms on the α-carbons exhibit significantly enhanced stability. This is because a primary decomposition pathway for many radicals is disproportionation, which involves the abstraction of an α-hydrogen. Cyclic nitroxides like TEMPO are designed with quaternary α-carbons (each bearing two methyl groups) to eliminate this decay route entirely.[4][7]
-
Structural Rigidity: Cyclic structures, such as those in piperidine (like TEMPO) or pyrrolidine (B122466) rings, impose conformational rigidity. This structural constraint contributes to stability by preventing decomposition pathways that would require significant geometric changes.[4]
Comparative Analysis: DTBN vs. Other Nitroxides
The primary distinction in stability often lies between acyclic and cyclic nitroxides.
-
This compound (DTBN): As an acyclic, or open-chain, nitroxide, DTBN's stability is derived exclusively from the steric shielding provided by its two large tert-butyl groups.[5] This makes it a very persistent radical. However, its oxidized form, the oxoammonium cation (DTBO+), is known to be unstable, which can be a limitation in electrochemical applications.
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): TEMPO is the archetypal stable cyclic nitroxide. Its high stability is a result of the combined effects of steric hindrance from the four α-methyl groups and the prevention of disproportionation due to the lack of α-hydrogens.[4] Unlike DTBN, the TEMPO/TEMPO+ redox couple is electrochemically reversible, indicating greater stability of its oxidized form under these conditions.
Below is a diagram illustrating the structural differences that lead to their stability.
The logical relationship between these structural features and radical stability is outlined in the following diagram.
Quantitative Stability Data
The stability of nitroxides can be assessed through various metrics, including thermal decomposition temperatures and electrochemical properties. While direct kinetic data for decomposition is sparse, related physical properties offer insight.
| Parameter | This compound (DTBN) | TEMPO | Key Stability Implication |
| Structure Type | Acyclic | Cyclic (Piperidine) | TEMPO's cyclic structure prevents disproportionation, a key decay pathway unavailable to DTBN.[4][7] |
| Boiling Point | 74-75 °C @ 34 mmHg[9] | 73-75 °C @ 13 mmHg | Indicates volatility but not directly radical stability. |
| Decomposition Temp. | ~168 °C (for a related dinitronyl nitroxide)[8] | > 380 K (107 °C) starts conversion to hydroxylamine[10] | Both are thermally stable, but decay mechanisms differ. TEMPO can be deoxygenated at high temperatures.[10] |
| Electrochemical Stability | Irreversible oxidation (DTBO+ is unstable) | Reversible 1 e− oxidation to TEMPO+ | TEMPO's oxidized form is significantly more stable, making it more suitable for electrocatalytic cycles. |
| Reaction with Alkyl Radicals | Diffusion-limited rate | Diffusion-limited rate (k ≈ 1−3 × 10¹⁰ M⁻¹ s⁻¹)[7] | Both are excellent radical scavengers, a measure of reactivity rather than intrinsic stability. |
Experimental Protocols for Stability Assessment
The stability of nitroxide radicals is typically quantified by monitoring their concentration over time under specific conditions using Electron Paramagnetic Resonance (EPR) spectroscopy or by assessing their electrochemical behavior using Cyclic Voltammetry.
Protocol 1: Thermal Stability Analysis using EPR Spectroscopy
This method measures the rate of radical decay at elevated temperatures.
-
Sample Preparation: Prepare a solution of the nitroxide radical (e.g., 1 mM DTBN or TEMPO) in a high-boiling, inert solvent like toluene (B28343) or decane.
-
Initial Measurement: Transfer the solution to a quartz EPR tube. Record the initial EPR spectrum at room temperature. The double integral of the signal is directly proportional to the radical concentration.
-
Thermal Stress: Place the EPR tube in a thermostated oil bath or a variable temperature controller within the EPR spectrometer set to a specific high temperature (e.g., 120 °C).
-
Time-course Monitoring: Record EPR spectra at regular time intervals (e.g., every 30 minutes) while maintaining the high temperature.
-
Data Analysis: Calculate the radical concentration at each time point by comparing the signal's double integral to the initial measurement. Plot the natural logarithm of the concentration versus time.
-
Kinetic Determination: For a first-order decay process, the plot will be linear. The negative slope of this line yields the decay rate constant (k). The half-life (t₁/₂) can then be calculated as ln(2)/k.
The workflow for this experiment is visualized below.
Protocol 2: Electrochemical Stability Analysis using Cyclic Voltammetry (CV)
This technique probes the stability of the different oxidation states of the nitroxide.
-
Electrolyte Solution: Prepare a solution of the nitroxide (e.g., 1-5 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate).
-
Cell Assembly: Assemble a three-electrode electrochemical cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Voltammetric Scan: Scan the potential from an initial value (e.g., 0 V) to a value beyond the nitroxide's oxidation potential (e.g., +1.0 V) and then reverse the scan back to the start.
-
Data Interpretation:
-
Reversible Process: A stable oxidized species will show a corresponding reduction peak on the reverse scan. The ratio of the cathodic to anodic peak currents (ipc/ipa) will be close to unity for a perfectly reversible system (like TEMPO).
-
Irreversible Process: The absence of a reduction peak on the reverse scan indicates that the oxidized species is unstable and has undergone a chemical reaction before it could be reduced (as is the case for DTBN).
-
Conclusion
Both this compound and TEMPO are highly stable free radicals, a property derived from substantial steric protection around the N-O• moiety. DTBN's stability is a testament to the effectiveness of pure steric hindrance in an acyclic system. However, cyclic nitroxides like TEMPO exhibit superior overall stability, particularly in electrochemical contexts, due to a combination of steric shielding and the complete elimination of disproportionation as a decay pathway. The choice between these radicals should be guided by the specific application: DTBN is an excellent choice as a simple, sterically hindered radical scavenger, while TEMPO offers greater versatility, especially in redox-based catalysis, due to the stability of its corresponding oxoammonium cation.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable Nitroxide Radicals | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Chemistry and Biology of Nitroxide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 2406-25-9: this compound | CymitQuimica [cymitquimica.com]
- 6. Advances in the synthesis of nitroxide radicals for use in biomolecule spin labelling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galvinoxyl-inspired dinitronyl nitroxide: structural, magnetic, and theoretical studies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00591G [pubs.rsc.org]
- 9. This compound technical grade, 90 2406-25-9 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation of Di-tert-butyl nitroxide as a spin probe for membrane fluidity.
A comprehensive evaluation of Di-tert-butyl nitroxide (DTBN) and its alternatives for probing membrane fluidity, tailored for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of this compound (DTBN) as a spin probe for membrane fluidity against other commonly used nitroxide spin probes, namely 5-doxylstearic acid (5-DSA) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The selection of an appropriate spin probe is critical for accurate characterization of membrane properties, which plays a pivotal role in cellular processes and drug-membrane interactions. This document summarizes key performance indicators, presents detailed experimental protocols, and offers visual representations of the underlying principles and workflows.
Comparative Analysis of Spin Probe Performance
The efficacy of a spin probe in reporting membrane fluidity is determined by its partitioning behavior, molecular motion within the bilayer, and the sensitivity of its Electron Paramagnetic Resonance (EPR) spectrum to the surrounding environment. The following tables summarize the key quantitative parameters for DTBN, 5-DSA, and TEMPO in model lipid membranes, primarily focusing on dipalmitoylphosphatidylcholine (DPPC) bilayers, a common model for biological membranes.
Table 1: Partition Coefficients of Nitroxide Spin Probes in DPPC Membranes
| Spin Probe | Partition Coefficient (K) | Comments |
| This compound (DTBN) | ~3.5 | Partitions between the aqueous and hydrocarbon phases of the membrane.[1][2] |
| 5-doxylstearic acid (5-DSA) | High (not typically expressed as K) | Anchored in the bilayer with the nitroxide group near the polar headgroup region. |
| 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) | Dependent on membrane phase; higher in fluid phase | Partitions between the aqueous phase and the fluid lipid regions of the membrane.[3] |
Table 2: Rotational Correlation Times (τc) of Nitroxide Spin Probes in DPPC Membranes
| Spin Probe | Rotational Correlation Time (τc) | Comments |
| This compound (DTBN) | Increases with decreasing temperature | Reflects the microviscosity of its environment within the membrane.[1][2] |
| 5-doxylstearic acid (5-DSA) | ~1-10 ns (in the slow-motional regime) | Reports on the restricted motion within the ordered acyl chain region. |
| 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) | ~10-100 ps (in the fast-motional regime) | Reflects the fluidity of the membrane's polar headgroup region and the aqueous interface.[4] |
Table 3: Key EPR Spectral Parameters for Membrane Fluidity Analysis
| Parameter | Description | Spin Probe Applicability |
| Order Parameter (S) | A measure of the orientational order and motional restriction of the spin probe's long molecular axis with respect to the membrane normal. A value of S near 1.0 indicates a highly rigid environment, while lower values suggest a more fluid state. | Primarily used for anchored probes like 5-DSA. |
| Rotational Correlation Time (τc) | The average time it takes for the spin probe to rotate by one radian. Shorter τc values indicate a more fluid environment. | Applicable to all three probes, but calculated using different assumptions based on their motional regime (fast, intermediate, or slow).[5] |
| Partitioning (Spectral Subtraction) | The distribution of a spin probe between the aqueous and lipid phases, which can be quantified by analyzing the composite EPR spectrum. | Particularly relevant for small, water-soluble probes like DTBN and TEMPO.[1][2] |
| Hyperfine Splitting (Amax and Amin) | The separation between the outermost and innermost peaks in the EPR spectrum, which is sensitive to the polarity and motion of the nitroxide's environment. | Used in the calculation of the order parameter for probes like 5-DSA. |
Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental procedures. The following sections detail the key protocols for preparing samples and acquiring EPR data for membrane fluidity studies.
Protocol 1: Preparation of Liposomes for EPR Studies
This protocol describes the thin-film hydration method for preparing multilamellar vesicles (MLVs), which can be further processed into unilamellar vesicles (LUVs) by extrusion.
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DPPC) and the spin probe (DTBN, 5-DSA, or TEMPO) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. The final spin probe concentration should be in the range of 0.5-1 mol% relative to the lipid concentration to avoid spin-spin interactions.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[6]
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[7]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask and gently agitating. The temperature of the buffer should be above the phase transition temperature of the lipid (e.g., >41°C for DPPC).[7]
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion (Optional for LUVs):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate filters with a specific pore size (e.g., 100 nm) using a mini-extruder.[8]
-
Perform multiple passes (e.g., 10-20) through the filter to ensure a homogenous population of LUVs.
-
Protocol 2: EPR Spectroscopy of Spin-Labeled Membranes
-
Sample Loading:
-
Transfer an aliquot of the spin-labeled liposome (B1194612) suspension into a capillary tube suitable for EPR measurements.
-
Seal the capillary tube to prevent evaporation.
-
-
EPR Spectrometer Setup:
-
Place the capillary tube in the EPR spectrometer's resonant cavity.
-
Set the desired temperature using the instrument's temperature controller.
-
Typical X-band EPR spectrometer settings for nitroxide spin probes are:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: Non-saturating levels (e.g., 5-10 mW)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: Optimized for signal-to-noise without line broadening (e.g., 0.5-1.0 G)
-
Sweep Width: ~100 G
-
Time Constant and Sweep Time: Adjusted for adequate signal averaging.
-
-
-
Data Acquisition:
-
Record the first-derivative EPR spectrum.
-
Acquire spectra at a range of temperatures to study phase transitions and temperature-dependent changes in membrane fluidity.
-
Protocol 3: Calculation of Key Fluidity Parameters
-
Partition Coefficient (K) for DTBN and TEMPO:
-
The EPR spectrum of a partitioning probe is a superposition of two components: a sharp, three-line spectrum from the probe in the aqueous phase and a broader spectrum from the probe in the more viscous lipid phase.[1][2]
-
Deconvolute the composite spectrum to determine the relative populations of the probe in the lipid (H) and aqueous (P) phases.
-
The partition parameter (f) can be calculated as: f = H / (H + P).
-
-
Rotational Correlation Time (τc):
-
For small probes in the fast-motional regime (e.g., TEMPO): τc can be estimated from the linewidths of the EPR spectrum.[4]
-
For probes in the slow-motional regime (e.g., 5-DSA): τc is more complex to determine and often requires spectral simulations using software packages like EasySpin or SimLabel.[9][10][11] A simplified estimation can be made using the relationship: τc = a(1 - S)^b, where S is the order parameter and a and b are empirical constants.[12]
-
-
Order Parameter (S) for 5-DSA:
-
The order parameter is calculated from the hyperfine splitting values (A'∥ and A'⊥) obtained from the EPR spectrum: S = (A'∥ - A'⊥) / (Azz - Axx)
-
Where A'∥ and A'⊥ are the experimental parallel and perpendicular hyperfine splittings, and Azz and Axx are the principal values of the hyperfine tensor for the nitroxide in a rigid lattice.
-
Visualizing the Workflow and Concepts
To further clarify the experimental and conceptual frameworks, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for membrane fluidity analysis using spin probes.
Caption: Comparison of the localization and reporting of different spin probes.
Conclusion
This compound serves as a valid spin probe for assessing membrane fluidity, particularly for understanding the properties of the hydrophobic core of the lipid bilayer. Its partitioning behavior provides insights into the overall microviscosity of this region. However, for a more comprehensive understanding of membrane dynamics, a multi-probe approach is recommended. 5-doxylstearic acid is invaluable for characterizing the order and dynamics of the acyl chains at specific depths, while TEMPO is well-suited for probing the fluidity of the membrane-water interface. The choice of spin probe should, therefore, be dictated by the specific research question and the region of the membrane under investigation. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to design and execute their membrane fluidity studies effectively.
References
- 1. Molecular dynamics and partitioning of this compound in stratum corneum membranes: effect of terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Location of the TEMPO moiety of TEMPO-PC in phosphatidylcholine bilayers is membrane phase dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rotational correlation time - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. acert.cornell.edu [acert.cornell.edu]
The Ascendancy of Di-tert-butyl Nitroxide in Controlled Polymer Synthesis: A Comparative Guide
In the landscape of Nitroxide-Mediated Polymerization (NMP), the choice of the mediating nitroxide is paramount to achieving well-defined polymers with controlled molecular weights and narrow polydispersity. While 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has historically been a workhorse in this field, its limitations, particularly with acrylate (B77674) monomers, have paved the way for the emergence of more versatile alternatives. Among these, Di-tert-butyl nitroxide (DTBN) has garnered significant attention, offering distinct advantages in polymerization kinetics and control. This guide provides a comprehensive comparison of DTBN with other commonly used nitroxides, supported by experimental data, detailed protocols, and a visualization of the polymerization mechanism.
Performance Comparison: this compound vs. Alternatives
The efficacy of a nitroxide in NMP is largely dictated by the stability of the dormant alkoxyamine species and the rate at which it undergoes reversible homolytic cleavage to a propagating radical and the nitroxide. The steric bulk of the nitroxide plays a crucial role in this equilibrium.
One of the primary advantages of this compound is its ability to mediate the polymerization of monomers that are challenging for TEMPO, such as acrylates. This is attributed to the greater steric hindrance around the nitroxyl (B88944) radical in DTBN, which leads to a weaker C-O bond in the dormant alkoxyamine, facilitating dissociation at lower temperatures.
For the polymerization of tert-butyl acrylate (tBA), the use of DTBN allows for controlled polymerization at lower temperatures than with TEMPO.[1] Furthermore, the polymerization rate can be enhanced by the addition of a radical initiator like dicumyl peroxide (DCP) without significantly broadening the polydispersity.[1]
A key kinetic parameter, the pseudo-first-order activation rate constant (kact) for the poly(tBA)-DTBN adduct, has been determined to be 1.0 × 10-3 s-1 at 120 °C.[1] This indicates that the activation-deactivation cycles are frequent enough to ensure a low polydispersity.[1] While direct comparative data under identical conditions is scarce, the challenging nature of acrylate polymerization with TEMPO is well-documented, often requiring very high temperatures and still resulting in poor control.[2]
For styrene (B11656) polymerization, it has been noted that this compound provides improved control and faster polymerization rates compared to TEMPO.
The following tables summarize key performance indicators for different nitroxides in the polymerization of various monomers. It is important to note that the data is compiled from different studies and experimental conditions may vary.
Table 1: Comparison of Nitroxides for the Polymerization of tert-Butyl Acrylate (tBA)
| Nitroxide | Temperature (°C) | Initiator | kact (s-1) | Polydispersity Index (PDI) | Reference |
| This compound (DTBN) | 120 | Dicumyl Peroxide | 1.0 × 10-3 | Low (initially) | [1] |
| TEMPO | >120 | Not specified | Not reported | Generally poor control | [1] |
Table 2: General Comparison of Nitroxides for Different Monomers
| Nitroxide | Monomer | Key Advantages of DTBN |
| This compound (DTBN) | Acrylates | Enables controlled polymerization at lower temperatures compared to TEMPO. |
| This compound (DTBN) | Styrene | Improved control and faster polymerization rates compared to TEMPO. |
| TEMPO | Styrene | Well-established, but can require higher temperatures. |
| TEMPO | Acrylates | Generally ineffective, leading to poor control and broad PDI.[2] |
| SG1 | Acrylates, Styrene | A highly efficient acyclic nitroxide, often used as a benchmark for controlled polymerization. |
Experimental Protocols
Below are detailed methodologies for key experiments in nitroxide-mediated polymerization.
General Protocol for Nitroxide-Mediated Polymerization of tert-Butyl Acrylate using this compound
This protocol is adapted from general procedures for NMP and specific information available for DTBN.
Materials:
-
tert-Butyl acrylate (tBA), inhibitor removed
-
This compound (DTBN)
-
Dicumyl peroxide (DCP)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Schlenk flask and other standard glassware for air-sensitive reactions
-
Nitrogen or Argon source
Procedure:
-
Monomer Purification: Pass tert-butyl acrylate through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (Nitrogen or Argon).
-
Charging the Reactor: To the Schlenk flask, add the desired amounts of tert-butyl acrylate, this compound, and dicumyl peroxide. The molar ratio of initiator to nitroxide is crucial for controlling the polymerization and is typically around 1:1.3. Add anhydrous solvent if the polymerization is to be carried out in solution.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 120 °C).
-
Monitoring the Reaction: At timed intervals, take aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion (by 1H NMR or GC) and the evolution of molecular weight and polydispersity (by Gel Permeation Chromatography - GPC).
-
Termination: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Mechanism of Nitroxide-Mediated Polymerization
The underlying principle of NMP is the reversible trapping of the growing polymer chain (propagating radical, P•) by a stable nitroxide radical (R2NO•) to form a dormant alkoxyamine species (P-ONR2). This equilibrium minimizes the concentration of active radicals, thereby suppressing irreversible termination reactions (e.g., radical-radical coupling).
The diagram illustrates the key steps in Nitroxide-Mediated Polymerization. The process begins with the generation of an initial propagating radical (P₁•). This radical then enters a reversible equilibrium with this compound (DTBN•), forming a dormant alkoxyamine species (Pₙ-DTBN). The propagating radical (Pₙ•) can add monomer units to grow the polymer chain. The equilibrium between the active and dormant species is the cornerstone of the controlled nature of NMP.
References
A Comparative Analysis of Cyclic vs. Acyclic Nitroxide Spin Labels for Advanced Research Applications
For researchers, scientists, and drug development professionals, the choice of a spin label is critical for the success of biophysical studies. This guide provides an objective comparison of the performance of cyclic and acyclic nitroxide spin labels, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Nitroxide spin labels are stable organic radicals that are widely used as probes in electron paramagnetic resonance (EPR) spectroscopy and nuclear magnetic resonance (NMR) to provide information on the structure, dynamics, and environment of biomolecules. The two main classes of nitroxide spin labels, cyclic and acyclic, exhibit distinct properties that make them suitable for different applications. This guide delves into a comparative study of these two classes, focusing on their stability, sensitivity, and applications, particularly in the context of studying protein conformational changes.
Performance Comparison: Cyclic vs. Acyclic Nitroxide Spin Labels
The selection of a nitroxide spin label is often a trade-off between stability and sensitivity. The structural rigidity of cyclic nitroxides generally imparts greater stability, while the flexibility of acyclic nitroxides can offer advantages in certain applications.
| Parameter | Cyclic Nitroxides (e.g., TEMPO, PROXYL) | Acyclic Nitroxides (e.g., Di-tert-butyl nitroxide) | Key Considerations |
| Chemical Stability | Generally more stable due to the rigid ring structure which protects the nitroxide moiety. Five-membered rings (pyrrolidine, pyrroline) are often more stable than six-membered rings (piperidine).[1] | Can be less stable and more susceptible to reduction to the corresponding hydroxylamine. | Stability is crucial for in-cell EPR and long-duration experiments where the spin label is exposed to reducing agents like ascorbate (B8700270). |
| Reduction Potential | Oxidation potentials are influenced by the ring system and substituents. For example, piperidine (B6355638) nitroxides have been noted to have increased rates of reduction compared to five-membered ring nitroxides.[2][3][4] | Generally more susceptible to reduction. | A lower reduction potential indicates a higher propensity for the nitroxide to be reduced, which can lead to signal loss. |
| Spin-Lattice Relaxation (T1) | T1 times are influenced by molecular tumbling and can be in the microsecond range. For example, the T1 of TEMPO in deoxygenated aqueous solution is concentration-dependent. | T1 times are also in the microsecond range and are sensitive to the local environment and molecular motion. | Longer T1 times are generally desirable for pulsed EPR techniques as they allow for longer measurement times and can provide information about slower motions. |
| Spin-Spin Relaxation (T2) | T2 times are typically in the range of hundreds of nanoseconds to microseconds and are sensitive to molecular motion and interactions. For TEMPO in deoxygenated aqueous solution, T2 is also concentration-dependent. | T2 times are sensitive to the flexibility of the molecule and interactions with the surrounding environment. | Longer T2 times are beneficial for obtaining narrower spectral lines and for coherence-based pulsed EPR experiments. |
| Mobility | The rigid ring structure restricts the internal motion of the nitroxide, making the EPR spectrum more sensitive to the overall motion of the labeled macromolecule. | The greater conformational flexibility can lead to more complex EPR spectra, which can sometimes be advantageous for probing local dynamics. | The choice between a rigid or flexible label depends on the specific information sought about the biological system. |
Experimental Protocols
Determination of Nitroxide Stability against Ascorbate Reduction
This protocol assesses the chemical stability of nitroxide spin labels in a reducing environment, simulating conditions that may be encountered in biological systems.
Methodology:
-
Sample Preparation: Prepare a stock solution of the nitroxide spin label (e.g., 1 mM) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4). Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 100 mM), in the same buffer.
-
EPR Measurement Setup:
-
Transfer a known volume of the nitroxide solution into a quartz EPR capillary tube.
-
Record the initial EPR spectrum of the nitroxide solution at room temperature. This will serve as the baseline (t=0) measurement.
-
-
Initiation of Reduction:
-
Add a specific volume of the ascorbate solution to the EPR tube containing the nitroxide solution to achieve a desired final concentration ratio (e.g., 1:100 nitroxide to ascorbate).
-
Mix the solution thoroughly and immediately place the capillary tube back into the EPR spectrometer.
-
-
Time-Resolved EPR Spectroscopy:
-
Acquire EPR spectra at regular time intervals (e.g., every 5 minutes) for a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
For each spectrum, determine the signal intensity by measuring the peak-to-peak height of the central line of the nitroxide triplet.
-
Plot the normalized signal intensity as a function of time.
-
The rate of signal decay provides a quantitative measure of the nitroxide's stability against reduction by ascorbate. A slower decay rate indicates higher stability.[5]
-
Measurement of T1 and T2 Relaxation Times by Pulsed EPR
These protocols are used to determine the spin-lattice (T1) and spin-spin (T2) relaxation times, which are crucial indicators of the spin label's sensitivity to its environment and dynamics.
a) T1 Measurement (Inversion Recovery):
-
Pulse Sequence: The inversion recovery experiment utilizes a (π) - τ - (π/2) - echo pulse sequence.
-
Experimental Setup:
-
A strong π (180°) pulse is applied to invert the net magnetization.
-
A variable delay time (τ) is introduced, during which the magnetization begins to relax back towards its equilibrium state along the z-axis.
-
A π/2 (90°) pulse is then applied to rotate the partially relaxed magnetization into the transverse plane for detection.
-
The intensity of the resulting free induction decay (FID) or echo is measured.
-
-
Data Acquisition: The experiment is repeated for a series of increasing τ values.
-
Data Analysis: The signal intensity as a function of τ is fitted to an exponential recovery function to extract the T1 value.[2][6][7]
b) T2 Measurement (Spin Echo):
-
Pulse Sequence: The Hahn echo pulse sequence, (π/2) - τ - (π) - τ - echo, is commonly used.
-
Experimental Setup:
-
A π/2 pulse is applied to tip the magnetization into the transverse plane.
-
During the first delay period (τ), the spins dephase due to both inherent T2 processes and magnetic field inhomogeneities.
-
A π pulse is then applied to refocus the dephasing caused by field inhomogeneities.
-
After a second delay period (τ), the spins rephase to form a spin echo.
-
-
Data Acquisition: The intensity of the spin echo is measured as the delay time τ is varied.
-
Data Analysis: The decay of the echo intensity as a function of 2τ is fitted to an exponential decay function to determine the T2 relaxation time.[8][9]
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying protein conformational changes using site-directed spin labeling (SDSL) with nitroxide spin labels, as exemplified by the light-induced activation of rhodopsin.
Caption: Workflow for studying rhodopsin conformational change using SDSL-EPR.
This workflow demonstrates the key steps involved in using nitroxide spin labels to probe protein dynamics.[6][10][11][12] The introduction of a cysteine residue at a specific site allows for the covalent attachment of a nitroxide spin label. By comparing the EPR spectra of the protein in its different functional states (e.g., the dark and light-activated states of rhodopsin), researchers can deduce changes in the local environment, mobility, and distance between labeled sites, thereby elucidating the structural basis of protein function.
Conclusion
The choice between cyclic and acyclic nitroxide spin labels is dictated by the specific requirements of the experiment. Cyclic nitroxides are generally favored for applications demanding high stability, such as in-cell studies or experiments involving long acquisition times. Their rigid structure provides a sensitive probe for the overall dynamics of the macromolecule to which they are attached. Acyclic nitroxides, while often less stable, offer greater flexibility, which can be advantageous for probing local environmental changes and dynamics. By carefully considering the trade-offs in stability and sensitivity, and by employing the appropriate experimental protocols, researchers can effectively harness the power of nitroxide spin labels to gain valuable insights into the intricate world of biomolecular structure and function.
References
- 1. Echo-based Single Point Imaging (ESPI): A Novel Pulsed EPR Imaging Modality for High Spatial Resolution & Quantitative Oximetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. cdn.carleton.edu [cdn.carleton.edu]
- 5. Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relaxation Determination [epr.miamioh.edu]
- 7. Optimized Inversion Recovery Sequences for Quantitative T1 and Magnetization Transfer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. radiologycafe.com [radiologycafe.com]
- 9. University of Ottawa NMR Facility Blog: Echoes, T2 Measurements and Diffusion [u-of-o-nmr-facility.blogspot.com]
- 10. CONDENSED-MATTER SPECTROSCOPY SPECTRAL METHODS FOR STUDY OF THE G-PROTEIN–COUPLED RECEPTOR RHODOPSIN. II. MAGNETIC RESONANCE METHODS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterizing rhodopsin signaling by EPR spectroscopy: from structure to dynamics [ouci.dntb.gov.ua]
- 12. SPECTRAL METHODS FOR STUDY OF THE G-PROTEIN-COUPLED RECEPTOR RHODOPSIN. I. VIBRATIONAL AND ELECTRONIC SPECTROSCOPY - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Molecular Architectures: A Comparative Guide to EPR Distance Measurements Using Di-tert-butyl Nitroxide
For researchers, scientists, and drug development professionals navigating the intricate world of structural biology, precise distance measurements at the nanometer scale are paramount. Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when employing spin labels like Di-tert-butyl nitroxide, offers a powerful tool for elucidating the structure and dynamics of biomolecules. This guide provides a comprehensive comparison of EPR-based distance measurements, cross-validated with other established techniques, supported by experimental data and detailed protocols to ensure robust and reliable structural insights.
The combination of site-directed spin labeling (SDSL) with pulsed dipolar EPR spectroscopy (PDS) has become a cornerstone of modern structural biology.[1] This approach provides crucial information on conformational changes, structural heterogeneity, and the architecture of macromolecular complexes.[2][3][4] Among the various spin labels, nitroxides are the most commonly used, and techniques like Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR), are frequently employed to measure the distances between them.[1][5][6][7]
This guide focuses on the application of this compound and similar nitroxide radicals in EPR distance measurements and critically compares the results with those obtained from alternative methods such as Förster Resonance Energy Transfer (FRET), Nuclear Magnetic Resonance (NMR), and X-ray crystallography. Understanding the strengths, weaknesses, and synergies of these techniques is essential for integrative structural modeling.[2][3][4][8]
Comparative Analysis of Distance Measurements
To provide a clear and objective comparison, the following table summarizes quantitative distance measurement data from studies where EPR techniques using nitroxide spin labels were cross-validated against other methods. These studies often utilize well-characterized protein systems that undergo ligand-induced conformational changes.
| Protein & Labeled Residues | Technique | Ligand | Measured Distance (nm) | Reference Structure Distance (nm) |
| HiSiaP (SBP) | PELDOR/DEER | - | 4.8 | 4.9 |
| + Sialic Acid | 3.7 | 3.8 | ||
| smFRET | - | 4.7 | 4.9 | |
| + Sialic Acid | 3.6 | 3.8 | ||
| MalE (MBP) | PELDOR/DEER | - | 3.9 | 4.0 |
| + Maltose | 2.8 | 2.9 | ||
| smFRET | - | 3.8 | 4.0 | |
| + Maltose | 2.7 | 2.9 | ||
| SBD2 | PELDOR/DEER | - | 4.2 | 4.3 |
| + Substrate | 3.1 | 3.2 | ||
| smFRET | - | 4.1 | 4.3 | |
| + Substrate | 3.0 | 3.2 |
Data compiled from studies conducting large-scale cross-validation of PELDOR/DEER and smFRET.[2][3][4][9] The reference distances are typically predicted from structural models.
The data consistently demonstrates a high degree of correlation between distances measured by PELDOR/DEER and smFRET, with both techniques accurately capturing conformational changes upon ligand binding.[2][3][4] However, minor discrepancies can arise due to factors such as the use of cryoprotectants in EPR measurements and potential interactions between the fluorescent labels and the protein surface in FRET experiments.[2][4][9][10]
Experimental Protocols
Reproducibility and accuracy are contingent on meticulous experimental execution. Below are detailed methodologies for key experiments.
PELDOR/DEER Spectroscopy with Nitroxide Labels
Pulsed Electron-Electron Double Resonance (PELDOR), also known as Double Electron-Electron Resonance (DEER), is a widely used EPR technique for measuring nanometer-scale distances.[3]
1. Sample Preparation:
-
Site-Directed Spin Labeling: Introduce cysteine mutations at the desired sites on the protein of interest. Label the cysteine residues with a nitroxide spin label, such as (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (B1239399) (MTSL), a commonly used nitroxide spin label.
-
Purification: Remove excess, unreacted spin label from the protein sample.
-
Sample Formulation: Prepare the sample in a deuterated buffer to increase phase memory times, typically containing a cryoprotectant (e.g., 20-30% glycerol) to ensure glassing upon freezing.
-
Sample Loading: Load approximately 35-50 µL of the sample into a quartz EPR tube and flash-freeze it in liquid nitrogen.[11]
2. PELDOR/DEER Measurement:
-
Spectrometer Setup: Perform measurements on a pulsed EPR spectrometer, typically at Q-band frequencies (~34 GHz).[6]
-
Temperature: Maintain the sample at a cryogenic temperature, usually 50 K, using a cryostat.[11]
-
Pulse Sequence: Employ the standard four-pulse DEER sequence: π/2(νA)–τ1–π(νA)–(τ1+t)–π(νB)–(τ2-t)–π(νA)–τ2–echo.[11]
-
Frequency Settings: Set the magnetic field to the maximum of the nitroxide spectrum. The pump pulse (νB) is typically applied at the center of the nitroxide spectrum, while the detection pulses (νA) are offset by a specific frequency (e.g., 65-100 MHz).[11][12]
-
Data Acquisition: Record the echo intensity as a function of the time 't', which is varied to detect the dipolar modulation.
3. Data Analysis:
-
Background Correction: The raw DEER trace is a product of the intermolecular and intramolecular dipolar interactions. The intermolecular contribution, or background, is typically fitted with a simple function and divided out.
-
Distance Reconstruction: The resulting background-corrected form factor is then converted into a distance distribution using methods like Tikhonov regularization.[13]
Single-Molecule Förster Resonance Energy Transfer (smFRET)
smFRET is a complementary technique that provides distance information in the nanometer range and is particularly powerful for studying dynamic processes in solution.[8]
1. Sample Preparation:
-
Labeling: Similar to EPR, introduce cysteine residues at the sites of interest. Label the protein with a donor and an acceptor fluorophore pair.
-
Immobilization: For surface-based smFRET, immobilize the labeled proteins on a passivated microscope slide.
2. Data Acquisition:
-
Microscopy: Use a total internal reflection fluorescence (TIRF) microscope to excite the donor fluorophores.
-
Detection: Simultaneously record the fluorescence intensity of both the donor and acceptor fluorophores over time.
3. Data Analysis:
-
FRET Efficiency Calculation: Determine the FRET efficiency (E) for each molecule from the intensities of the donor (ID) and acceptor (IA) fluorophores: E = IA / (IA + ID).
-
Distance Conversion: Convert the FRET efficiency to an interdye distance using the Förster equation, which relates the efficiency to the distance and the Förster radius (R0) of the dye pair.
Visualizing the Workflow
To illustrate the logical flow of a cross-validation study, the following diagram outlines the key steps from protein preparation to comparative data analysis.
Caption: Workflow for cross-validation of EPR and FRET distance measurements.
Conclusion
The cross-validation of EPR distance measurements using this compound and other techniques like smFRET provides a robust framework for obtaining reliable structural information.[2][3][4] While PELDOR/DEER offers high-resolution distance distributions in the frozen state, smFRET provides complementary data on conformational dynamics in solution.[8] By leveraging the strengths of each method and carefully considering their respective limitations, researchers can build more accurate and comprehensive models of biomolecular systems. The guidelines and comparative data presented here serve as a valuable resource for designing and interpreting experiments aimed at unraveling the complexities of protein structure and function.
References
- 1. Benchmark Test and Guidelines for DEER/PELDOR Experiments on Nitroxide-Labeled Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-validation of distance measurements in proteins by PELDOR/DEER and single-molecule FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Cross-validation of distance measurements in proteins by PELDOR/DEER and single-molecule FRET [ideas.repec.org]
- 5. Benchmark Test and Guidelines for DEER/PELDOR Experiments on Nitroxide-Labeled Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 8. Resolving distance variations by single-molecule FRET and EPR spectroscopy using rotamer libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. acert.cornell.edu [acert.cornell.edu]
- 12. rsc.org [rsc.org]
- 13. Robustness and Sensitivity of Gd(III)–Gd(III) Double Electron–Electron Resonance (DEER) Measurements: Comparative Study of High-Frequency EPR Spectrometer Designs and Spin Label Variants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Electrochemical Analysis: Di-tert-butyl Nitroxide vs. TEMPO
For Researchers, Scientists, and Drug Development Professionals
In the realm of stable organic radicals, Di-tert-butyl nitroxide (DTBN) and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) are two prominent compounds frequently employed in various chemical and biological applications, including their use as spin labels and mediators in electrochemical reactions. Understanding their fundamental electrochemical behavior is critical for optimizing their performance in these roles. This guide provides an objective, data-driven comparison of the electrochemical properties of DTBN and TEMPO, highlighting key differences in their redox behavior.
Executive Summary
While both this compound and TEMPO are stable nitroxide radicals, their electrochemical characteristics differ significantly. TEMPO exhibits a well-defined, reversible one-electron oxidation to its corresponding oxoammonium cation, making it a reliable and recyclable redox mediator. In stark contrast, this compound undergoes an irreversible oxidation process under similar conditions. The oxidized form of DTBN is unstable and prone to decomposition, which prevents its reduction back to the nitroxide radical on the time scale of cyclic voltammetry. This fundamental difference in electrochemical reversibility is a critical consideration for applications requiring stable and repeatable redox cycling.
Quantitative Electrochemical Data
The following table summarizes the key electrochemical parameters for this compound and TEMPO, derived from experimental data.
| Parameter | This compound (DTBN/DTBO) | TEMPO |
| Oxidation Potential (Epa) | Varies depending on conditions | ~ +0.5 V to +0.8 V vs. various reference electrodes |
| Reduction Potential (Epc) | Not observed | ~ +0.5 V to +0.8 V (similar to Epa) |
| Electrochemical Reversibility | Irreversible[1] | Reversible[1][2] |
| Electron Transfer Process | Appears to be a one-electron process followed by decomposition[1] | One-electron transfer[1] |
| Stability of Oxidized Species | Unstable, decomposes[1] | Stable[1] |
Electrochemical Behavior and Key Differences
The primary distinction between the electrochemical behavior of DTBN and TEMPO lies in the stability of their respective oxidized forms.
TEMPO undergoes a reversible one-electron oxidation to form a stable oxoammonium cation (TEMPO+).[1] This process is characterized in cyclic voltammetry by a pair of well-defined anodic and cathodic peaks of nearly equal height.[1] The stability of the TEMPO+ cation allows it to be efficiently reduced back to the TEMPO radical, enabling its use in catalytic cycles.
This compound (DTBN) , on the other hand, displays a chemically irreversible oxidation.[1] While it can be oxidized, the resulting cation (DTBN+) is unstable and undergoes subsequent chemical reactions or decomposition.[1] This is evident in its cyclic voltammogram, which shows an anodic peak corresponding to the oxidation of DTBN but lacks the corresponding cathodic peak for the reduction of DTBN+.[1] This irreversibility suggests that DTBN is not suitable for applications that rely on repeated redox cycling.
The structural differences between the cyclic piperidine (B6355638) ring of TEMPO and the open-chain structure of DTBN are believed to contribute to the higher stability of the TEMPO+ cation.[1]
Visualization of the Nitroxide Redox Pathway
The following diagram illustrates the general one-electron redox reactions common to nitroxide radicals like TEMPO. Note that for DTBN, the oxidation step is followed by an irreversible decomposition, and the reduction of the oxoammonium cation does not readily occur.
Caption: Generalized redox pathway for nitroxide radicals.
Experimental Protocols
The electrochemical comparison of DTBN and TEMPO is typically performed using cyclic voltammetry. Below is a representative experimental protocol.
Objective: To compare the electrochemical reversibility of this compound and TEMPO.
Materials:
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Electrochemical Cell
-
Potentiostat
-
Solvent: Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2), electrochemical grade
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6)
-
Analytes: this compound and TEMPO
Procedure:
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.
-
Analyte Solution Preparation: Prepare separate solutions of this compound and TEMPO (typically 1-10 mM) in the electrolyte solution.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan from an initial potential where no redox reaction occurs to a potential sufficiently positive to oxidize the nitroxide, and then reverse the scan back to the initial potential. A typical range might be from 0 V to +1.0 V vs. Ag/AgCl.
-
Set the scan rate, starting with a typical value of 100 mV/s.
-
Run the cyclic voltammetry experiment for each analyte solution.
-
Record the resulting voltammograms (current vs. potential).
-
Data Analysis:
-
Peak Potentials: Determine the anodic peak potential (Epa) and the cathodic peak potential (Epc) from the voltammograms.
-
Peak Currents: Measure the anodic peak current (Ipa) and the cathodic peak current (Ipc).
-
Reversibility Assessment:
-
For a reversible process, a corresponding reduction peak should be observed.
-
The ratio of the peak currents (Ipc/Ipa) should be close to 1.
-
The peak separation (ΔEp = Epa - Epc) should be close to 59/n mV at room temperature for a reversible n-electron process.
-
By following this protocol, a direct comparison of the electrochemical behavior of this compound and TEMPO can be achieved, clearly demonstrating the reversible nature of TEMPO's oxidation versus the irreversible oxidation of DTBN.
References
- 1. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Di-tert-butyl Nitroxide and Di-tert-butyl Peroxide as Polymerization Initiators
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate initiator is a critical determinant of the outcome of a polymerization reaction, influencing kinetics, polymer properties, and the overall efficiency of the process. This guide provides an objective comparison of the performance of two commonly used tert-butyl-based initiators: Di-tert-butyl nitroxide (DTBN) and Di-tert-butyl peroxide (DTBP). While both are utilized in polymer synthesis, their mechanisms of action and resulting polymer characteristics are fundamentally different. DTBP is a classical free-radical initiator, whereas DTBN is employed as a mediating agent in controlled radical polymerization, specifically Nitroxide-Mediated Polymerization (NMP).
Executive Summary
Di-tert-butyl peroxide (DTBP) is a conventional thermal initiator that undergoes homolytic cleavage to generate free radicals, which in turn initiate polymerization. This process leads to rapid polymerization but offers limited control over polymer chain growth, often resulting in polymers with a broad molecular weight distribution. In contrast, this compound (DTBN) is a stable free radical that reversibly terminates growing polymer chains. This reversible capping mechanism is the cornerstone of NMP, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.
The choice between DTBP and DTBN is therefore dependent on the desired application. For applications where high polymer purity and controlled architecture are paramount, such as in drug delivery systems or advanced materials, the controlled nature of DTBN-mediated polymerization is highly advantageous. For bulk polymerization processes where cost and reaction speed are the primary drivers, DTBP may be a more suitable option.
Quantitative Performance Data
The following tables summarize the key performance indicators for DTBN and DTBP. It is important to note that a direct comparison of all parameters is not always feasible due to the different polymerization mechanisms they are involved in.
Table 1: Initiator Efficiency and Decomposition Kinetics
| Parameter | This compound (DTBN) | Di-tert-butyl Peroxide (DTBP) |
| Initiator Efficiency (f) | Not directly applicable in the traditional sense. In NMP, it is part of a dynamic equilibrium. | ~1.0 (in ethene polymerization)[1] |
| Typical Operating Temperature | 70 - 110 °C (for NMP)[2] | > 100 °C[3] |
| Decomposition Mechanism | Does not decompose to initiate; acts as a persistent radical to control polymerization. | Homolytic cleavage of the O-O bond.[3] |
| Key Kinetic Parameter | Activation rate constant (k_act) of the polymer-nitroxide adduct (e.g., 1.0 x 10⁻³ s⁻¹ at 120 °C for poly(tBA)-DBN) | Decomposition rate constant (k_d). The half-life is 78.0 min at 150°C.[4] |
Table 2: Effect on Polymer Properties
| Polymer Property | This compound (DTBN) Mediated Polymerization | Di-tert-butyl Peroxide (DTBP) Initiated Polymerization |
| Molecular Weight Control | High degree of control, predictable molecular weights. | Limited control, molecular weight influenced by initiator concentration and temperature.[1] |
| Polydispersity Index (PDI) | Narrow (typically < 1.5).[2] | Broad (typically > 1.5).[5][6] |
| Polymer Architecture | Allows for the synthesis of block copolymers and other complex architectures. | Primarily produces homopolymers or random copolymers. |
Experimental Protocols
Determination of Initiator Efficiency for Di-tert-butyl Peroxide (DTBP)
This protocol is adapted from a tracer study methodology and is suitable for determining the efficiency of DTBP in initiating the polymerization of a monomer like styrene.[7]
Methodology: Tracer Analysis
-
Preparation of Labeled Initiator: Synthesize ¹⁴C-labeled Di-tert-butyl peroxide. This allows for the tracking of initiator fragments incorporated into the polymer chains.
-
Polymerization Reaction:
-
In a reaction vessel, dissolve a known amount of ¹⁴C-labeled DTBP in a known amount of purified monomer (e.g., styrene).
-
Degas the solution to remove oxygen.
-
Heat the reaction mixture to a constant temperature (e.g., 130 °C).
-
Allow the polymerization to proceed for a defined period.
-
-
Polymer Isolation and Quantification:
-
Stop the reaction by rapid cooling.
-
Precipitate the polymer in a non-solvent (e.g., methanol (B129727) for polystyrene).
-
Filter, wash, and dry the polymer to a constant weight.
-
-
Analysis:
-
Determine the specific activity of the polymer using a scintillation counter.
-
From the specific activity and the known specific activity of the labeled DTBP, calculate the number of initiator fragments per polymer chain.
-
The initiator efficiency (f) is the ratio of the number of initiated polymer chains to the theoretical number of radicals produced from the decomposition of DTBP.
-
Evaluation of this compound (DTBN) in Nitroxide-Mediated Polymerization (NMP)
This protocol outlines a procedure to evaluate the performance of DTBN in the controlled polymerization of a monomer such as tert-butyl acrylate.[2]
Methodology: Kinetic Study of NMP
-
Reaction Setup:
-
Combine the monomer (e.g., tert-butyl acrylate), a conventional radical initiator (e.g., a peroxide to generate initial radicals), and this compound in a reaction flask.
-
The ratio of the conventional initiator to DTBN is crucial for controlling the polymerization.
-
Degas the mixture thoroughly.
-
-
Polymerization:
-
Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) under an inert atmosphere.[2]
-
Take samples at regular time intervals.
-
-
Analysis:
-
Monomer Conversion: Determine the monomer conversion at each time point using techniques like ¹H NMR or gas chromatography. A linear relationship between ln([M]₀/[M]) and time is indicative of a controlled polymerization.[2]
-
Molecular Weight and Polydispersity: Analyze the molecular weight (Mn) and polydispersity index (PDI) of the polymer samples using Gel Permeation Chromatography (GPC). In a controlled polymerization, Mn should increase linearly with monomer conversion, and the PDI should remain low (typically < 1.5).[2]
-
Visualizing the Mechanisms
The fundamental difference in the roles of DTBP and DTBN can be visualized through their respective polymerization pathways.
Caption: A simplified comparison of free radical polymerization initiated by DTBP and nitroxide-mediated polymerization controlled by DTBN.
The following diagram illustrates the experimental workflow for comparing the performance of the two initiators.
Caption: Experimental workflow for the comparative evaluation of DTBP and DTBN as polymerization initiators.
References
- 1. researchgate.net [researchgate.net]
- 2. A Proximal Bisnitroxide Initiator: Studies in Low-Temperature Nitroxide-Mediated Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Di-tert-butyl peroxide (DTBP) [organic-chemistry.org]
- 4. Solved The decomposition of di-tert-butyl peroxide (DTBP) is | Chegg.com [chegg.com]
- 5. Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
A Comparative Guide to the Efficacy of Di-tert-butyl Nitroxide in Trapping Free Radicals
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Di-tert-butyl Nitroxide's Performance Against Alternative Spin Traps, Supported by Experimental Data.
In the field of free radical biology and chemistry, the accurate detection and characterization of transient radical species are paramount. Spin trapping, a technique that utilizes a diamagnetic compound (spin trap) to convert highly reactive, short-lived radicals into more stable, detectable radical adducts via Electron Paramagnetic Resonance (EPR) spectroscopy, is a cornerstone of such investigations. This compound (DTBN) is a stable nitroxide radical that can also act as a spin trap for certain radical species. This guide provides a comprehensive comparison of the efficacy of DTBN in trapping various types of free radicals—carbon-centered, oxygen-centered, and nitrogen-centered—against commonly used alternative spin traps such as α-phenyl-N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).
Performance Comparison of Spin Trapping Agents
The efficacy of a spin trap is determined by several key factors: the rate at which it reacts with a free radical (rate constant of trapping), the stability of the resulting spin adduct, and the distinctiveness of the EPR spectrum of the adduct, which aids in radical identification.
Trapping of Carbon-Centered Radicals
DTBN has demonstrated notable efficacy in trapping a variety of carbon-centered radicals. Quantitative data from laser flash photolysis studies provide a basis for direct comparison with other nitroxides.
Table 1: Rate Constants for the Trapping of Carbon-Centered Radicals by this compound (DTBN) and Other Nitroxides
| Radical | Trapping Agent | Rate Constant (k, M⁻¹s⁻¹) |
| 1-Phenylethyl | DTBN | 1.1 x 10⁸ |
| 1-Phenylethyl | TEMPO | 7.6 x 10⁷ |
| Cumyl | DTBN | 1.3 x 10⁷ |
| Cumyl | TEMPO | 8.0 x 10⁶ |
| 2-Cyanopropyl-2 | DTBN | 1.8 x 10⁶ |
| 2-Cyanopropyl-2 | TEMPO | 1.2 x 10⁶ |
| Benzyl | DTBN | 2.5 x 10⁸ |
| Benzyl | TEMPO | 1.8 x 10⁸ |
Data sourced from laser flash photolysis studies. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is another commonly used nitroxide spin trap.
As indicated in Table 1, DTBN exhibits high rate constants for the trapping of various carbon-centered radicals, often comparable to or exceeding those of TEMPO. This suggests that DTBN is an efficient scavenger for these types of radicals.
Trapping of Oxygen-Centered Radicals
The trapping of oxygen-centered radicals, such as peroxyl (ROO•), alkoxyl (RO•), and superoxide (B77818) (O₂•⁻), is critical in studies of oxidative stress. While nitroxides, in general, are known to react with peroxyl radicals, specific rate constants for DTBN are not as readily available in the literature as for carbon-centered radicals. Studies on cyclic nitroxides have shown that they can reduce alkyl peroxyl radicals to form oxoammonium cations, with rate constants for TEMPO varying between 2.8 x 10⁷ and 1.0 x 10⁸ M⁻¹s⁻¹.[1] The reactivity of nitroxides with superoxide is complex, with some studies indicating that six-membered ring nitroxides react with superoxide much faster than their five-membered ring counterparts.[2]
In comparison, DMPO is a widely used spin trap for oxygen-centered radicals, forming distinct adducts with superoxide and hydroxyl radicals.[3] However, the DMPO-superoxide adduct is known to be relatively unstable and can decompose to the hydroxyl adduct, potentially leading to misinterpretation.[3] PBN, another common spin trap, is generally less effective for trapping oxygen-centered radicals compared to DMPO.[4]
Trapping of Nitrogen-Centered Radicals
The trapping of nitrogen-centered radicals is an area of growing interest. While there is extensive literature on the generation and reactions of these radicals, quantitative data on their trapping by DTBN is limited. For comparison, nitrone spin traps like DMPO and its derivatives have been successfully used to trap and characterize nitrogen-centered radicals.[5]
Experimental Protocols
The primary technique for detecting and characterizing spin adducts is Electron Paramagnetic Resonance (EPR) spectroscopy. Below is a general protocol for a typical spin trapping experiment.
General EPR Spin Trapping Protocol
Objective: To detect and identify transient free radicals generated in a chemical or biological system using a spin trap.
Materials:
-
EPR spectrometer
-
Quartz flat cell or capillary tubes for aqueous or organic samples
-
The system under investigation (e.g., cell culture, enzyme reaction, chemical reaction)
-
Spin trap solution (e.g., DTBN, PBN, or DMPO in a suitable solvent)
-
Radical initiator (if applicable, e.g., Fenton reagents, UV light)
-
Deoxygenated buffer or solvent
Procedure:
-
Sample Preparation:
-
Prepare a solution containing the system to be investigated.
-
Add the spin trap to the solution. The final concentration of the spin trap typically ranges from 10 to 100 mM, depending on the specific spin trap and the expected radical concentration.
-
If necessary, deoxygenate the sample by bubbling with an inert gas (e.g., nitrogen or argon) to prevent the reaction of radicals with oxygen.
-
-
Radical Generation:
-
Initiate the radical-generating reaction. This can be done by adding a chemical initiator, exposing the sample to UV light, or initiating a biological process.
-
-
EPR Measurement:
-
Quickly transfer the sample to a quartz flat cell or capillary tube.
-
Place the sample in the EPR spectrometer cavity.
-
Record the EPR spectrum. Typical instrument settings include:
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Microwave Power: 10-20 mW (should be optimized to avoid saturation)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5-1.0 G (should be optimized for resolution)
-
Sweep Width: 100 G
-
Sweep Time: 1-2 minutes
-
Number of Scans: 1-10 (to improve signal-to-noise ratio)
-
-
-
Data Analysis:
-
Analyze the resulting EPR spectrum to identify the spin adduct. This is done by measuring the hyperfine coupling constants (hfccs) of the nitrogen and other magnetic nuclei in the adduct and comparing them to literature values.
-
The intensity of the EPR signal is proportional to the concentration of the spin adduct.
-
Diagram of a Typical Spin Trapping Experimental Workflow:
Signaling Pathways and Logical Relationships
The fundamental principle of spin trapping involves the reaction of a short-lived, highly reactive free radical with a spin trap to form a more stable and detectable radical adduct.
Diagram of the Spin Trapping Mechanism:
Conclusion
This compound (DTBN) is an effective spin trap for a range of carbon-centered radicals, exhibiting high reaction rate constants. Its utility for trapping oxygen- and nitrogen-centered radicals is less well-quantified in the existing literature compared to more established spin traps like DMPO and PBN. While DMPO remains a popular choice for detecting superoxide and hydroxyl radicals due to the characteristic EPR spectra of its adducts, the instability of these adducts can be a limitation. PBN is a reliable trap for carbon-centered radicals but is less effective for oxygen-centered species.
The choice of spin trap should be guided by the specific type of radical under investigation, the experimental conditions, and the potential for side reactions or adduct instability. For researchers studying carbon-centered radicals, DTBN presents a viable and efficient option. Further research is warranted to fully characterize the rate constants and adduct stability of DTBN with a broader spectrum of oxygen- and nitrogen-centered radicals to expand its application in the field of free radical research.
References
- 1. Kinetics and mechanism of peroxyl radical reactions with nitroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Superoxide reaction with nitroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dbcf.unisi.it [dbcf.unisi.it]
- 4. researchgate.net [researchgate.net]
- 5. Nitrogen‐Centered Organic Persistent Radicals Catalyze Redox‐Neutral C─C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Properties of Di-tert-butyl Nitroxide and Other Key Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of Di-tert-butyl nitroxide (DTBN) against well-established antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). This document summarizes available quantitative data from key in vitro antioxidant assays, details the methodologies of these experiments, and visualizes the underlying mechanisms and workflows to support research and development efforts in the fields of oxidative stress and antioxidant therapeutics.
Quantitative Comparison of Antioxidant Activity
Table 1: DPPH Radical Scavenging Activity (IC50)
The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
| Antioxidant | IC50 (µM) |
| This compound (DTBN) | Data not available |
| Trolox | ~10 - 50 |
| Ascorbic Acid | ~20 - 100[2][3][4] |
| Butylated Hydroxytoluene (BHT) | ~30 - 150[5][6] |
Note: IC50 values can vary significantly depending on the specific experimental conditions, including solvent, pH, and reaction time.
Table 2: ABTS Radical Scavenging Activity (TEAC)
The Trolox Equivalent Antioxidant Capacity (TEAC) value represents the antioxidant capacity of a compound relative to Trolox, which is used as a standard.
| Antioxidant | TEAC Value |
| This compound (DTBN) | Data not available |
| Trolox | 1.0 (by definition)[7][8] |
| Ascorbic Acid | ~0.5 - 1.5 |
| Butylated Hydroxytoluene (BHT) | ~0.5 - 1.0 |
Table 3: Oxygen Radical Absorbance Capacity (ORAC)
The ORAC value measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals. It is expressed as micromoles of Trolox Equivalents (TE) per gram or mole.
| Antioxidant | ORAC Value (µmol TE/g) |
| This compound (DTBN) | Data not available |
| Trolox | Standard |
| Ascorbic Acid | ~2000 - 5000 |
| Butylated Hydroxytoluene (BHT) | ~1000 - 3000 |
Mechanism of Antioxidant Action
Antioxidants neutralize free radicals through various mechanisms, primarily by donating a hydrogen atom (Hydrogen Atom Transfer - HAT) or a single electron (Single Electron Transfer - SET).
References
- 1. Comparison of antioxidant activity between aromatic indolinonic nitroxides and natural and synthetic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 8. Trolox - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Di-tert-butyl Nitroxide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Di-tert-butyl Nitroxide
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This stable free radical, while valuable in research, is classified as a flammable liquid and requires handling as hazardous waste. This guide provides a procedural framework for its safe management and disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety Protocols
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] Attempts to neutralize or treat this chemical in a laboratory setting are strongly discouraged without validated procedures due to the potential for uncontrolled reactions.
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Waste this compound" and include any other constituents of the waste stream.
-
Do not mix this compound waste with other chemical wastes to prevent potentially hazardous reactions.[1]
-
-
Container Management:
-
Use only approved, chemically compatible, and leak-proof containers for waste accumulation.
-
Keep waste containers tightly sealed when not in use and store them in a designated, well-ventilated, and cool hazardous waste storage area.[2][3][4] This area should be away from heat, sparks, and open flames.[2][4]
-
-
Collection of Contaminated Materials:
-
Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste.
-
Place these solid waste items in a separate, clearly labeled, and sealed hazardous waste container.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with an accurate description of the waste, including its composition and volume.
-
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound (e.g., concentration for drain disposal) are not publicly available due to its classification as a hazardous material requiring professional disposal, the following table summarizes its key hazard and handling information.
| Parameter | Value | Source |
| UN Number | 1993 | [1] |
| Hazard Class | 3 (Flammable Liquid) | [1] |
| Packaging Group | III | [1] |
| Oral LD50 (Mouse) | 505 mg/kg | [1] |
| Storage Temperature | Store in a cool place. | [1][2][4] |
Experimental Protocols
Specific, validated experimental protocols for the chemical neutralization of this compound for routine laboratory disposal are not available in the reviewed safety literature. The standard and required procedure is to manage it as hazardous waste for professional disposal.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Di-tert-butyl Nitroxide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Di-tert-butyl nitroxide (DTBN). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Summary
This compound is a stable free radical that presents several hazards requiring careful management in a laboratory setting.[1][2][3] It is classified as a flammable liquid and vapor, is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable liquids | GHS02: Flame | Warning | H226: Flammable liquid and vapor[1][2][3] |
| Acute toxicity, Oral | GHS07: Exclamation mark | Warning | H302: Harmful if swallowed[1][3] |
| Skin corrosion/irritation | GHS07: Exclamation mark | Warning | H315: Causes skin irritation[1][3] |
| Serious eye damage/eye irritation | GHS07: Exclamation mark | Warning | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | GHS07: Exclamation mark | Warning | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory to prevent exposure. The following table summarizes the required PPE based on safety data and best practices for handling nitroxide compounds.[2][4][5]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a risk of splashes.[6] | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Wear a fire/flame-resistant and impervious lab coat, buttoned.[5] | Provides a barrier against accidental skin contact and protects from the flammable nature of the compound. |
| Hand Protection | Handle with chemical-impermeable gloves (e.g., Butyl rubber).[5] Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[6] | Prevents skin absorption, a primary route of exposure. |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood to minimize airborne concentrations.[5] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a type ABEK (EN14387) respirator filter.[2] | Protects against inhalation of harmful vapors. |
Experimental Protocols: Handling, Spill Management, and Disposal
Safe Handling Protocol
-
Preparation : Before handling, ensure that a chemical fume hood is operational and that all required PPE is readily available and in good condition.[7] An emergency eyewash station and safety shower must be accessible.[7]
-
Grounding : To prevent static discharge, which can be an ignition source, ensure that all containers and receiving equipment are grounded and bonded.[3][8] Use non-sparking tools.[7][8]
-
Dispensing : When transferring this compound, do so in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[4][8] Keep the container tightly closed when not in use.[4][6]
-
Storage : Store this compound in a cool, dry, and well-ventilated place, away from sources of ignition.[4][6] The recommended storage temperature is 2-8°C.[2][6][7] Containers must be carefully resealed after opening and kept upright to prevent leakage.[4][6]
-
Hygiene : Avoid contact with skin, eyes, and clothing.[4][6] Do not eat, drink, or smoke in the handling area.[8][9] Wash hands thoroughly after handling the chemical.[6][8]
Spill Management Protocol
-
Immediate Actions : In the event of a spill, immediately evacuate personnel from the affected area and remove all sources of ignition.[6][8]
-
Ventilation : Ensure the area is well-ventilated to disperse vapors.[6]
-
Containment : For minor spills, contain the spillage and absorb it with a non-combustible absorbent material such as sand, earth, or vermiculite.[6][8][10]
-
Collection : Collect the absorbed material and place it into a suitable, labeled container for disposal.[8]
-
Decontamination : Clean the spill area thoroughly.
-
Personal Protection : For major spills, emergency responders should wear appropriate PPE, including respiratory protection.[10]
Disposal Plan
-
Waste Collection : Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed container.
-
Disposal Route : Dispose of the chemical waste through an approved waste disposal plant.[11][12][13] Do not dispose of it down the drain or with general laboratory waste.[6][10] Adhere to all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C8H18NO | CID 520092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound technical grade, 90 2406-25-9 [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. valsynthese.ch [valsynthese.ch]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. united-initiators.com [united-initiators.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
